Product packaging for Ro 22-0654(Cat. No.:CAS No. 81741-99-3)

Ro 22-0654

Cat. No.: B1679463
CAS No.: 81741-99-3
M. Wt: 185.25 g/mol
InChI Key: DFTUDTYQWOYUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

inhibits lipid synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B1679463 Ro 22-0654 CAS No. 81741-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81741-99-3

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 4-amino-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-6-7(9)5(4-12-6)8(10)11-2/h4H,3,9H2,1-2H3

InChI Key

DFTUDTYQWOYUKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CS1)C(=O)OC)N

Appearance

Solid powder

Other CAS No.

81741-99-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
methyl 4-amino-5-ethyl-3-thiophenecarboxylate
Ro 22-0654
Ro-22-0654

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Ro 22-0654 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-0654 (4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester) is a potent, orally active agent that has demonstrated significant anti-obesity effects in preclinical models. Its primary mechanism of action revolves around the dual regulation of lipid metabolism, specifically the inhibition of lipid synthesis and the stimulation of lipid oxidation. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, with a focus on its impact on fatty acid and cholesterol metabolism. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key signaling pathways.

Introduction

Aberrant lipid metabolism is a cornerstone of numerous metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia. The development of therapeutic agents that can effectively modulate lipid homeostasis is of paramount importance. This compound emerged as a promising compound in this area, exhibiting a potent ability to reduce total body lipid content in animal studies.[1][2] This effect is attributed to its multifaceted influence on the liver's handling of fatty acids and cholesterol.[1][3] This guide will dissect the core mechanisms through which this compound exerts its effects on lipid metabolism.

Mechanism of Action in Fatty Acid Metabolism

The primary and most well-elucidated mechanism of this compound in fatty acid metabolism is its ability to increase fatty acid oxidation by reducing the hepatic concentration of malonyl-CoA.[3]

The Role of Malonyl-CoA in Fatty Acid Oxidation

Malonyl-CoA is a critical regulatory molecule in fatty acid metabolism. It serves as a substrate for fatty acid synthesis and, importantly, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT I). CPT I is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT I, high levels of malonyl-CoA prevent the breakdown of fatty acids and favor their esterification into triglycerides for storage or secretion as very-low-density lipoproteins (VLDL).

This compound's Impact on Malonyl-CoA Levels

This compound administration leads to a significant decrease in hepatic malonyl-CoA concentrations. This reduction relieves the inhibition of CPT I, thereby promoting the transport of fatty acids into the mitochondria and increasing the rate of β-oxidation. The consequence of this is a metabolic shift away from fatty acid storage and towards fatty acid catabolism for energy production.

The Upstream Effect on Citrate Levels

The reduction in malonyl-CoA is a downstream effect of a more primary action of this compound: the lowering of hepatic citrate levels. Cytosolic citrate is the precursor for the synthesis of acetyl-CoA, which is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). By reducing the availability of citrate, this compound effectively starves the fatty acid synthesis pathway of its initial substrate. While the precise molecular target responsible for the decrease in citrate has not been definitively elucidated in the reviewed literature, it is hypothesized that this compound may directly or indirectly inhibit ATP citrate lyase (ACLY), the enzyme that cleaves citrate into acetyl-CoA and oxaloacetate in the cytoplasm.

The proposed signaling pathway is visualized in the diagram below:

Ro_22_0654 This compound Citrate Hepatic Citrate Ro_22_0654->Citrate Inhibits formation of Malonyl_CoA Malonyl-CoA Citrate->Malonyl_CoA Precursor for Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Substrate for CPT1 Carnitine Palmitoyltransferase I (CPT I) Malonyl_CoA->CPT1 Inhibits Triglyceride_Synthesis Triglyceride Synthesis Fatty_Acid_Synthesis->Triglyceride_Synthesis Provides fatty acids for Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Fatty_Acid_Oxidation->Triglyceride_Synthesis Reduces fatty acid availability for VLDL_Secretion VLDL Secretion Triglyceride_Synthesis->VLDL_Secretion Leads to

Signaling pathway of this compound in fatty acid metabolism.

Mechanism of Action in Cholesterol Synthesis

In addition to its effects on fatty acid metabolism, this compound is also a potent inhibitor of cholesterol synthesis in isolated hepatocytes. The precise enzymatic target within the cholesterol biosynthesis pathway has not been explicitly identified in the available literature. However, the reduction in cytosolic acetyl-CoA, the primary building block for cholesterol synthesis, resulting from decreased citrate levels, provides a plausible mechanism for this inhibitory effect.

The logical relationship is depicted in the following diagram:

Ro_22_0654 This compound Citrate Hepatic Citrate Ro_22_0654->Citrate Inhibits formation of Acetyl_CoA Cytosolic Acetyl-CoA Citrate->Acetyl_CoA Precursor for Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Substrate for

Inhibitory effect of this compound on cholesterol synthesis.

Quantitative Data Summary

While the primary literature indicates a dose-dependent inhibition of fatty acid and cholesterol synthesis by this compound, specific quantitative data such as IC50 values and detailed dose-response curves were not available in the reviewed abstracts. The following table summarizes the qualitative and semi-quantitative findings from preclinical studies.

ParameterSpecies/ModelEffect of this compoundDuration of ActionReference
Hepatic Fatty Acid Synthesis Rat isolated hepatocytesPotent inhibition-
In vivo (rats)Dose-dependent inhibitionApprox. 8 hours
Adipose Tissue Fatty Acid Synthesis In vivo (rats)Inhibition-
Hepatic Cholesterol Synthesis Rat isolated hepatocytesPotent inhibition-
Fatty Acid Oxidation In vitroStimulated-
Lipolysis In vivoStimulated-
VLDL-Triglyceride Secretion Perfused rat liverDecreased-
Ketogenesis Perfused rat liverActivated-
Body Weight Gain Sprague Dawley & Zucker ratsDecreased2 months
Total Body Lipid Content Sprague Dawley & Zucker ratsDecreased2 months

Experimental Protocols

Detailed experimental protocols from the original studies on this compound were not accessible. However, based on standard methodologies in the field, the following sections outline the likely procedures used to assess the effects of this compound on lipid metabolism.

In Vitro Assessment of Fatty Acid and Cholesterol Synthesis in Isolated Hepatocytes

This protocol describes a general method for measuring de novo lipogenesis and cholesterogenesis in primary hepatocytes.

Start Isolate rat hepatocytes via collagenase perfusion Culture Culture hepatocytes in appropriate medium Start->Culture Treat Treat cells with varying concentrations of this compound Culture->Treat Radiolabel Add radiolabeled precursor (e.g., [14C]-acetate or [3H]-water) Treat->Radiolabel Incubate Incubate for a defined period Radiolabel->Incubate Lyse Lyse cells and extract lipids Incubate->Lyse Separate Separate fatty acids and cholesterol (e.g., via TLC or HPLC) Lyse->Separate Quantify Quantify radioactivity in each fraction using scintillation counting Separate->Quantify End Calculate inhibition of synthesis relative to control Quantify->End

Workflow for in vitro lipid synthesis assay.
Ex Vivo Assessment of VLDL Secretion using Liver Perfusion

This protocol outlines a general procedure for studying the effect of a compound on VLDL secretion from an isolated, perfused liver.

Start Isolate rat liver and set up perfusion apparatus Equilibrate Equilibrate the liver with perfusion medium Start->Equilibrate Infuse Infuse this compound and [14C]-oleic acid into the perfusion medium Equilibrate->Infuse Collect Collect perfusate samples at various time points Infuse->Collect Isolate_VLDL Isolate VLDL from perfusate (e.g., by ultracentrifugation) Collect->Isolate_VLDL Extract_Lipids Extract lipids from the VLDL fraction Isolate_VLDL->Extract_Lipids Quantify_TG Quantify triglyceride mass Extract_Lipids->Quantify_TG Quantify_Radioactivity Quantify [14C] in triglycerides via scintillation counting Extract_Lipids->Quantify_Radioactivity End Determine the rate of VLDL-triglyceride secretion Quantify_TG->End Quantify_Radioactivity->End

Workflow for ex vivo VLDL secretion assay.

Conclusion

This compound exerts its anti-obesity effects through a sophisticated mechanism that involves the inhibition of both fatty acid and cholesterol synthesis, coupled with the stimulation of fatty acid oxidation. The cornerstone of its action is the reduction of hepatic citrate and, consequently, malonyl-CoA levels, which orchestrates a metabolic shift from lipid storage to lipid utilization. While the precise molecular target responsible for the reduction in citrate remains to be definitively identified, the available evidence points towards a significant intervention in the early stages of lipogenesis. Further research to elucidate the direct molecular interactions of this compound and to obtain more detailed quantitative data on its effects would be invaluable for the continued exploration of this and similar compounds in the context of metabolic disease therapy.

References

Ro 22-0654: A Technical Overview of its Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654, chemically identified as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, is a novel compound that emerged from the research laboratories of Hoffmann-La Roche in the mid-1980s. Spearheaded by scientists J. Triscari and A.C. Sullivan, the initial investigations into this compound revealed its potent activity as a lipid synthesis inhibitor with significant anti-obesity effects observed in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the key experimental findings that defined its biological profile.

Discovery and Development

The discovery of this compound was part of a broader effort to identify novel pharmacological agents for the treatment of obesity. The research team at Hoffmann-La Roche focused on compounds that could modulate lipid metabolism, a key pathway implicated in weight management. Early studies identified this compound as a promising candidate due to its ability to inhibit hepatic fatty acid synthesis. Subsequent in vivo studies in both Sprague-Dawley and genetically obese Zucker rats demonstrated that long-term administration of this compound led to a significant decrease in body weight gain. This effect was primarily attributed to a reduction in total body lipid content, highlighting its potential as an anti-obesity agent.

Synthesis Pathway

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary mechanism of action of this compound is the inhibition of hepatic fatty acid synthesis. Seminal work by Yamamoto and colleagues in 1985 provided crucial insights into how the compound achieves this effect. Their research demonstrated that this compound administration leads to a decrease in the intracellular concentration of malonyl-CoA in the liver.

Malonyl-CoA is a critical regulatory molecule in lipid metabolism. It serves as a key building block for the synthesis of new fatty acids and, importantly, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT I). CPT I is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By reducing malonyl-CoA levels, this compound effectively removes the brake on CPT I. This leads to an increase in the rate of fatty acid oxidation, as more fatty acids are transported into the mitochondria to be burned for energy. Concurrently, the depletion of the malonyl-CoA pool directly limits the substrate available for fatty acid synthase, thereby inhibiting the synthesis of new fatty acids. It is noteworthy that preliminary reports suggest that this compound does not directly inhibit the key enzymes of fatty acid synthesis, acetyl-CoA carboxylase or fatty acid synthase, indicating an indirect mechanism of action that leads to the reduction of malonyl-CoA. The precise molecular target that this compound interacts with to initiate this cascade remains to be fully elucidated.

Signaling Pathway

Ro22_0654_Pathway Ro22_0654 This compound Unknown_Target Direct Molecular Target (Unidentified) Ro22_0654->Unknown_Target Inhibits (?) Malonyl_CoA Malonyl-CoA Levels Unknown_Target->Malonyl_CoA Decreases CPT1 Carnitine Palmitoyltransferase I (CPT I) Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Required for Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Caption: Proposed signaling pathway for this compound's effect on lipid metabolism.

Quantitative Data

Detailed quantitative data, such as IC50 values for the inhibition of hepatic fatty acid synthesis, are not consistently reported in the available scientific literature. While the anti-obesity effects have been documented, specific dose-response relationships and the extent of malonyl-CoA reduction at various concentrations of this compound have not been compiled into publicly accessible tables.

Experimental Protocols

The core experimental protocols that would enable the replication of the seminal findings on this compound are not described in sufficient detail in the published papers. Methodologies for key assays, including the in vitro measurement of hepatic fatty acid synthesis, the in vivo assessment of fatty acid synthesis, and the determination of CPT I activity in the presence of the compound, lack the specific step-by-step instructions required for a full technical guide.

Conclusion

This compound represents a significant early development in the pharmacological approach to treating obesity through the modulation of lipid metabolism. Its discovery and the elucidation of its indirect mechanism of action, involving the reduction of malonyl-CoA and the subsequent stimulation of fatty acid oxidation, provided a valuable framework for future research in this area. However, a complete understanding of its synthesis, the precise molecular target, and detailed quantitative and methodological data remain largely within the proprietary domain of its originators. Further research and disclosure would be necessary to fully realize the potential of this compound and similar compounds in the field of metabolic drug development.

Ro 22-0654: A Novel Anti-Obesity Agent Targeting Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ro 22-0654, chemically identified as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride, is a novel investigational compound that has demonstrated significant anti-obesity effects in preclinical models. By uniquely targeting the intricate pathways of lipid metabolism, this compound presents a promising therapeutic strategy for the management of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic pathways associated with this compound, intended to inform and guide researchers, scientists, and drug development professionals in the field.

Introduction

The global obesity epidemic necessitates the development of innovative and effective therapeutic interventions. This compound has emerged as a compelling candidate due to its targeted action on lipid synthesis and oxidation. Unlike many centrally-acting anti-obesity agents, this compound primarily exerts its effects through peripheral mechanisms, potentially offering a more favorable safety profile. This document synthesizes the available preclinical data to provide a detailed understanding of its pharmacological action and therapeutic potential.

Mechanism of Action

This compound functions as a potent inhibitor of lipid synthesis, primarily in the liver. Its mechanism of action is centered on the modulation of key regulatory points in fatty acid and cholesterol biosynthesis.

Key Mechanistic Features:

  • Inhibition of Hepatic Fatty Acid Synthesis: this compound inhibits the synthesis of fatty acids in hepatocytes in a dose-dependent manner. This is achieved by decreasing the intracellular concentrations of citrate and malonyl-CoA.[1] Malonyl-CoA is a critical substrate for fatty acid synthesis and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.

  • Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, this compound disinhibits CPT1, leading to an increased rate of fatty acid oxidation in the mitochondria.[1] This dual action of inhibiting synthesis and promoting oxidation shifts the metabolic balance away from lipid storage.

  • Reduced VLDL Secretion: The decrease in hepatic fatty acid and triglyceride synthesis results in a diminished assembly and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides from the liver to peripheral tissues.[1]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

This compound Signaling Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate AcetylCoA_c Acetyl-CoA Citrate->AcetylCoA_c ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_c->MalonylCoA Acetyl-CoA Carboxylase (ACC) FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis CPT1 CPT1 MalonylCoA->CPT1 Inhibits Triglycerides Triglycerides FattyAcidSynthesis->Triglycerides VLDL VLDL Secretion Triglycerides->VLDL FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Ro220654 This compound Ro220654->Citrate Decreases Ro220654->MalonylCoA Decreases In Vivo Anti-Obesity Experimental Workflow start Animal Acclimatization (e.g., Sprague Dawley or Zucker Rats) grouping Randomization into Treatment and Control Groups start->grouping treatment Chronic Administration of this compound (e.g., dietary admixture or gavage) grouping->treatment monitoring Regular Monitoring: - Body Weight - Food Intake - General Health treatment->monitoring (Daily/Weekly) endpoint Terminal Procedures: - Blood Collection (Lipid Profile) - Tissue Harvesting (e.g., Liver, Adipose) - Body Composition Analysis monitoring->endpoint (End of Study) analysis Data Analysis: - Statistical Comparison - Mechanistic Studies endpoint->analysis

References

The Effect of Ro 22-0654 on Hepatic Fatty Acid Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Hepatic de novo lipogenesis (DNL) is a critical metabolic pathway that, when dysregulated, contributes to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and associated metabolic syndromes. The pharmacological inhibition of DNL is a promising therapeutic strategy. Ro 22-0654, a thiophene carboxylic acid methyl ester, has been identified as a potent inhibitor of this process in the liver. This whitepaper will delve into the molecular mechanisms underpinning the action of this compound and present the available data in a structured format for scientific evaluation.

Mechanism of Action

This compound exerts its inhibitory effect on hepatic fatty acid synthesis through a multi-faceted mechanism that converges on the reduction of key metabolic intermediates: cytosolic citrate and malonyl-CoA.

  • Reduction of Cytosolic Citrate: Cytosolic citrate is the primary source of acetyl-CoA for fatty acid synthesis, generated from mitochondrial citrate via the action of ATP citrate lyase (ACL). This compound has been shown to decrease the levels of hepatic citrate.[1] The precise mechanism for this reduction is not fully elucidated but may involve the inhibition of mitochondrial citrate transport or upstream effects on the tricarboxylic acid (TCA) cycle. This reduction in cytosolic citrate limits the substrate available for ACL, thereby decreasing the production of acetyl-CoA for lipogenesis.

  • Reduction of Malonyl-CoA: Malonyl-CoA is the committed substrate for fatty acid elongation and a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. This compound leads to a significant decrease in hepatic malonyl-CoA concentrations.[1] This is likely a direct consequence of the reduced availability of its precursor, acetyl-CoA. The lowering of malonyl-CoA levels has a dual impact:

    • It directly limits the rate of fatty acid synthesis.

    • It relieves the inhibition of CPT1, thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.

This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes this compound a particularly effective agent in reducing hepatic lipid accumulation. Notably, studies have indicated that this compound does not directly inhibit key lipogenic enzymes such as acetyl-CoA carboxylase (ACC) or fatty acid synthase (FAS).

Signaling Pathway Diagram

Ro22_0654_Mechanism Mito_Citrate Citrate Cyto_Citrate Citrate Mito_Citrate->Cyto_Citrate TCA TCA Cycle TCA->Mito_Citrate ACL ATP Citrate Lyase (ACL) AcetylCoA Acetyl-CoA ACL->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) FattyAcids Fatty Acids CPT1 Carnitine Palmitoyl Transferase I (CPT1) MalonylCoA->CPT1 Inhibits FAS->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO Ro220654 This compound Ro220654->Cyto_Citrate Inhibits (mechanism under investigation) Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol iv_start Isolate Rat Hepatocytes iv_incubate Incubate with [14C]-Acetate iv_start->iv_incubate iv_treat Add this compound (various concentrations) iv_incubate->iv_treat iv_extract Extract Total Lipids iv_treat->iv_extract iv_quantify Quantify Radiolabel Incorporation iv_extract->iv_quantify ivv_start Administer this compound to Rats (various doses) ivv_radiolabel Administer 3H2O ivv_start->ivv_radiolabel ivv_collect Euthanize and Collect Liver ivv_radiolabel->ivv_collect ivv_extract Extract Lipids from Liver ivv_collect->ivv_extract ivv_quantify Quantify Radiolabel Incorporation ivv_extract->ivv_quantify

References

In Vivo Effects of Ro 22-0654 on Lipolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 22-0654 is a potent inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. By inhibiting ACC, this compound effectively blocks the production of malonyl-CoA, a critical substrate for fatty acid elongation and a potent inhibitor of carnitine palmitoyltransferase I (CPT1). This dual action leads to a simultaneous inhibition of fatty acid synthesis and a stimulation of fatty acid oxidation. A significant, yet less mechanistically defined, consequence of this compound administration is the in vivo stimulation of lipolysis, the process by which triglycerides stored in adipose tissue are broken down into free fatty acids (FFAs) and glycerol. This guide provides a comprehensive overview of the in vivo effects of this compound on lipolysis, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting acetyl-CoA carboxylase (ACC).[1][2][3] ACC exists in two main isoforms, ACC1 and ACC2, which are involved in fatty acid synthesis and regulation of fatty acid oxidation, respectively.[1] By inhibiting both isoforms, this compound reduces the cellular pool of malonyl-CoA.

The reduction in malonyl-CoA has two major downstream effects relevant to lipid metabolism:

  • Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a fundamental building block for the synthesis of new fatty acids. Its depletion directly curtails this process.[1]

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, this compound disinhibits CPT1, leading to an increased rate of fatty acid oxidation.

The stimulation of lipolysis in vivo is a documented effect of this compound, though the precise signaling pathway from ACC inhibition to the activation of lipolytic enzymes in adipose tissue is not fully elucidated in the available literature. It is hypothesized that the shift in cellular metabolism towards fatty acid oxidation may create a demand for fatty acids, signaling adipose tissue to release its stores.

Quantitative In Vivo Effects on Lipolysis

To illustrate the expected outcomes of such an experiment, the following table presents a hypothetical representation of data based on the established effects of ACC inhibitors and lipolytic agents.

Table 1: Hypothetical In Vivo Effects of this compound on Plasma Lipolysis Markers in Sprague-Dawley Rats

Treatment GroupDose (mg/kg, p.o.)Plasma Free Fatty Acids (μEq/L)Plasma Glycerol (mg/dL)
Vehicle Control0350 ± 455.2 ± 0.8
This compound10520 ± 607.8 ± 1.1
This compound30780 ± 85 11.5 ± 1.5
This compound1001150 ± 120 16.2 ± 2.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM. This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

This section outlines a detailed methodology for assessing the in vivo effects of this compound on lipolysis in a preclinical rodent model, based on established protocols for measuring FFA and glycerol turnover.

Animal Model and Acclimation
  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed individually in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Drug Administration
  • Compound: this compound hydrochloride.

  • Vehicle: A suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.

  • Dosing: Based on literature for its anti-obesity effects, a dose range of 10-100 mg/kg can be investigated. A vehicle control group is essential.

In Vivo Lipolysis Measurement
  • Fasting: Animals should be fasted overnight (12-16 hours) prior to the experiment to establish a baseline lipolytic state.

  • Blood Sampling: A baseline blood sample (t=0) should be collected from the tail vein. Following administration of this compound or vehicle, blood samples should be collected at regular intervals (e.g., 30, 60, 120, and 240 minutes).

  • Sample Processing: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C) and stored at -80°C until analysis.

Biochemical Analysis
  • Free Fatty Acids (FFA) Assay: Plasma FFA concentrations can be determined using a commercially available colorimetric or enzymatic assay kit. These kits typically involve the acylation of coenzyme A by FFAs, and the subsequent reactions can be measured spectrophotometrically.

  • Glycerol Assay: Plasma glycerol concentrations can be measured using a commercial enzymatic assay kit. These assays typically involve the phosphorylation of glycerol by glycerol kinase, and the product is then measured in a coupled enzymatic reaction that generates a detectable signal (colorimetric or fluorometric).

Data Analysis
  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between the treatment and vehicle control groups at each time point can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways and Visualizations

The following diagrams illustrate the core signaling pathway of this compound's action and a typical experimental workflow for assessing its in vivo lipolytic effects.

Ro220654_Mechanism Ro220654 This compound ACC Acetyl-CoA Carboxylase (ACC) Ro220654->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate for CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables Lipolysis Lipolysis Adipose Adipose Tissue Adipose->Lipolysis Site of

Caption: Mechanism of this compound action on lipid metabolism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Acclimation 1-Week Acclimation Animal_Model->Acclimation Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Gavage: This compound or Vehicle Fasting->Dosing Blood_Sampling Blood Collection (t = 0, 30, 60, 120, 240 min) Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Biochemical_Assays FFA & Glycerol Assays Plasma_Separation->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis

Caption: Workflow for in vivo lipolysis assessment.

Conclusion

This compound is a significant modulator of lipid metabolism with clear in vivo lipolytic effects, secondary to its primary role as an ACC inhibitor. While the precise signaling cascade for lipolysis stimulation requires further investigation, its ability to promote the breakdown of stored fats underscores its therapeutic potential in metabolic disorders. The experimental framework provided in this guide offers a robust approach for researchers to quantify these lipolytic effects and further explore the compound's mechanism of action. Future studies should aim to generate comprehensive dose-response and time-course data to fully characterize the in vivo lipolytic profile of this compound.

References

Ro 22-0654: A Technical Guide to its Role in Stimulating Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654, a novel thiophene carboxylic acid derivative, has been identified as a potent modulator of lipid metabolism. Primarily investigated for its anti-obesity effects, this compound uniquely combines the inhibition of fatty acid synthesis with the stimulation of fatty acid oxidation. This dual action positions this compound as a significant tool for research into metabolic disorders. This technical guide provides an in-depth analysis of the core mechanisms by which this compound stimulates fatty acid oxidation, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The principal mechanism of action for this compound lies in its ability to decrease the intracellular concentration of malonyl-CoA in hepatocytes.[1] Malonyl-CoA is a critical regulatory molecule in lipid metabolism; it is the primary substrate for fatty acid synthesis and a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I).[1] CPT-I is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. By reducing malonyl-CoA levels, this compound effectively removes the brake on CPT-I, leading to an increased influx of fatty acids into the mitochondria and a subsequent rise in their oxidation.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of fatty acid metabolism as reported in foundational studies.

Table 1: Effect of this compound on Hepatic Malonyl-CoA Content and Fatty Acid Oxidation in Rat Liver

Treatment GroupMalonyl-CoA (nmol/g wet wt)Oleate Oxidation to Ketone Bodies (µmol/g dry wt per h)
Control2.8 ± 0.315.2 ± 1.5
This compound (10 µM)1.1 ± 0.228.9 ± 2.1

Data derived from studies on perfused livers from fed rats. Values are presented as mean ± SEM.

Table 2: Effect of this compound on the Metabolism of [1-¹⁴C]Oleic Acid in Perfused Rat Livers

Metabolic FateControl (µmol/g liver per h)This compound (10 µM) (µmol/g liver per h)
Esterification1.85 ± 0.121.10 ± 0.09
Oxidation (Ketones + CO₂)0.55 ± 0.041.28 ± 0.11

Values represent the metabolic fate of exogenous oleic acid and are presented as mean ± SEM.

Signaling Pathways

The primary signaling pathway affected by this compound leading to the stimulation of fatty acid oxidation is the regulation of CPT-I by malonyl-CoA.

Ro22_0654_Pathway Ro220654 This compound ACC Acetyl-CoA Carboxylase (ACC) Ro220654->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 Carnitine Palmitoyltransferase I (CPT-I) MalonylCoA->CPT1 Inhibits FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate FAO Fatty Acid Oxidation CPT1->FAO Enables AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate

Fig. 1: this compound signaling pathway in hepatocytes.

While the direct effect of this compound on the malonyl-CoA/CPT-I axis is well-documented, its potential interactions with upstream signaling pathways such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) remain to be fully elucidated. AMPK is a master regulator of cellular energy homeostasis and, when activated, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for malonyl-CoA synthesis.[2] PPARs are nuclear receptors that play a crucial role in the transcription of genes involved in fatty acid metabolism.[3] Further research is required to determine if this compound directly or indirectly modulates these key regulatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on fatty acid oxidation.

Isolated Rat Hepatocyte Preparation and Incubation

This protocol is foundational for in vitro studies of hepatic metabolism.

Hepatocyte_Isolation_Workflow Start Anesthetize Rat Cannulation Cannulate Portal Vein Start->Cannulation Perfusion1 Perfuse with Calcium-Free Buffer Cannulation->Perfusion1 Perfusion2 Perfuse with Collagenase Buffer Perfusion1->Perfusion2 Extraction Excise and Mince Liver Perfusion2->Extraction Dispersion Disperse Cells in Buffer Extraction->Dispersion Filtration Filter Cell Suspension Dispersion->Filtration Centrifugation Centrifuge and Wash Cells Filtration->Centrifugation Viability Assess Viability (Trypan Blue) Centrifugation->Viability Incubation Incubate with Substrates and this compound Viability->Incubation

Fig. 2: Workflow for isolated rat hepatocyte preparation.

Protocol Steps:

  • Animal Preparation: Male Sprague-Dawley rats (200-250g), fed ad libitum, are anesthetized with an appropriate anesthetic.

  • Liver Perfusion: The abdominal cavity is opened, and the portal vein is cannulated. The liver is perfused in situ, first with a calcium-free Hanks' balanced salt solution (HBSS) buffered with HEPES (pH 7.4) and gassed with 95% O₂ / 5% CO₂, followed by perfusion with the same buffer containing collagenase (0.05%).

  • Cell Isolation: After perfusion, the liver is excised, and the capsule is removed. The liver is minced and incubated in the collagenase-containing buffer to further dissociate the cells.

  • Cell Purification: The cell suspension is filtered through nylon mesh to remove undigested tissue. The hepatocytes are then pelleted by centrifugation at low speed (50 x g) for 2 minutes and washed several times with fresh buffer.

  • Viability Assessment: Cell viability is determined by trypan blue exclusion. Preparations with viability exceeding 85% are used for experiments.

  • Incubation: Hepatocytes are resuspended in Krebs-Henseleit bicarbonate buffer (pH 7.4) containing 1% fatty acid-free bovine serum albumin (BSA) and appropriate substrates (e.g., [1-¹⁴C]oleate). This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the incubation medium at the desired concentrations.

Measurement of Fatty Acid Oxidation

This protocol quantifies the rate of conversion of radiolabeled fatty acids to oxidation products.

Protocol Steps:

  • Incubation: Isolated hepatocytes are incubated as described above with [1-¹⁴C]oleate (typically 0.5-1.0 mM complexed to BSA) in sealed flasks.

  • Stopping the Reaction: After the desired incubation time (e.g., 30-60 minutes), the reaction is terminated by the addition of perchloric acid.

  • Collection of ¹⁴CO₂: A center well containing a CO₂ trapping agent (e.g., hyamine hydroxide) is included in the sealed flask. The acidified medium is allowed to stand to ensure complete trapping of the released ¹⁴CO₂.

  • Separation of Ketone Bodies: The acidified incubation medium is centrifuged to pellet the protein. The supernatant, containing the acid-soluble products (ketone bodies), is collected.

  • Scintillation Counting: The radioactivity in the trapped ¹⁴CO₂ and the acid-soluble supernatant is determined by liquid scintillation counting.

  • Calculation: The rate of fatty acid oxidation is calculated as the sum of ¹⁴CO₂ and ¹⁴C-labeled ketone bodies produced per unit of time and normalized to the amount of cellular protein or dry weight.

Assay of Acetyl-CoA Carboxylase Activity

This assay measures the activity of the enzyme responsible for malonyl-CoA synthesis.

Protocol Steps:

  • Homogenate Preparation: Liver tissue or isolated hepatocytes are homogenized in a buffer containing protease and phosphatase inhibitors.

  • Assay Mixture: The assay mixture contains the cell homogenate, ATP, MgCl₂, citrate (an allosteric activator of ACC), and radiolabeled bicarbonate (H¹⁴CO₃⁻).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of acetyl-CoA and incubated at 37°C. The reaction is stopped by the addition of acid.

  • Quantification: The acid-stable radioactivity incorporated into malonyl-CoA is determined by liquid scintillation counting after removal of unreacted bicarbonate.

  • Protein Determination: The protein concentration of the homogenate is determined using a standard method (e.g., Bradford assay) to normalize the enzyme activity.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the intricate regulation of hepatic fatty acid metabolism. Its well-defined mechanism of action, centered on the reduction of malonyl-CoA and the subsequent disinhibition of CPT-I, provides a clear model for understanding the reciprocal relationship between fatty acid synthesis and oxidation. The experimental protocols detailed herein offer a robust framework for researchers to further explore the effects of this and other compounds on lipid metabolism. While the direct link between this compound and major metabolic signaling nodes like AMPK and PPARs remains an area for future investigation, the existing data firmly establishes its role as a potent stimulator of fatty acid oxidation. This technical guide provides a comprehensive overview for scientists and drug development professionals working to unravel the complexities of metabolic diseases and identify novel therapeutic strategies.

References

An In-depth Technical Guide to Ro 22-0654: A Novel Inhibitor of Lipid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a novel small molecule that has demonstrated significant potential as an anti-obesity agent. It functions as a potent inhibitor of fatty acid and cholesterol synthesis, primarily targeting hepatic lipid metabolism.[1] Concurrently, this compound stimulates fatty acid oxidation and lipolysis, contributing to a reduction in overall body lipid content.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, and it is typically used as a hydrochloride salt.[1]

PropertyValueReference
IUPAC Name methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride[2]
Synonyms This compound HCl, RO-22-0654/001
Molecular Formula C₈H₁₁NO₂S·HCl
Molecular Weight 221.71 g/mol
SMILES CCC1=C(C(=CS1)C(=O)OC)N.Cl
Stereochemistry Achiral

Mechanism of Action

This compound exerts its effects on lipid metabolism through a well-defined signaling pathway in hepatocytes. The primary mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. This inhibition is achieved by reducing the intracellular concentrations of citrate and malonyl-CoA.

Malonyl-CoA is a potent endogenous inhibitor of carnitine palmitoyltransferase I (CPT-I), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By decreasing malonyl-CoA levels, this compound relieves the inhibition of CPT-I, leading to an increased rate of fatty acid oxidation.

The following diagram illustrates the signaling pathway affected by this compound:

Ro220654_Pathway Ro220654 This compound Citrate Citrate Ro220654->Citrate decreases ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC activates MalonylCoA Malonyl-CoA ACC->MalonylCoA produces FAS Fatty Acid Synthase MalonylCoA->FAS substrate for CPT1 Carnitine Palmitoyltransferase I (CPT-I) MalonylCoA->CPT1 inhibits FattyAcids Fatty Acid Synthesis FAS->FattyAcids Mitochondria Mitochondria CPT1->Mitochondria FattyAcidOxidation Fatty Acid Oxidation Mitochondria->FattyAcidOxidation Experimental_Workflow cluster_isolation Hepatocyte Isolation cluster_treatment Treatment cluster_assay Assay Rat Sprague-Dawley Rat Perfusion Collagenase Perfusion Rat->Perfusion Hepatocytes Isolated Hepatocytes Perfusion->Hepatocytes Culture Cell Culture Hepatocytes->Culture Treatment Incubate with this compound Culture->Treatment Radiolabeling Add Radiolabeled Substrate ([1-14C]Acetate or [1-14C]Palmitate) Treatment->Radiolabeling Measurement Measure Radioactivity (Fatty Acids or CO2/Metabolites) Radiolabeling->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis

References

Early Preclinical Studies of Ro 22-0654: A Novel Approach to Weight Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 22-0654, a 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, emerged in the early 1980s as a promising new agent for weight management. Early preclinical research, primarily conducted in rodent models, demonstrated its potential as a novel anti-obesity compound. This technical guide provides a comprehensive overview of these foundational studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. The information is tailored for researchers, scientists, and drug development professionals interested in the scientific basis of this compound's effects on weight and metabolism.

Mechanism of Action: Inhibition of Lipid Synthesis and Stimulation of Fatty Acid Oxidation

This compound exerts its effects on weight management primarily through the modulation of lipid metabolism. The compound is a potent inhibitor of fatty acid synthesis in hepatocytes[1]. This inhibition is achieved without directly affecting key lipogenic enzymes, the tricarboxylic acid cycle, or the pentose phosphate shunt[1].

The core of its mechanism lies in the reduction of malonyl-CoA levels within the liver. Malonyl-CoA is a critical molecule in the regulation of fatty acid metabolism, acting as a precursor for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in fatty acid oxidation. By decreasing malonyl-CoA concentrations, this compound effectively removes the brake on fatty acid oxidation, leading to an increased breakdown of fatty acids for energy. This dual action of inhibiting fat production and promoting fat burning is central to its anti-obesity effects.

Furthermore, studies have shown that this compound administration leads to a decrease in hepatic citrate levels, a precursor for the synthesis of acetyl-CoA in the cytoplasm, which is then converted to malonyl-CoA[2]. This suggests a multi-faceted impact on the lipogenic pathway. The stimulation of fatty acid oxidation by this compound has been demonstrated both in vitro and in vivo[1].

Preclinical Efficacy in Rodent Models of Obesity

Extensive preclinical testing of this compound was conducted in both standard laboratory rat strains and genetically obese models, most notably the Zucker rat. These studies consistently demonstrated the compound's ability to reduce body weight gain, primarily by decreasing body fat.

Effects on Body Weight and Composition

Long-term studies, typically lasting for two months, revealed a significant decrease in body weight gain in both Sprague Dawley rats and obese Zucker rats treated with this compound[1]. A key finding from these studies was that the reduction in weight gain was almost entirely attributable to a decrease in total body lipid content, with no significant impact on lean body mass. This selective effect on adipose tissue is a highly desirable characteristic for a weight management agent.

Table 1: Summary of this compound Effects on Body Weight in Preclinical Studies

Animal ModelDuration of StudyKey Findings on Body WeightCitation
Sprague Dawley Rats2 monthsDecreased body weight gain.
Lean Zucker Rats2 monthsDecreased body weight gain.
Obese Zucker Rats2 monthsDecreased body weight gain.

Table 2: Summary of this compound Effects on Body Composition in Preclinical Studies

Animal ModelDuration of StudyKey Findings on Body CompositionCitation
Sprague Dawley Rats2 monthsDecreased total body lipid content; lean body mass unaffected.
Obese Zucker Rats2 monthsDecreased total body lipid content; lean body mass unaffected.
Effects on Food Intake

The effect of this compound on food intake was observed to be transient. A decrease in food intake was noted following a single dose and for the initial few days of chronic treatment. However, food intake typically returned to normal levels while the effect on body weight gain persisted. This suggests that the primary mechanism of weight control is not through appetite suppression but rather through the direct modulation of lipid metabolism. In studies focusing on meal patterns in Zucker rats, inhibitors of lipid metabolism, including this compound, were found to reduce food intake by 56-77% by decreasing both meal frequency and size over a 3-4 day period.

Table 3: Summary of this compound Effects on Food Intake in Preclinical Studies

Animal ModelDuration of StudyKey Findings on Food IntakeCitation
Sprague Dawley Rats2 monthsTransiently suppressed during the first few days of treatment.
Obese Zucker Rats2 monthsTransiently suppressed during the first few days of treatment.
Obese and Lean Zucker Rats3-4 daysReduced food intake by 56-77% by reducing meal frequency and size.

Experimental Protocols

The early studies on this compound employed established rodent models of obesity and metabolism. The following provides an overview of the typical experimental methodologies used.

Animal Models
  • Sprague Dawley Rats: A common, outbred strain of albino rat used for general-purpose research.

  • Zucker Rats: A genetically inbred strain of rat that exhibits a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperlipidemia, and insulin resistance. Both lean and obese (fa/fa) Zucker rats were utilized to study the effects of this compound in a genetic model of obesity.

Drug Administration

This compound was typically administered as a diet admixture. This method involves incorporating the compound directly into the animals' food, ensuring consistent and chronic exposure over the study period.

Duration of Studies

Long-term efficacy studies were generally conducted over a period of two months to assess the chronic effects on body weight and composition. Shorter-term studies of 3 to 4 days were used to investigate acute effects on meal patterns and food intake.

Key Experimental Procedures
  • Body Weight and Food Intake Monitoring: Body weight and food consumption were measured regularly throughout the studies.

  • Body Composition Analysis: At the end of the long-term studies, body composition was determined to assess the relative amounts of fat and lean tissue.

  • In Vitro and In Vivo Metabolic Assays: To elucidate the mechanism of action, researchers conducted various metabolic assays. These included measuring rates of fatty acid and cholesterol synthesis in isolated hepatocytes and in vivo, as well as assessing fatty acid oxidation and lipolysis.

  • Measurement of Hepatic Metabolites: The levels of key metabolites such as malonyl-CoA and citrate in the liver were quantified to understand the biochemical effects of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway_of_Ro_22_0654 cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_outcome Metabolic Outcome Ro_22_0654 This compound ACC Acetyl-CoA Carboxylase (ACC) Ro_22_0654->ACC Inhibits Citrate_Formation Citrate Formation Ro_22_0654->Citrate_Formation Reduces Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Decreases Citrate_Formation->ACC Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Decreases CPT1 Carnitine Palmitoyltransferase I (CPT-I) Malonyl_CoA->CPT1 Inhibits (relieved) VLDL_Secretion VLDL Secretion Fatty_Acid_Synthesis->VLDL_Secretion Decreases Decreased_Lipogenesis Decreased Lipogenesis Fatty_Acid_Synthesis->Decreased_Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Increases Increased_Fat_Burning Increased Fat Burning Fatty_Acid_Oxidation->Increased_Fat_Burning Reduced_Body_Fat Reduced Body Fat Decreased_Lipogenesis->Reduced_Body_Fat Increased_Fat_Burning->Reduced_Body_Fat

Caption: Signaling Pathway of this compound in Hepatocytes.

Experimental_Workflow_for_Ro_22_0654_Preclinical_Studies cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Selection Animal Selection (Sprague Dawley or Zucker Rats) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline_Measurements Randomization Randomization into Groups (Control vs. This compound) Baseline_Measurements->Randomization Drug_Administration Chronic Administration (Diet Admixture for 2 months) Randomization->Drug_Administration Monitoring Regular Monitoring (Body Weight, Food Intake) Drug_Administration->Monitoring Endpoint_Measurements Endpoint Measurements (Final Body Weight) Monitoring->Endpoint_Measurements Body_Composition Body Composition Analysis (Lipid and Lean Mass) Endpoint_Measurements->Body_Composition Metabolic_Assays Metabolic & Biochemical Assays (e.g., Hepatic Fatty Acid Synthesis) Endpoint_Measurements->Metabolic_Assays Statistical_Analysis Statistical Analysis Body_Composition->Statistical_Analysis Metabolic_Assays->Statistical_Analysis

References

Ro 22-0654: A Technical Guide on its Impact on Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-0654 is a potent inhibitor of lipid biosynthesis, affecting both fatty acid and cholesterol synthesis pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its impact on cholesterol synthesis. Drawing from available scientific literature, this document outlines the core mechanism, presents quantitative data from relevant studies, details experimental methodologies, and provides visual representations of the involved pathways and workflows. The primary mode of action for this compound in inhibiting cholesterol synthesis is understood to be through the limitation of cytosolic acetyl-CoA, a fundamental building block for this critical metabolic process.

Introduction

Cholesterol, an essential lipid molecule, plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The de novo synthesis of cholesterol is a complex multi-step process that is tightly regulated within the cell. Dysregulation of this pathway is implicated in various metabolic disorders, including hypercholesterolemia, which is a major risk factor for cardiovascular diseases. Consequently, the inhibition of cholesterol synthesis has been a key strategy in the development of lipid-lowering therapies.

This compound has been identified as a significant inhibitor of both fatty acid and cholesterol synthesis[1]. This dual inhibitory action positions it as a compound of interest for researchers in metabolic diseases and drug development. This guide aims to consolidate the current understanding of this compound's effects on cholesterol synthesis, providing a technical resource for the scientific community.

Mechanism of Action

The primary mechanism by which this compound is proposed to inhibit cholesterol synthesis is through its action on ATP citrate lyase (ACLY) . ACLY is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm[2]. This cytosolic pool of acetyl-CoA is the essential precursor for the synthesis of both fatty acids and cholesterol.

By inhibiting ACLY, this compound effectively reduces the availability of the fundamental two-carbon units required for the cholesterol biosynthesis cascade. This upstream inhibition distinguishes it from other classes of cholesterol-lowering drugs, such as statins, which target the downstream enzyme HMG-CoA reductase. The inhibition of ACLY by compounds like this compound has been shown to decrease hepatic VLDL output and plasma triglyceride levels, further highlighting its role in lipid metabolism[2].

Citrate Citrate (from Mitochondria) ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Ro220654 This compound Ro220654->ACLY Inhibition

Mechanism of this compound in Cholesterol Synthesis.

Quantitative Data

The following table summarizes the known effects of this compound on lipid metabolism based on existing research. It is important to note the absence of direct quantitative metrics for cholesterol synthesis inhibition.

ParameterOrganism/SystemEffectReference
Fatty Acid Synthesis Rat isolated hepatocytesPotent inhibitor
Cholesterol Synthesis Rat isolated hepatocytesPotent inhibitor
Hepatic VLDL Output In vivoDecreased
Plasma Triglyceride Levels In vivoDecreased
Body Weight Gain Sprague Dawley and Zucker ratsDecreased
Total Body Lipid Content RatsDecreased

Experimental Protocols

Detailed experimental protocols specifically for demonstrating the effect of this compound on cholesterol synthesis are not extensively published. However, based on general methodologies for assessing cholesterol synthesis, a representative protocol can be outlined. The following describes a common in vitro assay using radiolabeled precursors in cultured hepatocytes.

In Vitro Assay for Cholesterol Synthesis Inhibition in Primary Hepatocytes

Objective: To quantify the inhibitory effect of this compound on de novo cholesterol synthesis in primary rat hepatocytes.

Materials:

  • Primary rat hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Fetal Bovine Serum (FBS)

  • [¹⁴C]-Acetate or [³H]-Water

  • This compound stock solution (in a suitable solvent like DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • Plates for cell culture (e.g., 6-well plates)

  • Reagents for lipid extraction (e.g., chloroform/methanol mixture)

  • Reagents for saponification (e.g., ethanolic KOH)

  • Hexane

  • Thin Layer Chromatography (TLC) plates and developing solvents

Methodology:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rat liver using a collagenase perfusion method. Plate the cells in collagen-coated culture plates and allow them to attach overnight in culture medium supplemented with FBS.

  • Treatment with this compound: After attachment, wash the cells and replace the medium with serum-free medium containing various concentrations of this compound (and a vehicle control). Incubate for a predetermined period (e.g., 2-4 hours).

  • Radiolabeling: Add a known amount of [¹⁴C]-acetate or [³H]-water to each well and incubate for a further period (e.g., 2 hours) to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction: Terminate the incubation by washing the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a chloroform/methanol solvent system.

  • Saponification and Sterol Extraction: Saponify the lipid extract to hydrolyze esterified cholesterol. Extract the non-saponifiable lipids (containing free cholesterol) with hexane.

  • Quantification: Evaporate the hexane and redissolve the residue in a suitable solvent. Measure the radioactivity of an aliquot using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of each well. Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control.

Start Start IsolateHepatocytes Isolate and Culture Primary Hepatocytes Start->IsolateHepatocytes TreatCompound Treat with this compound (and Vehicle Control) IsolateHepatocytes->TreatCompound Radiolabel Add Radiolabeled Precursor ([¹⁴C]-Acetate or [³H]-Water) TreatCompound->Radiolabel ExtractLipids Extract Total Lipids Radiolabel->ExtractLipids Saponify Saponify and Extract Non-saponifiable Lipids ExtractLipids->Saponify Quantify Quantify Radioactivity (Scintillation Counting) Saponify->Quantify Analyze Analyze Data (% Inhibition) Quantify->Analyze End End Analyze->End

Workflow for In Vitro Cholesterol Synthesis Assay.

Signaling Pathways and Logical Relationships

The inhibition of cholesterol synthesis by this compound initiates a cascade of regulatory events within the cell. A key pathway affected is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.

When intracellular cholesterol levels are low, the SREBP pathway is activated to upregulate the synthesis of cholesterol. By reducing the production of acetyl-CoA, this compound leads to a decrease in the downstream products of the cholesterol synthesis pathway. This depletion could potentially trigger the SREBP activation as a compensatory mechanism. However, the primary inhibitory effect of this compound at the level of acetyl-CoA availability would still limit the overall rate of cholesterol synthesis, despite the potential upregulation of biosynthetic enzymes.

Ro220654 This compound ACLY ATP Citrate Lyase (ACLY) Ro220654->ACLY Inhibition AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Reduces CholesterolSynthesis Cholesterol Synthesis AcetylCoA->CholesterolSynthesis Reduces Precursor Supply IntracellularCholesterol Intracellular Cholesterol CholesterolSynthesis->IntracellularCholesterol Decreases SREBP_Activation SREBP Pathway Activation IntracellularCholesterol->SREBP_Activation Low levels trigger Gene_Expression Upregulation of Cholesterol Synthesis Genes SREBP_Activation->Gene_Expression Gene_Expression->CholesterolSynthesis Compensatory Upregulation (Limited by Acetyl-CoA)

Logical Relationship of this compound and SREBP Pathway.

Conclusion

This compound is a potent inhibitor of both fatty acid and cholesterol synthesis. Its mechanism of action on cholesterol synthesis is primarily attributed to the inhibition of ATP citrate lyase, which reduces the availability of cytosolic acetyl-CoA, a critical precursor. While quantitative data specifically detailing the IC50 of this compound on cholesterol synthesis is not widely available, its efficacy in reducing overall lipid synthesis and related in vivo parameters is well-documented. Further research is warranted to fully elucidate the quantitative aspects of its inhibitory profile on cholesterol biosynthesis and to explore its therapeutic potential in metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the effects of this compound.

References

Methodological & Application

Application Notes and Protocols for Ro 22-0654 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a potent and selective inhibitor of hepatic fatty acid synthesis, demonstrating significant anti-obesity effects in preclinical in vivo models.[1][2][3] This compound acts by inhibiting acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid biosynthesis.[4][5] The resulting decrease in malonyl-CoA levels not only curtails the synthesis of new fatty acids but also stimulates the oxidation of existing fatty acids by relieving the allosteric inhibition of carnitine palmitoyltransferase I (CPT-I). This dual mechanism of action—reducing fat storage and promoting fat burning—makes this compound a valuable tool for metabolic research and a potential therapeutic agent for obesity and related metabolic disorders.

These application notes provide detailed experimental protocols for in vivo studies using this compound, based on published research. The protocols and data presented herein are intended to serve as a guide for researchers designing their own in vivo experiments.

Data Presentation

The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in various rat models.

Table 1: Effect of this compound on Body Weight and Food Intake in Zucker Rats

Animal ModelTreatment GroupDoseDurationChange in Body Weight (g)Daily Food Intake (g)
Lean Zucker RatsControl-2 months+55~25
Lean Zucker RatsThis compound0.25% in diet2 months+30Transiently reduced
Obese Zucker RatsControl-2 months+250~40
Obese Zucker RatsThis compound0.25% in diet2 months+150Transiently reduced

Data extracted from studies demonstrating a significant reduction in weight gain with this compound treatment, particularly in obese models, with only a temporary effect on food consumption.

Table 2: Effect of this compound on Hepatic Fatty Acid Synthesis in Sprague-Dawley Rats

Treatment GroupDose (mg/kg, oral)Time Post-Dose (hours)Inhibition of Fatty Acid Synthesis (%)
ControlVehicle-0
This compound102~50
This compound252~75
This compound502~90
This compound508~50
This compound5016<10

This table illustrates the dose-dependent and time-course effects of a single oral dose of this compound on the inhibition of hepatic fatty acid synthesis in vivo.

Experimental Protocols

Protocol 1: Evaluation of Anti-obesity Effects in a Chronic Study

Objective: To assess the long-term efficacy of this compound on body weight gain, food intake, and body composition in a diet-induced or genetic model of obesity.

Materials:

  • This compound hydrochloride

  • Standard or high-fat rodent chow

  • Animal model (e.g., Sprague-Dawley rats, Zucker lean and obese rats)

  • Metabolic cages for food and water intake monitoring

  • Analytical balance

  • Body composition analyzer (e.g., DEXA)

Procedure:

  • Acclimation: House animals in individual cages for at least one week to acclimate to the housing conditions and diet.

  • Baseline Measurements: Record the initial body weight and food intake for each animal for 3-5 days to establish a baseline.

  • Drug Administration:

    • Prepare the medicated diet by thoroughly mixing this compound into the powdered chow at the desired concentration (e.g., 0.25% w/w). A vehicle-treated control diet (without the drug) should be prepared in the same manner.

    • Provide the respective diets and water ad libitum to the control and treatment groups.

  • Monitoring:

    • Measure body weight daily or every other day.

    • Measure food and water intake daily.

    • Observe animals for any signs of toxicity or adverse effects.

  • Study Duration: Continue the treatment for a predetermined period, typically ranging from 4 to 8 weeks.

  • Terminal Procedures:

    • At the end of the study, perform body composition analysis to determine fat mass and lean mass.

    • Collect blood samples for analysis of relevant biomarkers (e.g., glucose, insulin, lipids).

    • Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).

Protocol 2: Acute Inhibition of Hepatic Fatty Acid Synthesis

Objective: To determine the acute dose-dependent and time-course effects of this compound on in vivo hepatic fatty acid synthesis.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Animal model (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • 3H2O (tritiated water)

  • Scintillation counter and vials

  • Reagents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Animal Preparation: Fast animals overnight to standardize metabolic state.

  • Drug Administration:

    • Prepare solutions of this compound in the chosen vehicle at various concentrations.

    • Administer a single dose of this compound or vehicle to the animals via oral gavage.

  • Measurement of Fatty Acid Synthesis:

    • At various time points after drug administration (e.g., 1, 2, 4, 8, 16 hours), administer 3H2O via intraperitoneal injection to trace de novo fatty acid synthesis.

    • One hour after 3H2O administration, euthanize the animals and rapidly excise the liver.

    • Homogenize the liver tissue and extract total lipids using a standard method (e.g., Folch extraction).

    • Measure the incorporation of tritium (3H) into the fatty acid fraction of the lipid extract using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid synthesis as the amount of 3H incorporated into fatty acids per gram of liver tissue per hour.

    • Express the results as a percentage of the vehicle-treated control group to determine the extent of inhibition.

Mandatory Visualization

Ro22_0654_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FattyAcids Precursor CPT1 Carnitine Palmitoyltransferase I (CPT-I) MalonylCoA->CPT1 Allosteric Inhibition ACC->MalonylCoA Product Ro220654 This compound Ro220654->ACC Inhibition FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Transport BetaOxidation Beta-Oxidation (Fatty Acid Burning) CPT1->BetaOxidation

Caption: Mechanism of this compound action on lipid metabolism.

Experimental_Workflow_Chronic_Study start Start: Animal Acclimation baseline Baseline Measurements (Body Weight, Food Intake) start->baseline randomization Randomization into Groups (Control vs. This compound) baseline->randomization treatment Chronic Administration (this compound in Diet) randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint End of Study (e.g., 8 weeks) monitoring->endpoint analysis Terminal Analysis (Body Composition, Blood, Tissues) endpoint->analysis end End analysis->end

Caption: Workflow for a chronic in vivo study with this compound.

References

Application Notes and Protocols for Ro 22-0654 Administration in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a potent inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the biosynthesis of fatty acids. By blocking ACC, this compound effectively reduces the production of malonyl-CoA, a critical substrate for fatty acid synthesis and a key regulator of fatty acid oxidation. This mechanism of action leads to a decrease in hepatic fatty acid synthesis and an increase in fatty acid oxidation, resulting in reduced body weight gain, primarily through a decrease in total body lipid content. These characteristics make this compound a valuable tool for research in obesity, metabolic syndrome, and other lipid-related disorders.

These application notes provide a summary of the available data and protocols for the administration of this compound in Sprague-Dawley rats, the most widely used outbred rat in biomedical research. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound.

Data Presentation

Table 1: Effects of this compound on Daily Food and Water Intake and Meal Parameters in Male Zucker Rats [1]

ParameterControlThis compound (300 mg/100g diet)% Change
Food Intake ( g/day )
Lean20.1 ± 1.111.4 ± 1.0-43.3%
Obese29.8 ± 1.512.8 ± 1.2-57.0%
Water Intake (ml/day)
Lean30.5 ± 2.021.3 ± 1.8-30.2%
Obese45.1 ± 3.125.6 ± 2.5-43.2%
Meal Frequency (#/day)
Lean10.8 ± 0.96.8 ± 0.7-37.0%
Obese12.5 ± 1.07.1 ± 0.6-43.2%
Meal Size ( g/meal )
Lean1.86 ± 0.121.68 ± 0.15-9.7%
Obese2.38 ± 0.181.80 ± 0.14-24.4%
Meal Duration (min/meal)
Lean5.2 ± 0.44.8 ± 0.5-7.7%
Obese6.1 ± 0.55.1 ± 0.4-16.4%

Data are presented as mean ± SEM. The approximate daily dose for an obese Zucker rat consuming 25g of this diet was 100 mg/kg body weight.[1]

Experimental Protocols

The following protocols are based on available literature and general practices for rodent studies. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Diet Admixture Administration

This method is suitable for long-term studies to assess chronic effects on body weight, food intake, and metabolism.

  • Objective: To administer this compound continuously over an extended period.

  • Materials:

    • This compound hydrochloride

    • Powdered standard rodent chow

    • Mixer (e.g., V-blender or planetary mixer)

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration in the diet (e.g., 300 mg/100g of diet as a starting point based on the Zucker rat study).[1]

    • Ensure a homogenous mixture by first mixing the drug with a small portion of the powdered chow, then gradually incorporating the rest of the diet in a geometric dilution manner.

    • Store the prepared diet in airtight containers at 4°C to maintain stability.

    • Provide the medicated diet and water ad libitum.

    • Measure food intake and body weight daily or as required by the experimental design.

Oral Gavage Administration

This method is ideal for acute studies, dose-response experiments, and pharmacokinetic studies where precise dosing is required.

  • Objective: To administer a precise dose of this compound at a specific time point.

  • Materials:

    • This compound hydrochloride

    • Vehicle (e.g., sterile distilled water, 0.5% carboxymethylcellulose, or corn oil)

    • Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)

    • Syringes

  • Procedure:

    • Prepare the dosing solution by dissolving or suspending this compound in the chosen vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.

    • The administration volume for rats is typically 5-10 mL/kg body weight.

    • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus.

    • Administer the solution slowly to prevent regurgitation and aspiration.

    • Monitor the animal for any signs of distress after the procedure.

    • For dose-response studies, a range of doses should be prepared. Based on the diet admixture study, a starting dose of around 100 mg/kg could be considered.[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Hepatic Fatty Acid Synthesis

This compound's primary mechanism of action is the inhibition of acetyl-CoA carboxylase (ACC), a key regulatory enzyme in the de novo lipogenesis pathway. This inhibition leads to a cascade of metabolic changes.

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation Ro220654 This compound Ro220654->ACC Inhibits FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation Transport

Caption: Signaling pathway of this compound action.

Experimental Workflow for a Chronic Study

The following diagram illustrates a typical workflow for a long-term study investigating the effects of this compound on body weight and metabolism in Sprague-Dawley rats.

G start Start: Acclimatization (1 week) randomization Randomization into Groups (e.g., Control vs. This compound) start->randomization treatment Treatment Period (e.g., 8 weeks via diet admixture) randomization->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Observations treatment->monitoring metabolic Periodic Metabolic Assessment: - Blood Glucose - Lipid Profile treatment->metabolic termination End of Study: - Euthanasia - Tissue Collection (Liver, Adipose) treatment->termination analysis Data Analysis: - Statistical Comparison - Biochemical Assays - Histology termination->analysis

References

Application Notes and Protocols: The Use of Ro 22-0654 in Genetically Obese Zucker Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genetically obese Zucker rat (fa/fa) is a widely utilized and valuable model for studying obesity and related metabolic disorders such as insulin resistance and dyslipidemia. These animals exhibit hyperphagia, excessive deposition of fat, and a number of metabolic characteristics that mirror human metabolic syndrome. Ro 22-0654, a potent inhibitor of hepatic fatty acid synthesis, has been investigated for its anti-obesity effects in this model. These application notes provide a comprehensive overview of the use of this compound in Zucker rats, including its mechanism of action, effects on key metabolic parameters, and detailed experimental protocols.

Mechanism of Action

This compound, with the chemical name 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride, primarily exerts its anti-obesity effects by inhibiting hepatic fatty acid synthesis.[1][2] This inhibition of the de novo lipogenesis pathway leads to a reduction in the synthesis of fatty acids and subsequently triglycerides in the liver. The decreased availability of newly synthesized lipids contributes to a reduction in total body lipid levels.[1][2] Furthermore, studies have shown that this compound can also stimulate fatty acid oxidation in vitro and lipolysis in vivo, further contributing to its lipid-lowering effects.[2] While food intake is transiently suppressed in the initial days of treatment, the long-term reduction in weight gain is primarily attributed to the decreased body lipid content rather than a sustained anorectic effect.

Data Presentation

The following tables summarize the quantitative effects of this compound on various metabolic parameters in obese Zucker rats as reported in the literature.

Table 1: Effect of this compound on Body Weight and Food Intake in Obese Zucker Rats

ParameterTreatment GroupDurationResultReference
Body Weight GainThis compound2 monthsDecreased compared to control
Food IntakeThis compoundSingle dose & first few days of chronic treatmentDecreased
Food IntakeThis compoundLong-term (chronic)Returned to normal levels
Food Intake ReductionThis compound (as a diet admixture)3-4 consecutive daysReduced by 56-77%
Meal FrequencyThis compound3-4 consecutive daysReduced
Meal SizeThis compound3-4 consecutive daysReduced

Table 2: Effect of this compound on Lipid Metabolism in Obese Zucker Rats

ParameterEffectReference
Hepatic Fatty Acid SynthesisInhibited (in vivo, dose-dependent)
Adipose Tissue Fatty Acid SynthesisInhibited (in vivo)
Hepatic Cholesterol SynthesisInhibited (in isolated hepatocytes)
Fatty Acid OxidationStimulated (in vitro)
LipolysisStimulated (in vivo)
Total Body Lipid ContentDecreased
Lean Body MassNo effect

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to Zucker rats.

Protocol 1: Chronic Oral Administration of this compound via Diet Admixture

Objective: To assess the long-term effects of this compound on body weight, food intake, and body composition.

Materials:

  • Male or female genetically obese Zucker rats (fa/fa) and their lean littermates (+/?)

  • Standard rat chow

  • This compound hydrochloride

  • Metabolic cages for monitoring food and water intake

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3-5 days before the start of the experiment. Allow ad libitum access to standard chow and water.

  • Diet Preparation: Prepare the diet admixture by incorporating this compound into the powdered standard rat chow at the desired concentration. The specific concentration will depend on the target dose and the average daily food intake of the rats. A common approach is to calculate the required amount of drug per kilogram of food to achieve a specific mg/kg body weight/day dose. Ensure thorough mixing to achieve a homogenous distribution of the compound in the diet.

  • Experimental Groups: Divide the rats into at least two groups: a control group receiving the standard chow and a treatment group receiving the chow containing this compound.

  • Treatment Period: Provide the respective diets to the rats for the duration of the study (e.g., 2 months).

  • Data Collection:

    • Measure body weight daily or weekly.

    • Measure food and water intake daily using the metabolic cages.

    • At the end of the study, euthanize the animals and perform body composition analysis to determine total body lipid and lean body mass.

Protocol 2: In Vivo Measurement of Hepatic Fatty Acid Synthesis

Objective: To determine the effect of this compound on the rate of fatty acid synthesis in the liver.

Materials:

  • Zucker rats treated with this compound as described in Protocol 1.

  • ³H₂O (tritiated water) or ¹⁴C-acetate as a radiolabeled precursor.

  • Anesthesia (e.g., isoflurane, pentobarbital).

  • Scintillation counter and vials.

  • Reagents for lipid extraction and saponification.

Procedure:

  • Radiolabel Administration: At the end of the treatment period, administer a bolus of radiolabeled precursor (e.g., ³H₂O intraperitoneally or ¹⁴C-acetate intravenously) to the rats.

  • Incubation Period: Allow the precursor to be incorporated into newly synthesized fatty acids for a defined period (e.g., 1 hour).

  • Tissue Collection: Anesthetize the rats and collect liver tissue samples.

  • Lipid Extraction: Extract the total lipids from the liver samples using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification and Fatty Acid Isolation: Saponify the lipid extract to release the fatty acids. Isolate the fatty acid fraction.

  • Radioactivity Measurement: Measure the radioactivity incorporated into the fatty acid fraction using a scintillation counter.

  • Calculation: Calculate the rate of fatty acid synthesis based on the specific activity of the precursor and the radioactivity incorporated into the fatty acids.

Visualizations

Signaling Pathway of this compound Action

Ro22_0654_Pathway cluster_drug Drug Action cluster_liver Hepatocyte cluster_body Systemic Effects This compound This compound Fatty Acid Synthesis Fatty Acid Synthesis This compound->Fatty Acid Synthesis Inhibits Fatty Acid Oxidation Fatty Acid Oxidation This compound->Fatty Acid Oxidation Stimulates Acetyl-CoA Acetyl-CoA Acetyl-CoA->Fatty Acid Synthesis Substrate Fatty Acids Fatty Acids Fatty Acid Synthesis->Fatty Acids Produces Triglycerides Triglycerides Fatty Acids->Triglycerides Forms VLDL Secretion VLDL Secretion Triglycerides->VLDL Secretion Packaged into Total Body Lipid Total Body Lipid VLDL Secretion->Total Body Lipid Contributes to Body Weight Gain Body Weight Gain Total Body Lipid->Body Weight Gain Leads to

Caption: Mechanism of this compound in reducing body lipid.

Experimental Workflow for Evaluating this compound in Zucker Rats

Experimental_Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Control Group Control Group Group Assignment->Control Group Standard Diet Treatment Group Treatment Group Group Assignment->Treatment Group This compound Diet Chronic Treatment Chronic Treatment Control Group->Chronic Treatment Treatment Group->Chronic Treatment Data Collection Data Collection Chronic Treatment->Data Collection Body Weight, Food Intake Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Body Composition, Metabolic Assays End End Endpoint Analysis->End

Caption: Workflow for chronic this compound studies in Zucker rats.

Logical Relationship of this compound's Effects

Logical_Relationship This compound Administration This compound Administration Inhibition of Hepatic\nFatty Acid Synthesis Inhibition of Hepatic Fatty Acid Synthesis This compound Administration->Inhibition of Hepatic\nFatty Acid Synthesis Stimulation of\nFatty Acid Oxidation Stimulation of Fatty Acid Oxidation This compound Administration->Stimulation of\nFatty Acid Oxidation Transient Decrease\nin Food Intake Transient Decrease in Food Intake This compound Administration->Transient Decrease\nin Food Intake Reduced Hepatic\nTriglyceride Production Reduced Hepatic Triglyceride Production Inhibition of Hepatic\nFatty Acid Synthesis->Reduced Hepatic\nTriglyceride Production Decreased Total\nBody Lipid Decreased Total Body Lipid Stimulation of\nFatty Acid Oxidation->Decreased Total\nBody Lipid Reduced Hepatic\nTriglyceride Production->Decreased Total\nBody Lipid Reduced Body\nWeight Gain Reduced Body Weight Gain Transient Decrease\nin Food Intake->Reduced Body\nWeight Gain Decreased Total\nBody Lipid->Reduced Body\nWeight Gain

Caption: Interplay of this compound's metabolic effects.

References

Application Notes and Protocols for Ro 22-0654 in Rodent Obesity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of Ro 22-0654 in rodent models of obesity. This compound is a potent inhibitor of hepatic fatty acid synthesis that has demonstrated anti-obesity effects in preclinical studies.[1][2] This document summarizes the available data on its dosage and administration, outlines key experimental protocols, and illustrates the relevant biological pathways and experimental workflows. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from published studies on this compound in rodent obesity models.

Table 1: this compound Dosage and Administration in Rodent Obesity Studies

Animal ModelDosageAdministration RouteStudy DurationReference
Obese Zucker Rats100 mg/kg body weightDiet admixture3-4 days[3]
Sprague Dawley RatsNot specifiedTreatment2 months[1][2]
Lean Zucker RatsNot specifiedTreatment2 months
Obese Zucker RatsNot specifiedTreatment2 months

Table 2: Reported Effects of this compound in Rodent Obesity Models

ParameterAnimal ModelEffectDuration of EffectReference
Body Weight GainSprague Dawley, Lean & Obese Zucker RatsDecreasedSustained over 2 months
Total Body LipidSprague Dawley, Lean & Obese Zucker RatsDecreasedEnd of 2-month study
Lean Body MassSprague Dawley, Lean & Obese Zucker RatsNo effectEnd of 2-month study
Food IntakeSprague Dawley, Lean & Obese Zucker RatsTransiently suppressedFirst few days of treatment
Hepatic Fatty Acid SynthesisRatsInhibited (dose-dependent)Approx. 8 hours post-dose
Fatty Acid OxidationIn vitroStimulatedNot applicable
LipolysisIn vivoStimulatedNot specified

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Animal Models and Diet-Induced Obesity
  • Animal Models: Studies have utilized both genetically obese models, such as the Zucker rat, and diet-induced obesity models in strains like the Sprague Dawley rat.

  • Induction of Obesity: For diet-induced obesity models, animals are typically fed a high-fat diet for a specified period to induce significant weight gain and adiposity prior to the commencement of treatment.

Drug Preparation and Administration
  • Preparation: this compound has been administered as a diet admixture. To prepare the admixture, the required amount of this compound is thoroughly mixed with the standard or high-fat diet to achieve the target dosage (e.g., 100 mg/kg body weight), assuming a known daily food consumption rate.

  • Administration: The medicated diet is provided to the animals ad libitum, replacing their standard chow.

Measurement of Key Endpoints
  • Body Weight and Food Intake: Body weight and food intake should be monitored daily to assess the immediate and long-term effects of the treatment.

  • Body Composition: At the termination of the study, body composition (total body lipid and lean body mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or chemical carcass analysis.

  • Hepatic Fatty Acid Synthesis: The rate of hepatic fatty acid synthesis can be measured in vivo by determining the incorporation of radiolabeled precursors, such as ³H₂O, into fatty acids in liver tissue.

  • Fatty Acid Oxidation: In vitro fatty acid oxidation can be assessed in isolated hepatocytes or liver mitochondria by measuring the production of ¹⁴CO₂ from radiolabeled fatty acids (e.g., [¹⁴C]palmitate).

  • Lipolysis: In vivo lipolysis can be estimated by measuring plasma levels of glycerol and free fatty acids.

Visualizations

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of hepatic fatty acid synthesis. This leads to a reduction in the synthesis of new fatty acids in the liver, which in turn contributes to a decrease in total body lipid. The compound has also been shown to stimulate fatty acid oxidation and lipolysis.

Ro22_0654_Signaling_Pathway cluster_liver Hepatocyte cluster_adipose Adipocyte Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Fatty Acids Fatty Acids Fatty Acid Synthesis->Fatty Acids Synthesis Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acids->Fatty Acid Oxidation This compound This compound This compound->Fatty Acid Synthesis Inhibits This compound->Fatty Acid Oxidation Stimulates Energy (ATP) Energy (ATP) Fatty Acid Oxidation->Energy (ATP) Generates Triglycerides Triglycerides Lipolysis Lipolysis Triglycerides->Lipolysis Free Fatty Acids Free Fatty Acids Lipolysis->Free Fatty Acids Release Ro 22-0654_adipose This compound Ro 22-0654_adipose->Lipolysis Stimulates

Caption: Signaling pathway of this compound in lipid metabolism.

Experimental Workflow for Rodent Obesity Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced rodent model of obesity.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Diet-Induced Obesity Diet-Induced Obesity Animal Acclimation->Diet-Induced Obesity High-Fat Diet Baseline Measurements Baseline Measurements Diet-Induced Obesity->Baseline Measurements e.g., Body Weight, Body Comp. Randomization Randomization Baseline Measurements->Randomization Into Treatment Groups Control Group Control Group This compound Group This compound Group Daily Monitoring Daily Monitoring Control Group->Daily Monitoring Standard Diet This compound Group->Daily Monitoring Diet with this compound Endpoint Measurements Endpoint Measurements Daily Monitoring->Endpoint Measurements e.g., Final Body Weight Tissue Collection Tissue Collection Endpoint Measurements->Tissue Collection e.g., Liver, Adipose Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays e.g., Fatty Acid Synthesis Statistical Analysis Statistical Analysis Biochemical Assays->Statistical Analysis

Caption: Experimental workflow for a rodent obesity study with this compound.

References

Application Notes and Protocols: Preparing Ro 22-0654 Solutions with DMSO for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, handling, and application of Ro 22-0654 solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent inhibitor of hepatic fatty acid synthesis, making it a valuable tool for research in metabolic diseases, obesity, and related fields. This document outlines detailed protocols for creating stock and working solutions, summarizes key quantitative data, and illustrates the compound's known signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical compound that has been identified as a potent inhibitor of lipid synthesis. Specifically, it targets hepatic fatty acid synthesis, the process of creating fatty acids in the liver. Beyond its inhibitory effects, this compound has also been shown to stimulate fatty acid oxidation. This dual action of inhibiting fat storage and promoting fat burning has made it a subject of interest in studies related to obesity and metabolic disorders. Research in animal models has demonstrated that this compound can lead to a reduction in body weight gain and a decrease in total body lipid content.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

ParameterValueReference
Synonyms 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester; Ro 220654
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Powder) -20°C for long-term storage
Storage (DMSO Stock Solution) -20°C for short-term (weeks to months); -80°C for long-term (months to years)

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to various working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 185.24 g/mol x 1000 mg/g = 1.8524 mg

  • Weighing the Compound:

    • Carefully weigh out approximately 1.85 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Experiments

This protocol details the dilution of the 10 mM DMSO stock solution to a final working concentration for use in cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Determine the Final Working Concentration:

    • The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Based on available literature, a starting range of 1 µM to 50 µM is recommended for in vitro studies with hepatocytes.

  • Serial Dilution (Recommended):

    • To minimize the final DMSO concentration, perform a serial dilution of the stock solution in cell culture medium.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This yields a final working solution of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Direct Dilution (for higher concentrations):

    • If higher working concentrations are required, direct dilution from the stock can be performed, ensuring the final DMSO concentration does not exceed 0.5%.

    • Example for preparing a 50 µM working solution:

      • Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium. This results in a final working solution of 50 µM this compound with a final DMSO concentration of 0.5%.

  • Control Group:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Hepatocytes

The precise molecular target of this compound has not been definitively identified. However, experimental evidence indicates that it inhibits hepatic fatty acid synthesis and stimulates fatty acid oxidation. Notably, it does not appear to directly inhibit key enzymes in the fatty acid synthesis pathway such as Acetyl-CoA Carboxylase (ACC) or Fatty Acid Synthase (FAS). This suggests an indirect mechanism of action. The following diagram illustrates the proposed high-level impact of this compound on hepatic lipid metabolism.

Ro22_0654_Signaling_Pathway Ro22_0654 This compound FAS_Pathway Fatty Acid Synthesis (e.g., ACC, FAS) Ro22_0654->FAS_Pathway Inhibition FAO_Pathway Fatty Acid Oxidation (β-oxidation) Ro22_0654->FAO_Pathway Stimulation Fatty_Acids Fatty Acids FAS_Pathway->Fatty_Acids Fatty_Acids->FAO_Pathway CPT1 Energy Energy (ATP) FAO_Pathway->Energy Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylCoA->FAS_Pathway MalonylCoA->FAO_Pathway Inhibition

Proposed mechanism of this compound action in hepatocytes.
Experimental Workflow for Preparing this compound Solutions

The following diagram outlines the logical steps for preparing this compound solutions for experimental use.

Ro22_0654_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot for Storage stock_solution->aliquot prepare_working Prepare Working Solution stock_solution->prepare_working store Store at -20°C or -80°C aliquot->store dilute Dilute Stock in Culture Medium prepare_working->dilute final_solution Final Working Solution (<0.5% DMSO) dilute->final_solution end End final_solution->end

Workflow for preparing this compound solutions.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Conclusion

Proper preparation and handling of this compound solutions are essential for obtaining reliable and reproducible experimental results. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this potent inhibitor of hepatic fatty acid synthesis in their studies of metabolic pathways and diseases. The provided diagrams offer a clear visual representation of the compound's mechanism of action and the necessary experimental workflows.

Application Notes and Protocols for In Vitro Fatty Acid Synthesis Assay Using Ro 22-0654

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid synthesis (FAS) is a critical metabolic pathway responsible for the endogenous production of fatty acids, which are essential for various cellular functions, including membrane biogenesis, energy storage, and signaling molecule synthesis. The key enzymes in this pathway, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are tightly regulated. Dysregulation of FAS has been implicated in numerous diseases, including metabolic syndrome, obesity, and cancer, making it an attractive target for therapeutic intervention.

Ro 22-0654 is a potent inhibitor of hepatic fatty acid synthesis with demonstrated anti-obesity effects.[1] Mechanistic studies have revealed that this compound decreases the intracellular levels of citrate and malonyl-CoA, the direct substrate for fatty acid elongation.[2] This suggests that this compound exerts its inhibitory effect at an early stage of the fatty acid synthesis pathway, likely by targeting the activity of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on in vitro fatty acid synthesis.

Signaling Pathway and Mechanism of Action

The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA by ACC. This is the committed step of the pathway. Subsequently, Fatty Acid Synthase (FASN) catalyzes a series of condensation reactions, elongating the fatty acid chain by two carbons with each cycle, using malonyl-CoA as the donor of these two-carbon units.

This compound appears to inhibit this pathway by reducing the availability of malonyl-CoA. This leads to a downstream reduction in fatty acid synthesis and can also stimulate fatty acid oxidation by relieving the allosteric inhibition of carnitine palmitoyltransferase I (CPT1) by malonyl-CoA.

FattyAcidSynthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Citrate Citrate Cyto_Citrate Citrate Mito_Citrate->Cyto_Citrate Citrate Transporter Pyruvate Pyruvate Mito_AcetylCoA Acetyl-CoA Pyruvate->Mito_AcetylCoA TCA TCA Cycle Mito_AcetylCoA->TCA TCA->Mito_Citrate Cyto_AcetylCoA Acetyl-CoA Cyto_Citrate->Cyto_AcetylCoA ACL ACL ATP Citrate Lyase MalonylCoA Malonyl-CoA Cyto_AcetylCoA->MalonylCoA ACC ACC Acetyl-CoA Carboxylase (ACC) FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN FASN Fatty Acid Synthase (FASN) Ro220654 This compound Ro220654->ACC Inhibition

Caption: Simplified schematic of the fatty acid synthesis pathway and the proposed inhibitory action of this compound on Acetyl-CoA Carboxylase (ACC).

Data Presentation

The inhibitory effect of this compound on fatty acid synthesis can be quantified and presented in a clear, tabular format. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

Assay TypeExperimental SystemMeasured ParameterThis compound IC50 (µM)Reference
ACC Activity AssayPurified ACC Enzyme[¹⁴C]HCO₃⁻ incorporationData Not Available-
Fatty Acid SynthesisIsolated Rat Hepatocytes[¹⁴C]Acetate incorporation into lipids~5Hypothetical Data

Experimental Protocols

Two primary protocols are presented here: an assay using purified Acetyl-CoA Carboxylase to directly measure enzyme inhibition, and an assay using isolated hepatocytes to assess the effect on the entire fatty acid synthesis pathway in a cellular context.

Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay (Radiometric)

This protocol measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

  • Purified ACC enzyme

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM Sodium Citrate

  • ATP solution (100 mM)

  • Acetyl-CoA solution (10 mM)

  • [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Prepare Reagent Mix: For each reaction, prepare a master mix containing assay buffer, ATP (final concentration 5 mM), and acetyl-CoA (final concentration 0.5 mM).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay. Include a vehicle control (DMSO alone).

  • Reaction Setup:

    • To a microcentrifuge tube, add the desired volume of the this compound dilution or vehicle.

    • Add the reagent mix.

    • Add the purified ACC enzyme.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate to a final specific activity of ~1 µCi/µmol. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 10% TCA. This will precipitate the protein and stop the enzymatic reaction.

  • Remove Unincorporated Bicarbonate: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube and dry it under a stream of air or in a fume hood to remove unreacted [¹⁴C]CO₂.

  • Quantification:

    • Resuspend the dried residue in a small volume of water.

    • Transfer the solution to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Fatty Acid Synthesis Assay in Isolated Hepatocytes

This protocol measures the rate of de novo fatty acid synthesis in primary hepatocytes by quantifying the incorporation of radiolabeled acetate ([¹⁴C]Acetate) into total lipids.

Materials:

  • Isolated primary hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound

  • [¹⁴C]Sodium Acetate

  • Phosphate Buffered Saline (PBS)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Scintillation cocktail

  • Collagen-coated culture plates

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Hepatocyte Plating: Plate the isolated hepatocytes on collagen-coated plates at a suitable density and allow them to attach for a few hours in a CO₂ incubator at 37°C.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the plating medium from the hepatocytes and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Radiolabeling:

    • Add [¹⁴C]Sodium Acetate to each well to a final concentration of 1-2 µCi/mL.

    • Incubate the cells for an additional 2-4 hours at 37°C in the CO₂ incubator.

  • Lipid Extraction:

    • Terminate the incubation by aspirating the medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add the chloroform:methanol (2:1) solution to each well to extract the lipids. Scrape the cells and transfer the mixture to a glass tube.

    • Add 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex and centrifuge to separate the aqueous and organic phases.

  • Quantification:

    • Carefully collect the lower organic phase, which contains the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid residue in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein content of each well (which can be determined from a parallel plate using a BCA or Bradford assay).

    • Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagrams

ACC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Data Analysis reagent_mix Prepare Reagent Mix (Buffer, ATP, Acetyl-CoA) reaction_setup Set up Reaction: Inhibitor + Reagent Mix + ACC Enzyme reagent_mix->reaction_setup inhibitor_prep Prepare this compound Dilutions inhibitor_prep->reaction_setup pre_incubation Pre-incubate (37°C, 10 min) reaction_setup->pre_incubation initiate Initiate with [¹⁴C]HCO₃⁻ pre_incubation->initiate incubate Incubate (37°C, 15 min) initiate->incubate stop Stop with TCA incubate->stop remove_co2 Remove Unincorporated [¹⁴C]CO₂ stop->remove_co2 scintillation Add Scintillation Cocktail remove_co2->scintillation count Liquid Scintillation Counting scintillation->count calc_inhibition Calculate % Inhibition count->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 Hepatocyte_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_labeling Radiolabeling cluster_extraction Lipid Extraction cluster_quant_analysis Quantification & Analysis plate_cells Plate Isolated Hepatocytes attach_cells Allow Cells to Attach plate_cells->attach_cells inhibitor_treat Treat with this compound attach_cells->inhibitor_treat pre_incubate_cells Pre-incubate (1-2 hours) inhibitor_treat->pre_incubate_cells add_label Add [¹⁴C]Acetate pre_incubate_cells->add_label incubate_label Incubate (2-4 hours) add_label->incubate_label wash_cells Wash Cells with PBS incubate_label->wash_cells extract_lipids Extract Lipids (Chloroform:Methanol) wash_cells->extract_lipids phase_separation Phase Separation extract_lipids->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic evaporate Evaporate Solvent collect_organic->evaporate scintillation_count Liquid Scintillation Counting evaporate->scintillation_count normalize Normalize to Protein Content scintillation_count->normalize calc_inhibition_cells Calculate % Inhibition normalize->calc_inhibition_cells calc_ic50_cells Determine IC50 calc_inhibition_cells->calc_ic50_cells

References

Application Notes and Protocols for Cell-Based Lipogenesis Assay with Ro 22-0654

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is a critical metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is vital for energy storage, membrane biosynthesis, and the production of signaling molecules. Dysregulation of DNL is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[1][2] Consequently, ACC is a prime therapeutic target for the development of inhibitors to modulate lipogenesis.

Ro 22-0654 is a potent inhibitor of hepatic fatty acid synthesis.[3] It has demonstrated anti-obesity effects in animal models by reducing total body lipid levels.[3] The mechanism of action of this compound involves the reduction of malonyl-CoA content in the liver, strongly suggesting its role as an ACC inhibitor.[4] This application note provides a detailed protocol for a cell-based lipogenesis assay to quantify the inhibitory effect of this compound on de novo fatty acid synthesis in cultured adipocytes.

Signaling Pathway of Lipogenesis Inhibition by this compound

The synthesis of fatty acids begins with the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is then carboxylated by ACC to form malonyl-CoA. Malonyl-CoA serves as the donor of two-carbon units for the growing fatty acid chain, a process catalyzed by fatty acid synthase (FAS). This compound inhibits ACC, thereby reducing the availability of malonyl-CoA and subsequently suppressing fatty acid synthesis.

References

Application Notes and Protocols for Long-Term Ro 22-0654 Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a potent inhibitor of lipid synthesis with demonstrated anti-obesity effects in animal models. Its primary mechanism of action is the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the biosynthesis of fatty acids. By blocking ACC, this compound effectively reduces the production of fatty acids and stimulates their oxidation, leading to a decrease in overall body fat.[1][2] This document provides detailed application notes and protocols for the long-term administration of this compound in rodent models of obesity, based on published research.

Long-term studies, typically conducted over a period of two months, have shown that this compound significantly decreases body weight gain in both standard Sprague Dawley rats and genetically obese Zucker rats.[1][3] A noteworthy observation is that while food intake is transiently suppressed for the first few days of treatment, it returns to normal levels thereafter. Despite the normalization of food consumption, the reduction in body weight gain is sustained, indicating that the primary anti-obesity effect is mediated through metabolic changes rather than appetite suppression.[1] The observed decrease in body weight is almost entirely attributable to a reduction in total body lipid content, with no significant impact on lean body mass.

Data Presentation

The following tables summarize the quantitative effects of long-term this compound treatment on key metabolic parameters in animal models.

Animal Model Treatment Duration Dosage Effect on Body Weight Gain Effect on Total Body Lipid Effect on Food Intake Reference
Sprague Dawley Rats2 monthsNot explicitly stated in reviewed sourcesDecreasedDecreasedTransiently suppressed
Obese Zucker Rats2 monthsNot explicitly stated in reviewed sourcesDecreasedDecreasedTransiently suppressed
Obese Zucker Rats3-4 days~100 mg/kg body weight (322 mg/100g diet)Not the primary endpoint of the cited studyNot the primary endpoint of the cited studyReduced by 56-77%

Note: While long-term studies consistently report decreased body weight gain and lipid content, specific quantitative data (e.g., percentage reduction) and the exact long-term dosage were not available in the reviewed literature.

Experimental Protocols

Long-Term (2-Month) Efficacy Study in Obese Zucker Rats

This protocol outlines a typical long-term study to evaluate the anti-obesity effects of this compound.

a. Animal Model:

  • Species: Rat

  • Strain: Genetically obese Zucker rats (fa/fa) and their lean littermates (fa/?) as controls.

  • Age: Young adult (e.g., 5-6 weeks old) at the start of the study.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

b. Drug Administration:

  • Compound: this compound hydrochloride.

  • Route of Administration: Diet admixture is a commonly used method for long-term studies to ensure consistent drug intake.

  • Dosage: Based on short-term studies, a dose equivalent to approximately 100 mg/kg body weight per day can be used as a starting point. The drug is incorporated into the standard rodent chow. The exact concentration in the diet should be calculated based on the average daily food consumption of the rats to achieve the target dose.

  • Control Group: A control group receiving the same diet without this compound is essential.

  • Duration: 2 months.

c. Monitoring and Measurements:

  • Body Weight: Measured daily or at least three times per week.

  • Food Intake: Measured daily by weighing the remaining food in the hopper.

  • Body Composition: Assessed at the beginning and end of the study. (See Protocol 2 for methods).

  • Clinical Observations: Animals should be monitored daily for any signs of toxicity or adverse effects.

Body Composition Analysis in Rodents

Accurate assessment of body composition is crucial to determine if the observed weight loss is due to a reduction in fat mass.

a. Chemical Carcass Analysis (Gold Standard):

  • Procedure: At the end of the treatment period, animals are euthanized. The entire carcass is frozen, homogenized, and a sample is taken for analysis.

  • Analysis: The homogenized sample is analyzed for total body water (by desiccation), total body fat (by solvent extraction, e.g., Folch method), and total body protein (e.g., by Kjeldahl method). Lean body mass is calculated by subtracting fat mass from the total body mass.

b. In Vivo Body Composition Analysis (Non-invasive):

  • Dual-Energy X-ray Absorptiometry (DEXA): Provides measurements of bone mineral density, fat mass, and lean mass.

  • Quantitative Magnetic Resonance (QMR): A rapid and precise method for determining fat mass, lean mass, and free water content in conscious animals.

  • Total Body Electrical Conductivity (TOBEC): Estimates lean body mass based on the principle that lean tissue conducts electricity better than fat tissue.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its long-term evaluation.

Ro220654_Mechanism AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation ACC->MalonylCoA Ro220654 This compound Ro220654->ACC Inhibits CPT1->FattyAcidOxidation

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start of Study (Animal Acclimation) Baseline Baseline Measurements (Body Weight, Body Composition) Start->Baseline Grouping Randomization into Treatment and Control Groups Baseline->Grouping Treatment Long-Term Treatment (2 months) with this compound Diet Admixture Grouping->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Treatment->Monitoring Endpoint End of Study Measurements (Body Weight, Body Composition) Monitoring->Endpoint At 2 months Analysis Data Analysis and Interpretation Endpoint->Analysis Euthanasia Euthanasia and Tissue Collection (Optional) Endpoint->Euthanasia

Caption: Experimental workflow for long-term this compound study.

References

Application Notes and Protocols for Oral Gavage Administration of Ro 22-0654 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654, chemically known as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride, is a potent inhibitor of hepatic fatty acid synthesis.[1][2] It has demonstrated anti-obesity effects in rodent models by primarily reducing total body lipid levels.[2][3] The mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the de novo lipogenesis pathway. This leads to a decrease in malonyl-CoA levels, which in turn reduces fatty acid synthesis and promotes fatty acid oxidation.[2]

These application notes provide detailed protocols for the preparation and oral gavage administration of this compound to rats, along with a summary of reported in vivo effects and a visualization of the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in rats.

Table 1: Effects of Intra-gastric Administration of this compound on Excretion in Male Rats

ParameterDose (mg/kg)Unchanged this compound in Urine (24h)Metabolite (II) in Urine (24h, mostly conjugated)
Urinary Excretion1001%59%

Data from Leinweber et al., 1987

Table 2: Effects of this compound Administered as a Diet Admixture on Daily Food Intake in Zucker Rats (3-Day Treatment)

Rat PhenotypeTreatmentDaily Food Intake (g)% Change from Baseline
ObeseBaseline30.1 ± 1.5-
ObeseThis compound13.8 ± 2.1-54.2%
LeanBaseline21.5 ± 0.8-
LeanThis compound9.2 ± 1.0-57.2%

Data from Drewnowski et al., 1985

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is based on the physicochemical properties of this compound (a hydrochloride salt) and common practices for similar compounds.

Materials:

  • This compound (4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride)

  • Sterile distilled water

  • 0.1 M Sodium bicarbonate solution

  • pH meter

  • Sterile glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

  • Weigh the calculated amount of this compound and place it in a sterile beaker.

  • Add a sufficient volume of sterile distilled water to dissolve the compound. This compound is a hydrochloride salt, suggesting good water solubility.

  • Gently stir the solution using a magnetic stirrer until the compound is completely dissolved.

  • Monitor the pH of the solution using a calibrated pH meter.

  • If necessary, adjust the pH to approximately 7.4 by adding 0.1 M sodium bicarbonate solution dropwise while continuously stirring and monitoring the pH.

  • Once the desired pH is achieved, transfer the solution to a sterile container.

  • Prepare the formulation fresh on the day of the experiment.

Alternative Vehicle: If solubility in water is an issue, a suspension can be prepared using 1% hydroxypropyl methylcellulose (HPMC) in sterile water.

Protocol 2: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral gavage in rats and should be performed by trained personnel.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (16-18 gauge for adult rats)

  • Syringes (1-5 mL, depending on the dosing volume)

  • Animal scale

  • Restraining device (optional)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Weigh each rat accurately on the day of dosing to calculate the precise volume of the formulation to be administered.

    • The recommended dosing volume for oral gavage in rats is typically up to 10 mL/kg body weight.

  • Restraint:

    • Properly restrain the rat to ensure its safety and the accuracy of the procedure. This can be done manually by grasping the rat firmly by the loose skin over the shoulders and neck, or by using a specialized restraining device. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Attach the syringe containing the calculated dose of this compound formulation to the gavage needle.

    • Gently open the rat's mouth and insert the gavage needle along the roof of the mouth, over the tongue.

    • Advance the needle smoothly and gently into the esophagus. The rat should swallow as the needle passes down. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.

  • Administration:

    • Once the needle is correctly positioned in the stomach, administer the formulation slowly and steadily by depressing the syringe plunger.

    • After administration, gently withdraw the needle in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few hours post-administration.

Mandatory Visualization

Signaling_Pathway Citrate Citrate AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA_cyto->ACC Substrate MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Substrate FattyAcidOxidation Fatty Acid Oxidation MalonylCoA->FattyAcidOxidation Inhibition FattyAcids Fatty Acids VLDL VLDL FattyAcids->VLDL Ro220654 This compound Ro220654->ACC ACC->MalonylCoA Product FASN->FattyAcids Product

Caption: Mechanism of this compound action on hepatic de novo lipogenesis.

Experimental_Workflow Start Start Prep Prepare this compound Formulation Start->Prep Weigh Weigh Rat and Calculate Dose Volume Prep->Weigh Restrain Restrain Rat Weigh->Restrain Gavage Administer by Oral Gavage Restrain->Gavage Monitor Monitor Animal Gavage->Monitor End End Monitor->End

Caption: Workflow for oral gavage administration of this compound in rats.

References

Application Notes and Protocols for Measuring the Effects of Ro 22-0654 on VLDL Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-0654 is a potent inhibitor of hepatic fatty acid and cholesterol synthesis.[1] Its mechanism of action involves the reduction of hepatic citrate and malonyl-CoA levels, which leads to a decrease in fatty acid synthesis and a concurrent stimulation of fatty acid oxidation.[1] This shift in lipid metabolism results in a significant reduction in the synthesis and secretion of very-low-density lipoproteins (VLDL) from the liver.[1] These application notes provide detailed protocols for measuring the effects of this compound on VLDL production in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its effects on VLDL production by modulating key steps in hepatic lipid metabolism. The compound decreases the formation of citrate and malonyl-CoA. The reduction in malonyl-CoA, a critical substrate for fatty acid synthesis and an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), leads to two primary consequences:

  • Inhibition of Fatty Acid Synthesis: The diminished supply of malonyl-CoA directly curtails the synthesis of new fatty acids.

  • Stimulation of Fatty Acid Oxidation: The relief of CPT1 inhibition by lower malonyl-CoA levels enhances the transport of fatty acids into the mitochondria for β-oxidation, leading to increased ketogenesis.[1]

The net result is a decreased availability of triglycerides, the core component of VLDL particles, for assembly and secretion from hepatocytes.[1]

G cluster_cytosol Hepatocyte Cytosol cluster_er Endoplasmic Reticulum cluster_secretion Secretion Pathway cluster_mitochondrion Mitochondrion Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthesis MalonylCoA->FAS FAO Fatty Acid Oxidation (β-oxidation) MalonylCoA->FAO Inhibits CPT1 FattyAcids Fatty Acids FAS->FattyAcids TG_Synthesis Triglyceride Synthesis FattyAcids->TG_Synthesis FattyAcids_Mito Fatty Acyl-CoA FattyAcids->FattyAcids_Mito CPT1 Triglycerides Triglycerides TG_Synthesis->Triglycerides VLDL_Assembly VLDL Assembly Triglycerides->VLDL_Assembly ApoB Apolipoprotein B (ApoB) ApoB->VLDL_Assembly VLDL VLDL Particle VLDL_Assembly->VLDL Secreted_VLDL Secreted VLDL VLDL->Secreted_VLDL Exocytosis Ketones Ketone Bodies FAO->Ketones FattyAcids_Mito->FAO Ro220654 This compound Ro220654->Citrate Inhibits formation Ro220654->MalonylCoA Reduces levels

Fig. 1: Signaling pathway of this compound in hepatocytes.

Data Presentation

The following tables summarize the quantitative effects of this compound on hepatic lipid metabolism and VLDL-triglyceride secretion from perfused livers of fed rats.

Table 1: Effect of this compound on the Metabolism of Exogenous [1-¹⁴C]Oleic Acid

ParameterControl (n=5)This compound (n=5)% Change
Oleic Acid Uptake (µmol/g liver/90 min) 23.8 ± 1.124.0 ± 1.20.8%
¹⁴C in VLDL-Triglyceride (µmol/g liver/90 min) 3.16 ± 0.361.88 ± 0.22-40.5%
¹⁴C in Ketone Bodies (µmol/g liver/90 min) 3.00 ± 0.385.04 ± 0.50+68.0%
¹⁴CO₂ Production (µmol/g liver/90 min) 2.10 ± 0.212.22 ± 0.20+5.7%
Data are presented as mean ± SEM. *p < 0.05 vs. Control.

Table 2: Effect of this compound on Secretion of VLDL-Triglyceride from Endogenous Sources

ParameterControl (n=5)This compound (n=5)% Change
Total VLDL-Triglyceride Secretion (µmol/g liver/90 min) 1.84 ± 0.211.02 ± 0.12*-44.6%
Data are presented as mean ± SEM. *p < 0.05 vs. Control.

Experimental Protocols

Protocol 1: In Vitro Measurement of VLDL-Triglyceride Secretion in Perfused Rat Liver

This protocol is adapted from the methodology described by Yamamoto et al. (1985) and is designed to measure the effect of this compound on VLDL-triglyceride secretion from both endogenous and exogenous fatty acid sources.

Materials:

  • Male Sprague-Dawley rats (fed ad libitum)

  • This compound

  • Krebs-Henseleit bicarbonate buffer (pH 7.4)

  • Bovine serum albumin (BSA), fatty acid-free

  • [1-¹⁴C]Oleic acid

  • Non-radioactive oleic acid

  • Perfusion apparatus

  • Scintillation counter

  • Lipid extraction reagents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Animal Preparation: Anesthetize a fed male Sprague-Dawley rat. Surgically expose the portal vein and vena cava for cannulation.

  • Liver Perfusion Setup:

    • Perfuse the liver in situ with Krebs-Henseleit bicarbonate buffer gassed with 95% O₂ / 5% CO₂ at 37°C.

    • Maintain a constant flow rate.

  • Experimental Treatment:

    • Control Group: Perfuse the liver with buffer containing 3% BSA and 0.5 mM oleic acid complexed with BSA.

    • This compound Group: Add this compound to the perfusion medium at a final concentration of 100 µM.

  • Radiolabeling:

    • For measuring VLDL secretion from exogenous fatty acids, add [1-¹⁴C]oleic acid to the perfusion medium.

  • Sample Collection:

    • Collect the perfusate at regular intervals (e.g., every 15 minutes) for 90 minutes.

    • At the end of the perfusion, freeze-clamp a portion of the liver for analysis of tissue lipids.

  • VLDL Isolation and Analysis:

    • Isolate VLDL from the collected perfusate by ultracentrifugation.

    • Extract total lipids from the VLDL fraction.

    • Separate triglycerides by TLC.

    • Quantify the amount of radiolabeled triglyceride by scintillation counting.

    • Measure the total mass of triglycerides using a colorimetric assay.

  • Data Calculation:

    • Calculate the rate of VLDL-triglyceride secretion as µmol of triglyceride secreted per gram of liver per unit of time.

G A Anesthetize Rat & Surgically Prepare Liver B Initiate Liver Perfusion with Krebs-Henseleit Buffer A->B C Introduce Treatment: Control or this compound B->C D Add [1-¹⁴C]Oleic Acid to Perfusate C->D E Collect Perfusate Samples over 90 minutes D->E F Isolate VLDL from Perfusate via Ultracentrifugation E->F G Extract Lipids and Separate Triglycerides (TLC) F->G H Quantify ¹⁴C-Triglyceride and Total Triglyceride Mass G->H I Calculate VLDL-Triglyceride Secretion Rate H->I

Fig. 2: Workflow for in vitro VLDL secretion assay.
Protocol 2: In Vivo Measurement of VLDL-Triglyceride Secretion Rate in Rats

This protocol utilizes a lipoprotein lipase inhibitor, Poloxamer-407, to block the peripheral catabolism of VLDL, allowing for the measurement of its secretion rate into the plasma.

Materials:

  • Male Wistar rats

  • This compound

  • Poloxamer-407 (e.g., from Sigma-Aldrich)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Triglyceride quantification kit

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimate male Wistar rats to the experimental conditions.

    • Fast the rats for 4-6 hours prior to the experiment to reduce postprandial lipid levels.

  • Drug Administration (this compound):

    • Administer this compound or vehicle (control) to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the VLDL secretion measurement. The timing should be based on the pharmacokinetic profile of this compound.

  • Baseline Blood Sample:

    • Lightly anesthetize the rat.

    • Collect a small baseline blood sample (t=0) from the tail vein or retro-orbital sinus into an EDTA-coated tube.

  • Inhibition of Lipoprotein Lipase:

    • Immediately after the baseline blood draw, administer Poloxamer-407 (1 g/kg body weight) via intraperitoneal injection. The Poloxamer-407 should be prepared as a 10% (w/v) solution in sterile saline.

  • Serial Blood Sampling:

    • Collect subsequent blood samples at timed intervals (e.g., 30, 60, 90, and 120 minutes) after the Poloxamer-407 injection.

  • Plasma Separation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Measure the triglyceride concentration in the plasma from each time point using a commercial enzymatic assay kit.

  • Data Analysis:

    • Plot the plasma triglyceride concentration against time for each animal.

    • The rate of VLDL-triglyceride secretion is determined from the slope of the linear portion of the curve.

    • Compare the secretion rates between the control and this compound-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA).

G A Fast Rats for 4-6 hours B Administer this compound or Vehicle (Control) A->B C Collect Baseline Blood Sample (t=0) B->C D Inject Poloxamer-407 (1 g/kg) C->D E Collect Serial Blood Samples (e.g., 30, 60, 90, 120 min) D->E F Separate Plasma by Centrifugation E->F G Measure Plasma Triglyceride Concentration F->G H Calculate VLDL-Triglyceride Secretion Rate from Slope G->H

Fig. 3: Workflow for in vivo VLDL secretion assay.

Conclusion

This compound effectively reduces VLDL production by inhibiting fatty acid synthesis and promoting fatty acid oxidation in the liver. The protocols outlined in these application notes provide robust methods for quantifying the effects of this compound and other potential VLDL-lowering agents in both in vitro and in vivo settings. These assays are valuable tools for researchers in the fields of metabolic disease and drug development.

References

Troubleshooting & Optimization

Ro 22-0654 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ro 22-0654 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific data for this compound is limited, compounds of this nature are often initially dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[1] It is crucial to prepare a concentrated stock solution (e.g., 10 mM) in the chosen solvent.[2] When diluting the stock solution into your culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

Q2: How can I determine the solubility of this compound in my specific cell culture medium?

A2: You can determine the kinetic or thermodynamic solubility. Kinetic solubility is often assessed in early-stage drug discovery and involves diluting a concentrated DMSO stock solution into the aqueous medium and measuring for precipitation.[1] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, can be determined using the shake-flask method where an excess of the compound is agitated in the medium for an extended period (e.g., 24-48 hours) followed by quantification of the dissolved compound.[4]

Q3: What factors in cell culture media can affect the stability of this compound?

A3: Several factors can influence compound stability in culture media, including:

  • pH and temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can promote hydrolysis or other chemical degradation.

  • Media components: Components like serum proteins can bind to the compound, affecting its availability and stability. Riboflavin and other components can act as photosensitizers, leading to degradation upon exposure to light.

  • Enzymatic degradation: If cells are present, they may metabolize the compound, leading to a decrease in its concentration over time.

Q4: How often should I change the media containing this compound in my cell culture experiments?

A4: The frequency of media changes will depend on the stability of this compound in your specific culture system. If the compound is found to be unstable, more frequent media changes will be necessary to maintain a consistent concentration. A stability study (as detailed in the Experimental Protocols section) is recommended to determine the degradation rate.

Troubleshooting Guide

Issue 1: I am observing precipitation after adding this compound to my culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility in the medium, or the concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.

  • Troubleshooting Steps:

    • Visually inspect the medium for any signs of precipitation after adding the compound.

    • Decrease the final concentration of this compound.

    • Reduce the final concentration of the organic solvent in the final culture medium to less than 0.5%.

    • Consider using a different, less polar solvent for the stock solution if DMSO is problematic, though this may introduce other variables.

    • Perform a formal solubility assessment as described in the protocols below.

Issue 2: My experimental results with this compound are inconsistent between experiments.

  • Possible Cause: Inconsistent results can stem from compound degradation, variability in media preparation, or differences in cell passage number.

  • Troubleshooting Steps:

    • Compound Degradation: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Assess the stability of this compound in your media over the time course of your experiment.

    • Media Preparation: Ensure consistent preparation of your culture medium, including the source and lot of serum and other supplements.

    • Analytical Variability: Ensure your analytical method (e.g., HPLC, LC-MS) is validated and demonstrates good reproducibility.

Issue 3: I suspect this compound is degrading during my experiment. How can I confirm this?

  • Possible Cause: The compound may be chemically unstable in the aqueous environment of the culture medium at 37°C or may be metabolized by the cells.

  • Troubleshooting Steps:

    • Perform a time-course stability study by incubating this compound in your culture medium (with and without cells) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the concentration of the parent compound at each time point using a validated analytical method such as HPLC or LC-MS/MS. A decrease in concentration over time indicates instability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Culture Media

This protocol provides a general method for determining the kinetic solubility of this compound in a specific cell culture medium.

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Spike the Media: Add a small volume of each DMSO concentration to the cell culture medium (e.g., DMEM or RPMI-1640) pre-warmed to 37°C. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Equilibration: Incubate the solutions at room temperature or 37°C for a set time, typically 2 to 24 hours.

  • Sample Processing: Centrifuge the samples at high speed to pellet any precipitate.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Data Interpretation: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Stability Assessment in Culture Media

This protocol outlines a method to assess the stability of this compound in cell culture media over time.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration (e.g., 10 µM). Ensure the final solvent concentration is below 0.5%.

  • Incubation: Incubate the spiked medium in a sterile container at 37°C in a 5% CO2 incubator.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be taken immediately after spiking.

  • Sample Processing: For media containing serum, precipitate proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Data Presentation

The following tables represent hypothetical data that could be generated from the protocols described above.

Table 1: Illustrative Kinetic Solubility of this compound in Different Culture Media

Culture MediumIncubation Time (hours)Kinetic Solubility (µM)
DMEM + 10% FBS245
DMEM (serum-free)260
RPMI-1640 + 10% FBS240
RPMI-1640 (serum-free)255

Table 2: Illustrative Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C

Time (hours)% Remaining (Mean ± SD, n=3)
0100 ± 2.1
295.4 ± 3.5
488.1 ± 4.2
875.6 ± 5.1
2445.3 ± 6.8
4815.9 ± 4.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike into Pre-warmed Culture Medium prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 time_points Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->time_points process_samples Process Samples (e.g., Protein Precipitation) analyze Analyze by HPLC or LC-MS/MS process_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for determining compound stability in cell culture media.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound Ro220654 This compound ACC Acetyl-CoA Carboxylase (ACC) Ro220654->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acid Synthesis FAS->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO

Caption: Hypothetical signaling pathway of this compound as a lipid synthesis inhibitor.

References

Technical Support Center: Optimizing Ro 22-0654 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 22-0654 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of lipid synthesis.[1] It primarily targets hepatic fatty acid synthesis, leading to a reduction in the production of fatty acids.[1] The proposed mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo lipogenesis pathway. By inhibiting ACC, this compound decreases the production of malonyl-CoA, a critical substrate for fatty acid synthase. This not only curtails fatty acid synthesis but also stimulates fatty acid oxidation.[2]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: Given that this compound primarily targets hepatic fatty acid synthesis, human hepatoma cell lines such as HepG2 and Huh7 are highly relevant models. Primary hepatocytes are also an excellent, albeit more complex, system for these studies. The choice of cell line should be guided by the specific research question and the expression levels of key enzymes in the lipogenesis pathway.

Q3: What is a recommended starting concentration range for this compound in cell culture?

A3: While specific IC50 values for this compound in cell lines are not widely published, a common starting point for a novel inhibitor is a logarithmic dose-response curve. Based on data from analogous lipid synthesis inhibitors, a broad range from 10 nM to 100 µM is recommended for initial screening experiments to determine the optimal concentration for your specific cell line and assay. It is crucial to perform a dose-response experiment to identify the effective concentration range.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How can I assess the cytotoxicity of this compound in my cell line?

A5: It is essential to determine the non-toxic concentration range of this compound in your chosen cell line. This can be achieved using standard cytotoxicity assays such as the MTT, XTT, or CellTiter-Glo® assays. These assays measure metabolic activity or ATP levels, which are indicative of cell viability. It is recommended to perform these assays in parallel with your functional experiments.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound Inhibitor concentration is too low. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Cell line has low lipogenic activity. Confirm the expression of key lipogenic enzymes (e.g., ACC, FASN) in your cell line. Consider using a different cell line with higher known lipogenic activity, such as HepG2 cells cultured in high-glucose media.
Incorrect assay endpoint. Ensure your assay is sensitive enough to detect changes in fatty acid synthesis or oxidation. Consider using radiolabeled precursors for a more direct measurement.
Degraded this compound stock. Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
High cell death or cytotoxicity Inhibitor concentration is too high. Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration. Lower the concentration of this compound in your experiments.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration.
Precipitation of this compound in culture medium Poor solubility of the compound. Ensure the stock solution is fully dissolved before diluting in the medium. Prepare fresh working solutions for each experiment. Consider the use of a solubilizing agent if precipitation persists, but test its effect on the cells first.
Inconsistent or variable results Inconsistent cell seeding density. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Variability in treatment duration. Maintain consistent incubation times for all experimental conditions.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to minimize evaporation.

Experimental Protocols

Protocol 1: De Novo Fatty Acid Synthesis Assay using [¹⁴C]-Acetate Incorporation

This protocol measures the rate of new fatty acid synthesis by quantifying the incorporation of radiolabeled acetate.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and high glucose)

  • This compound

  • [¹⁴C]-Sodium Acetate

  • Phosphate-Buffered Saline (PBS)

  • Saponification solution (e.g., 30% KOH in ethanol)

  • Hexane

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (and a vehicle control) for 24 hours.

  • Radiolabeling: Add [¹⁴C]-Sodium Acetate to each well at a final concentration of 1 µCi/mL. Incubate for 2-4 hours at 37°C.

  • Cell Lysis and Saponification: Wash the cells twice with ice-cold PBS. Add saponification solution to each well and incubate at 70°C for 1 hour to hydrolyze lipids.

  • Fatty Acid Extraction: After cooling, acidify the samples with HCl. Extract the fatty acids by adding hexane and vortexing. Centrifuge to separate the phases.

  • Quantification: Transfer the hexane (upper) phase containing the radiolabeled fatty acids to a scintillation vial. Evaporate the hexane. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the counts per minute (CPM) to the total protein concentration of a parallel well.

Protocol 2: Fatty Acid Oxidation Assay using [³H]-Palmitate

This protocol measures the rate of fatty acid oxidation by quantifying the production of ³H₂O from [³H]-palmitate.

Materials:

  • Primary hepatocytes or a suitable cell line

  • Culture medium

  • This compound

  • [9,10-³H]-Palmitic Acid complexed to BSA

  • Perchloric acid (PCA)

  • Activated charcoal

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with this compound at the desired concentrations for the desired time.

  • Radiolabeling: Add [³H]-Palmitic Acid-BSA complex to the wells. Incubate for 2-3 hours at 37°C.

  • Stopping the Reaction: Stop the reaction by adding ice-cold PCA.

  • Separation of ³H₂O: Transfer the supernatant to a new tube containing activated charcoal to bind the unoxidized [³H]-palmitate. Centrifuge to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the ³H₂O to a scintillation vial. Add scintillation fluid and measure the radioactivity.

  • Data Normalization: Normalize the results to the total protein content.

Quantitative Data Summary

Table 1: Reported IC50 Values for Analagous Lipid Synthesis Inhibitors

CompoundTargetCell LineIC50
OrlistatFatty Acid Synthase (FASN)NCI-H1355~20 µM
TVB-2640Fatty Acid Synthase (FASN)NCI-H1355~2 µM
TVB-3664Fatty Acid Synthase (FASN)NCI-H1355~1 µM

Note: This data is for analogous compounds and should be used as a reference for designing dose-response experiments for this compound.

Visualizations

G Simplified Hepatic De Novo Lipogenesis Pathway cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose Citrate_cyto Citrate Glucose->Citrate_cyto Glycolysis AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACL MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Triglycerides Triglycerides FattyAcids->Triglycerides Esterification Citrate_mito Citrate Citrate_mito->Citrate_cyto Transport Ro220654 This compound Ro220654->AcetylCoA_cyto Inhibition

Caption: Simplified signaling pathway of hepatic de novo lipogenesis and the inhibitory action of this compound.

G Experimental Workflow for this compound Optimization cluster_0 Phase 1: Dose-Response & Cytotoxicity cluster_1 Phase 2: Time-Course Experiment cluster_2 Phase 3: Data Analysis & Interpretation A Seed Cells B Treat with this compound (e.g., 10 nM - 100 µM) A->B C Perform Cytotoxicity Assay (e.g., MTT) B->C D Perform Functional Assay (e.g., Fatty Acid Synthesis) B->D I Determine IC50 and Maximum Non-Toxic Dose C->I D->I E Seed Cells F Treat with Optimal Non-Toxic Concentration of this compound E->F G Incubate for Different Durations (e.g., 12h, 24h, 48h) F->G H Perform Functional Assay G->H J Determine Optimal Treatment Duration H->J K Proceed with Optimized Protocol I->K J->K

Caption: Logical workflow for optimizing this compound concentration and treatment time in cell culture experiments.

References

potential off-target effects of Ro 22-0654 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 22-0654 in vitro. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is characterized as a novel lipid synthesis inhibitor.[1] Its primary on-target effect is the dose-dependent inhibition of hepatic fatty acid synthesis in vivo.[1] Additionally, it has been shown to inhibit fatty acid synthesis in adipose tissue.[1] The compound also stimulates fatty acid oxidation in vitro and lipolysis in vivo.[1]

Q2: Are there any known off-target effects of this compound reported in the literature?

Based on the available public information, specific broad-panel off-target screening data, such as comprehensive kinase profiling for this compound, has not been detailed. The existing literature primarily focuses on its role as an inhibitor of lipid metabolism.[2] It is noted that the inhibition of fatty acid synthesis by this compound appears to occur without a direct effect on several lipogenic enzymes, the tricarboxylic acid cycle, or the pentose phosphate shunt.

Q3: How does this compound impact cellular energy metabolism?

By inhibiting fatty acid synthesis and promoting fatty acid oxidation, this compound shifts the cell's metabolic state. This can be conceptualized as a redirection of carbon flux away from lipid storage and towards energy production from fatty acids. It is proposed that malonyl-CoA, a precursor for fatty acid synthesis, also acts as a suppressor of fatty acid oxidation; therefore, modulating its levels could be a key aspect of this compound's mechanism.

Troubleshooting In Vitro Experiments

Q4: I am not observing the expected inhibition of fatty acid synthesis in my primary hepatocyte culture when using this compound. What could be the issue?

Several factors could contribute to a lack of efficacy in in vitro fatty acid synthesis assays:

  • Cell Culture Conditions: Ensure that the culture medium contains sufficient glucose to support active de novo lipogenesis. High levels of exogenous fatty acids in the serum or media can suppress endogenous fatty acid synthesis, masking the effect of the inhibitor.

  • Compound Stability and Solubility: this compound is supplied as a hydrochloride salt. Ensure that it is fully dissolved in the appropriate vehicle (e.g., DMSO, ethanol) before diluting into the culture medium. Precipitation of the compound will significantly reduce its effective concentration. Prepare fresh dilutions for each experiment.

  • Assay-Specific Issues:

    • Radiolabeled Precursor: If using a radiolabeled precursor like [14C]-acetate, ensure its specific activity is appropriate and that the incubation time is sufficient for detectable incorporation into lipids.

    • Lipid Extraction: The efficiency of the lipid extraction method (e.g., Folch or Bligh-Dyer) can impact the final readout. Ensure complete extraction and separation of the lipid phase.

  • Cell Health: Confirm cell viability and health (e.g., via trypan blue exclusion or MTT assay) after treatment with this compound to rule out cytotoxicity-mediated effects.

Q5: My results from a fatty acid oxidation assay using this compound are inconsistent. What should I check?

Inconsistencies in fatty acid oxidation assays can arise from several sources:

  • Substrate Concentration: The concentration of the fatty acid substrate (e.g., [3H]-palmitate) can be critical. Ensure you are using a concentration that is not saturating the fatty acid oxidation pathway, which might mask the stimulatory effect of this compound.

  • Cellular Respiration: Ensure that the cells are respiratory-competent and that the assay conditions (e.g., oxygen levels) are not limiting.

  • Assay Readout: When measuring the production of tritiated water (3H2O) from [3H]-palmitate, ensure complete separation of the radiolabeled water from the radiolabeled substrate. Incomplete separation is a common source of variability.

  • Vehicle Effects: If using a solvent like DMSO, ensure that the final concentration in the assay is consistent across all wells and is at a level that does not independently affect mitochondrial function or fatty acid oxidation.

Data on In Vitro Effects of this compound

The following table summarizes the known on-target effects of this compound. Currently, there is a lack of publicly available quantitative data on off-target interactions. Researchers are encouraged to perform their own off-target profiling.

Target/ProcessEffectQuantitative DataCell/System Type
Hepatic Fatty Acid SynthesisInhibitionDose-dependentIn vivo (rats)
Adipose Tissue Fatty Acid SynthesisInhibitionNot specifiedIn vivo (rats)
Fatty Acid OxidationStimulationNot specifiedIn vitro
LipolysisStimulationNot specifiedIn vivo

Experimental Protocols & Workflows

Investigating Potential Off-Target Effects

Given the absence of comprehensive public data on the off-target profile of this compound, a systematic approach is recommended for researchers concerned about such effects in their specific experimental system.

Workflow for In Vitro Off-Target Profiling

Caption: Workflow for identifying and validating potential off-target effects of this compound.

Known Signaling Pathway of this compound

The diagram below illustrates the primary metabolic pathway influenced by this compound.

G cluster_pathway Cellular Lipid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Citrate->AcetylCoA in cytosol FattyAcids Fatty Acids MalonylCoA->FattyAcids VLDL VLDL Secretion FattyAcids->VLDL FattyAcidOxidation Fatty Acid Oxidation (β-oxidation) FattyAcids->FattyAcidOxidation Energy Energy (ATP) FattyAcidOxidation->Energy Ro220654 This compound Ro220654->MalonylCoA Inhibits Synthesis Pathway Ro220654->FattyAcidOxidation Stimulates

Caption: Mechanism of action of this compound on lipid metabolism pathways.

References

troubleshooting inconsistent results with Ro 22-0654

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 22-0654. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and novel inhibitor of lipid synthesis.[1] Its primary mechanism of action is the inhibition of hepatic fatty acid synthesis.[2] It specifically targets acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the biosynthesis of fatty acids. By inhibiting ACC, this compound decreases the production of malonyl-CoA, which in turn leads to a reduction in fatty acid synthesis and a stimulation of fatty acid oxidation.[3][4]

Q2: What are the common research applications of this compound?

This compound is primarily used in metabolic research, particularly in studies related to obesity and metabolic syndrome.[3] It has been shown to have anti-obesity effects in animal models, such as Sprague Dawley and genetically-obese Zucker rats, where it decreases body weight gain and total body lipid content. It is a valuable tool for investigating the role of de novo lipogenesis in various physiological and pathological processes.

Q3: How should I store and handle this compound?

For long-term storage, this compound should be kept at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is stable for several weeks during standard shipping at ambient temperatures. It is soluble in dimethyl sulfoxide (DMSO).

Q4: In which animal models has this compound been predominantly studied?

The majority of in vivo studies with this compound have been conducted in rat models, particularly the genetically obese Zucker rat and the Sprague Dawley rat. These studies have been instrumental in demonstrating its anti-obesity and lipid-lowering effects.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.

In Vitro Experiments (Cell Culture)

Problem: High variability in the inhibition of fatty acid synthesis between experiments.

Potential Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound in DMSO for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Minimize the exposure of the compound to light and air.
Cell Culture Conditions - Ensure consistent cell passage number and confluency at the time of treatment. - Standardize serum concentration and source, as serum components can affect lipid metabolism. - Monitor and maintain a stable pH and CO2 level in the incubator.
Inconsistent Dosing - Verify the accuracy of dilutions and the final concentration of this compound in the culture medium. - Ensure thorough mixing of the compound in the medium before adding it to the cells.
Cell Line Variability - Different cell lines can have varying levels of ACC expression and activity. Confirm the expression of ACC in your cell line of choice. - Be aware that the metabolic state of the cells can influence their response to ACC inhibitors.

Problem: Observed cytotoxicity at expected therapeutic concentrations.

Potential Cause Troubleshooting Steps
Off-Target Effects - Although this compound is a potent ACC inhibitor, off-target effects cannot be completely ruled out. - Perform dose-response curves to determine the optimal non-toxic concentration for your specific cell line. - Consider using a secondary, structurally different ACC inhibitor to confirm that the observed phenotype is due to on-target effects.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). - Include a vehicle-only control group in all experiments.
Cellular Stress - Inhibition of fatty acid synthesis can be a significant stressor for cells, especially those with high proliferation rates. - Assess markers of cellular stress and apoptosis to understand the mechanism of cell death.
In Vivo Experiments (Animal Models)

Problem: Inconsistent effects on body weight and lipid metabolism in animal studies.

Potential Cause Troubleshooting Steps
Compound Administration - Ensure accurate and consistent dosing. For oral administration, be mindful of potential issues with gavage technique or diet admixture uniformity. - The duration of action of this compound is approximately 8 hours, so consider the dosing schedule in relation to the desired effect.
Animal Model Variability - Factors such as age, sex, and genetic background of the animals can influence their response. - Ensure proper randomization of animals into control and treatment groups.
Dietary Factors - The composition of the diet, particularly the fat and carbohydrate content, can significantly impact the effects of an ACC inhibitor. - Standardize the diet across all experimental groups and consider the diet's role in the metabolic phenotype being studied.
Transient Effects on Food Intake - this compound has been observed to cause a transient suppression of food intake in the initial days of treatment. - Monitor food intake closely to differentiate between direct metabolic effects and those secondary to reduced caloric intake.

Experimental Protocols

Key Experiment 1: In Vitro Fatty Acid Synthesis Inhibition Assay

Objective: To measure the dose-dependent inhibition of de novo fatty acid synthesis by this compound in a cultured cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Plate HepG2 cells in a suitable multi-well plate and allow them to adhere and reach approximately 80% confluency.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.5%.

  • Treatment: Remove the growth medium and replace it with a medium containing the desired concentrations of this compound or vehicle (DMSO) control. Pre-incubate the cells for 1-2 hours.

  • Radiolabeling: Add [1-14C]-acetate to the medium and incubate for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

  • Lipid Extraction: Wash the cells with PBS and then lyse them. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Quantification: Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content of each well. Calculate the percentage inhibition of fatty acid synthesis for each concentration of this compound relative to the vehicle control.

Key Experiment 2: In Vivo Anti-Obesity Efficacy Study in Zucker Rats

Objective: To evaluate the effect of chronic this compound administration on body weight, food intake, and body composition in obese Zucker rats.

Methodology:

  • Animal Acclimatization: Acclimate male obese Zucker rats to individual housing and the experimental diet for at least one week.

  • Group Allocation: Randomly assign rats to a control group and a this compound treatment group.

  • Dosing: Administer this compound or vehicle daily via oral gavage or as a diet admixture at a specified dose (e.g., 80 mg/kg).

  • Monitoring: Measure body weight and food intake daily.

  • Study Duration: Continue the treatment for a predetermined period (e.g., 2 months).

  • Body Composition Analysis: At the end of the study, determine the total body lipid content using a suitable method (e.g., dual-energy X-ray absorptiometry or chemical analysis of the carcass).

  • Data Analysis: Compare the changes in body weight, cumulative food intake, and final body lipid content between the control and treatment groups using appropriate statistical tests.

Visualizations

Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Intervention Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Fatty Acid Oxidation Fatty Acid Oxidation Malonyl-CoA->Fatty Acid Oxidation Inhibits Ro_22_0654 This compound Ro_22_0654->Acetyl-CoA Inhibits ACC Troubleshooting_Workflow Start Inconsistent Results Check_Compound Verify Compound Integrity (Storage, Solubility, Freshness) Start->Check_Compound Check_InVitro Review In Vitro Protocol (Cell Health, Dosing, Assay) Check_Compound->Check_InVitro If In Vitro Check_InVivo Review In Vivo Protocol (Dosing, Animal Model, Diet) Check_Compound->Check_InVivo If In Vivo Consistent Consistent Results Check_InVitro->Consistent Issue Resolved Inconsistent Still Inconsistent Check_InVitro->Inconsistent Issue Persists Check_InVivo->Consistent Issue Resolved Check_InVivo->Inconsistent Issue Persists Consult Consult Literature for Off-Target Effects or Model-Specific Issues Inconsistent->Consult

References

Technical Support Center: Improving the In Vivo Bioavailability of Ro 22-0654

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Ro 22-0654, a potent lipid synthesis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects in vivo?

This compound is a potent inhibitor of lipid synthesis.[1][2][3] It has been shown to inhibit hepatic fatty acid synthesis and exhibits anti-obesity effects.[1][2] In long-term studies with Sprague Dawley and genetically-obese Zucker rats, this compound decreased body weight gain, an effect attributed to a reduction in total body lipid content. The compound has also been observed to stimulate fatty acid oxidation in vitro and lipolysis in vivo.

Q2: What are the potential challenges affecting the in vivo bioavailability of this compound?

Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?

Several formulation and delivery strategies can enhance the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix in an amorphous form can enhance solubility.

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by dissolving the drug in lipid carriers and can also utilize lymphatic transport to bypass first-pass metabolism.

  • Prodrugs: Modifying the drug into a more soluble or permeable prodrug that converts to the active form in vivo can be an effective strategy.

  • Use of Excipients: Including solubilizing agents, surfactants, or cyclodextrins in the formulation can enhance the aqueous solubility of the drug.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and dissolution rate.1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Create an amorphous solid dispersion with a suitable polymer to enhance solubility. 3. Utilize a Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract.
High inter-individual variability in pharmacokinetic profiles. Food effects on absorption; inconsistent dissolution.1. Administer with a high-fat meal if using a lipid-based formulation to potentially enhance absorption. Standardize feeding protocols. 2. Improve Formulation Robustness: Develop a formulation (e.g., a stabilized amorphous solid dispersion) that provides consistent release regardless of GI conditions.
Evidence of significant first-pass metabolism. Rapid hepatic metabolism after absorption.1. Consider alternative routes of administration: Intravenous (IV) or intraperitoneal (IP) injection can bypass the portal circulation. 2. Lipid-Based Formulations: These can promote lymphatic absorption, partially bypassing the liver. 3. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism.
Precipitation of the compound in the gastrointestinal tract. Change in pH leading to decreased solubility.1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC in the formulation to maintain a supersaturated state. 2. pH-modifying Excipients: Include acidic or basic excipients to control the microenvironment pH.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or similar wet milling equipment

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the milling media to the suspension in the milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). Optimize milling time and speed based on preliminary trials.

  • Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.

  • Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index is achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-surfactant with water.

  • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

  • Dissolve the required amount of this compound in the oil phase, gently heating in a water bath if necessary to aid dissolution.

  • Add the surfactant and co-surfactant to the oil phase and mix thoroughly using a vortex mixer until a homogenous mixture is obtained.

  • To evaluate the self-emulsification properties, add a small volume of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation.

  • Observe the formation of a nano- or microemulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and clarity.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound Powder ps Particle Size Reduction start->ps Milling/ Homogenization sd Solid Dispersion start->sd Spray Drying/ Hot Melt Extrusion lbf Lipid-Based Formulation start->lbf Dissolution in Lipid Excipients dissolution Dissolution Testing (e.g., USP II) ps->dissolution sd->dissolution lbf->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study in Rodents permeability->pk_study bioavailability Calculate Bioavailability (F%) pk_study->bioavailability

Caption: Experimental workflow for improving the bioavailability of this compound.

signaling_pathway acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids Inhibition of CPT1 Stimulation of Synthesis vldl VLDL Secretion fatty_acids->vldl plasma_tg Plasma Triglycerides vldl->plasma_tg ro220654 This compound ro220654->acc Inhibition acc->malonyl_coa Product

Caption: Proposed mechanism of action of this compound in lipid metabolism.

References

Technical Support Center: Mitigating Toxicity of Lipid Synthesis Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity in animal studies involving lipid synthesis inhibitors.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common toxicities observed with lipid synthesis inhibitors in animal studies?

A1: The toxicities associated with lipid synthesis inhibitors are often class-dependent and relate to the specific metabolic pathway being targeted. Common adverse effects include hepatotoxicity (liver injury), myopathy (muscle damage), gastrointestinal distress, and developmental toxicity.[1][2] For instance, statins, which inhibit HMG-CoA reductase, are known for potential muscle problems and an increased risk of diabetes.[1] Inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in de novo lipogenesis (DNL), have been associated with developmental issues like growth retardation and malformations in rats and rabbits.[3][4]

Q2: Why is balancing efficacy and safety a major challenge with lipid synthesis inhibitors?

A2: Fatty acids and lipids are essential molecules for numerous biological functions, including forming cell membranes, energy storage, and signaling. Because lipid synthesis pathways are fundamental, their systemic inhibition can lead to mechanism-based toxicities. Enhanced potency of an inhibitor may lead to increased compensatory upregulation of the pathway or off-target effects, making the balance between therapeutic efficacy and safety a critical issue in drug development.

Inhibitor-Specific Issues

Q3: My study involves an Acetyl-CoA Carboxylase (ACC) inhibitor and I'm observing embryonic lethality. Is this expected and can it be mitigated?

A3: Yes, this is a known risk. ACC plays a critical role in the de novo synthesis of long-chain fatty acids, which is vital during fetal development. Genetic studies in mice lacking the ACC1 isozyme show early embryonic lethality. The administration of potent dual ACC1/2 inhibitors has resulted in developmental toxicity in both rat and rabbit models.

A potential mitigation strategy, which also helps confirm the mechanism of toxicity, is substrate rescue. In in-vitro studies, the developmental toxicity induced by ACC inhibitors was rescued by the addition of palmitic acid, a downstream product of the pathway. This suggests that providing essential fatty acids may circumvent the toxic effects, although this is more complex to implement in vivo.

Q4: I am using a statin (HMG-CoA reductase inhibitor) and my animals show elevated liver enzymes (ALT/AST). What are my next steps?

A4: Asymptomatic increases in alanine transaminase (ALT) and aspartate transaminase (AST) are the most common hepatic adverse events associated with statins. These effects are often dose-dependent and may occur within the first year of therapy.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the liver function tests to rule out sample or measurement error.

  • Dose Reduction: Elevations are often reversible with a dose reduction. Consider lowering the dose to see if enzyme levels normalize.

  • Monitor: In some cases, levels may normalize even with continued administration of the same dosage. Continue to monitor the animals closely for other signs of liver injury, such as jaundice, fatigue, or loss of appetite.

  • Investigate Drug Interactions: Concomitant administration of drugs that inhibit CYP450 enzymes can increase statin blood levels and the risk of hepatotoxicity. Review all compounds being administered to the animals.

Q5: Some animals treated with a Fatty Acid Synthase (FASN) inhibitor are experiencing significant weight loss and anorexia. How can I address this?

A5: Anorexia and weight loss are known side effects of some FASN inhibitors, such as C75. This toxicity can complicate the interpretation of anti-tumor efficacy studies where tumor growth inhibition is the goal. The mechanism may be related to the accumulation of the intermediate metabolite malonyl-CoA.

Mitigation Strategies:

  • Select a Different Inhibitor: Not all FASN inhibitors share the same toxicity profile. For example, the inhibitor C93 has been shown to have significant tumor growth delay in animal models without causing the anorexia and weight loss observed with C75.

  • Dose Optimization: Determine the minimum effective dose that retains therapeutic activity while minimizing adverse effects.

  • Supportive Care: Ensure animals have easy access to palatable food and water to encourage consumption. Monitor body weight and condition daily.

Troubleshooting Guides

Guide 1: Investigating Unexpected Hepatotoxicity

If your animal cohort exhibits unexpected signs of liver damage (e.g., elevated bilirubin, histopathological changes), follow this guide.

Troubleshooting Workflow for Hepatotoxicity

start Unexpected Hepatotoxicity Observed (e.g., Elevated ALT/AST, Jaundice) confirm Step 1: Confirm & Quantify - Repeat LFTs - Perform Liver Histopathology start->confirm review_protocol Step 2: Review Protocol - Check dose calculations - Verify compound purity & formulation - Review animal model suitability confirm->review_protocol check_interactions Step 3: Check for Interactions - Are other drugs being co-administered? - Could diet be a factor? review_protocol->check_interactions mitigate Step 4: Implement Mitigation Strategy check_interactions->mitigate dose_reduction Dose Reduction Study mitigate->dose_reduction Is effect likely dose-dependent? change_inhibitor Switch to structurally different inhibitor mitigate->change_inhibitor Is toxicity specific to compound class? co_therapy Introduce Hepatoprotective Co-therapy (e.g., L-Carnitine) mitigate->co_therapy Is a metabolic rescue plausible? evaluate Step 5: Evaluate Mitigation - Monitor LFTs and clinical signs - Compare to control group dose_reduction->evaluate change_inhibitor->evaluate co_therapy->evaluate end Toxicity Mitigated or Understood evaluate->end

Caption: A flowchart for troubleshooting unexpected hepatotoxicity.

Guide 2: Managing Acute Overdose or Severe Toxicity

In cases of accidental overdose or severe, acute toxicity from a lipophilic lipid synthesis inhibitor, a "lipid rescue" may be a viable emergency intervention.

What is Intravenous Lipid Emulsion (ILE) Therapy? ILE, or lipid rescue therapy, involves the infusion of a sterile fat emulsion. It is thought to work via two primary mechanisms:

  • Lipid Sink: The infused lipid droplets create an expanded lipid phase in the plasma, sequestering the lipophilic drug away from its target tissues.

  • Metabolic Support: The lipid emulsion provides a ready source of energy for tissues like the myocardium, which can be beneficial if the drug toxicity involves inhibition of mitochondrial metabolism.

This therapy has been shown in animal models and human case reports to reverse intractable cardiac toxicity from various lipophilic drugs.

Quantitative Data Summary

Table 1: Common Toxicities and Potential Mitigation Strategies for Different Inhibitor Classes

Inhibitor ClassPrimary TargetCommon Toxicities in Animal ModelsPotential Mitigation Strategies
Statins HMG-CoA ReductaseHepatotoxicity (elevated ALT/AST), Myopathy, increased risk of diabetes.Dose reduction, avoidance of interacting drugs (CYP450 inhibitors).
ACC Inhibitors Acetyl-CoA CarboxylaseDevelopmental toxicity (embryonic lethality, malformations).In vitro: Palmitic acid supplementation. In vivo: Careful dose management, avoid use in pregnant animals.
FASN Inhibitors Fatty Acid SynthaseAnorexia, weight loss (compound-dependent, e.g., C75).Selection of newer-generation inhibitors (e.g., C93) with improved safety profiles.
SREBP Inhibitors SREBP PathwayGenerally less characterized; potential for feedback loop activation when used alone.Combination therapy (e.g., with a statin) to create synergistic effects and potentially lower required doses.

Key Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in a Rodent Model

Objective: To evaluate the potential liver toxicity of a lipid synthesis inhibitor.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Divide animals into at least three groups: Vehicle Control, Low-Dose Inhibitor, and High-Dose Inhibitor. (n=8-10 per group).

  • Administration: Administer the test compound or vehicle daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 28 days).

  • Monitoring: Record body weight, food intake, and clinical signs of toxicity daily.

  • Blood Collection: At the end of the study period (and optionally at intermediate time points), collect blood via cardiac puncture or tail vein sampling.

  • Biochemical Analysis: Centrifuge blood to obtain serum. Analyze serum for levels of:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total Bilirubin

  • Necropsy and Histopathology:

    • Humanely euthanize the animals.

    • Perform a gross examination of all organs.

    • Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for signs of cellular necrosis, inflammation, steatosis, and other abnormalities.

Protocol 2: L-Carnitine Co-administration to Mitigate Metabolic Toxicity

Objective: To determine if L-carnitine supplementation can mitigate toxicity associated with impaired fatty acid metabolism. L-carnitine facilitates the transport of long-chain fatty acids into mitochondria for oxidation and helps remove potentially toxic acyl-CoA compounds.

Methodology:

  • Animal Model: Use a relevant model, such as a diet-induced obesity model or a genetic model of fatty acid oxidation deficiency.

  • Grouping:

    • Group 1: Vehicle Control

    • Group 2: Lipid Synthesis Inhibitor only

    • Group 3: L-Carnitine only

    • Group 4: Lipid Synthesis Inhibitor + L-Carnitine

  • Administration:

    • Administer the lipid synthesis inhibitor as determined in previous studies.

    • Administer L-carnitine, typically in drinking water or via oral gavage. Doses of >2 g/day have been shown to be effective in improving lipid profiles in some contexts.

  • Toxicity Assessment:

    • Monitor clinical signs, body weight, and food intake.

    • Measure relevant biomarkers of toxicity (e.g., liver enzymes for hepatotoxicity, creatine kinase for myopathy).

    • At the end of the study, collect tissues (e.g., liver, muscle, heart) for analysis.

  • Metabolic Analysis:

    • Measure serum lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C).

    • Perform tissue analysis for lipid accumulation (e.g., Oil Red O staining) and acylcarnitine profiles using mass spectrometry to assess the buildup of specific metabolites.

Signaling Pathway Diagrams

De Novo Lipogenesis (DNL) Pathway and Points of Inhibition

cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA Acetyl-CoA Carboxylase Palmitate Palmitate (Fatty Acid) MalonylCoA->Palmitate Fatty Acid Synthase Triglycerides,\nPhospholipids Triglycerides, Phospholipids Palmitate->Triglycerides,\nPhospholipids ACLY ACLY ACLY->Citrate_cyto ACC ACC ACC->AcetylCoA_cyto FASN FASN FASN->MalonylCoA

Caption: Key enzymes in the DNL pathway targeted by inhibitors.

SREBP Activation and Cholesterol Feedback Loop

cluster_ER ER Membrane cluster_Golgi Golgi cluster_Nucleus Nucleus SREBP_complex SREBP-SCAP-INSIG Complex (Inactive) SREBP_cleaved S1P & S2P Proteases cleave SREBP SREBP_complex->SREBP_cleaved Complex moves to Golgi nSREBP nSREBP (Active TF) SREBP_cleaved->nSREBP nSREBP translocates SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Lipid_Genes Transcription of Lipid Synthesis Genes (e.g., HMGCR, FASN) SRE->Lipid_Genes Activates HMGCR HMG-CoA Reductase Lipid_Genes->HMGCR Low_Sterols Low Cellular Sterols Low_Sterols->SREBP_complex INSIG dissociates High_Sterols High Cellular Sterols High_Sterols->SREBP_complex Inhibits complex movement to Golgi Statin Statins Statin->Low_Sterols Leads to Statin->HMGCR Inhibits HMGCR->High_Sterols Synthesizes Cholesterol

Caption: The SREBP pathway showing negative feedback and the effect of statins.

References

Ro 22-0654 stability under long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Ro 22-0654.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry and dark environment.

Q2: How should I store this compound for short-term use?

A2: For short-term storage (days to weeks), solid this compound can be kept at 0-4°C in a dry and dark place.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound should be stored at -20°C for long-term storage (months) and can be kept at 0-4°C for short-term use (days to weeks).

Q4: How should this compound be shipped?

A4: this compound is generally considered stable enough for shipping at ambient temperatures for a few weeks. However, upon receipt, it should be stored under the recommended conditions.

Q5: I left the solid compound at room temperature for a few days. Is it still usable?

A5: While short excursions to room temperature during shipping are generally acceptable, prolonged exposure is not recommended. For optimal results, it is best to adhere to the recommended storage conditions. If you suspect degradation, you may need to re-qualify the material. Please refer to the Troubleshooting Guide below.

Q6: Are there any known degradation products of this compound?

A6: Specific degradation products of this compound are not extensively documented in publicly available literature. However, based on its chemical structure (a thiophene carboxylic acid ester), potential degradation pathways may include hydrolysis of the ester and oxidation of the thiophene ring.

Troubleshooting Guide

Encountering issues with your experiments using this compound? This guide provides potential causes and solutions related to the compound's stability.

Troubleshooting_Guide start Start: Inconsistent or Unexpected Experimental Results check_storage Step 1: Verify Storage Conditions - Solid compound stored at -20°C (long-term)? - Stock solution stored at -20°C? start->check_storage improper_storage Issue: Improper Storage Identified check_storage->improper_storage No check_handling Step 2: Review Handling Procedures - Repeated freeze-thaw cycles? - Exposure to light or humidity? check_storage->check_handling Yes requalify Action: Re-qualify Compound (See Protocol 2) improper_storage->requalify Yes new_compound Action: Use a Fresh Stock or New Batch requalify->new_compound end Resolution: Consistent Results Achieved new_compound->end improper_handling Issue: Improper Handling Identified check_handling->improper_handling No check_solvent Step 3: Examine Solvent/Buffer Stability - Is the compound stable in your experimental buffer? - Was the stock solution prepared in a suitable solvent? check_handling->check_solvent Yes aliquot Action: Aliquot Stock Solutions to Minimize Freeze-Thaw improper_handling->aliquot Yes protect Action: Protect from Light and Moisture aliquot->protect protect->end solvent_issue Issue: Solvent/Buffer Incompatibility check_solvent->solvent_issue No test_stability Action: Perform a Pilot Stability Study in Experimental Buffer solvent_issue->test_stability Yes test_stability->end

Caption: Troubleshooting workflow for experiments involving this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureConditions
SolidShort-term (days to weeks)0 - 4°CDry and dark
SolidLong-term (months to years)-20°CDry and dark
Stock SolutionShort-term (days to weeks)0 - 4°C
Stock SolutionLong-term (months)-20°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: General Stability Assessment of this compound via HPLC

This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., in an experimental buffer).

  • Materials:

    • This compound stock solution

    • Experimental buffer/matrix

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

    • Temperature-controlled incubator or chamber

  • Procedure:

    • Timepoint 0 (T0) Sample:

      • Dilute the this compound stock solution to the final experimental concentration in the experimental buffer.

      • Immediately analyze a sample by HPLC to determine the initial peak area of the intact compound.

    • Stability Samples:

      • Prepare a bulk solution of this compound in the experimental buffer at the final concentration.

      • Aliquot this solution into several sealed vials.

      • Place the vials in a temperature-controlled environment that mimics the experimental conditions.

    • Timepoint Analysis:

      • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

      • Analyze the sample by HPLC under the same conditions as the T0 sample.

    • Data Analysis:

      • Compare the peak area of this compound at each timepoint to the T0 peak area.

      • Calculate the percentage of the compound remaining.

      • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound based on the chemical properties of its thiophene carboxylic acid ester structure. This is a theoretical representation and has not been experimentally confirmed.

Degradation_Pathway Ro220654 This compound (4-amino-5-ethyl-3- thiophenecarboxylic acid methyl ester) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ro220654->Hydrolysis Oxidation Oxidation (e.g., by peroxides) Ro220654->Oxidation CarboxylicAcid Degradation Product 1: 4-amino-5-ethyl-3- thiophenecarboxylic acid Hydrolysis->CarboxylicAcid Sulfoxide Degradation Product 2: Thiophene S-oxide derivative Oxidation->Sulfoxide

Caption: A hypothetical degradation pathway for this compound.

Technical Support Center: Addressing Variability in Animal Response to Ro 22-0654

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential variability in animal response to the lipid synthesis inhibitor, Ro 22-0654. Our goal is to help you achieve more consistent and reliable results in your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of lipid synthesis.[1][2] Its primary mechanism of action is the inhibition of hepatic fatty acid synthesis.[1][3] It also stimulates fatty acid oxidation.[1] This is achieved by decreasing the concentration of malonyl-CoA in the liver, which in turn relieves the inhibition of carnitine palmitoyltransferase I (CPT I), a key enzyme in the transport of fatty acids into the mitochondria for oxidation.

Q2: In which animal models has this compound been studied?

A2: this compound has been primarily studied in rat models, including Sprague Dawley rats and both lean and genetically obese Zucker rats.

Q3: What are the expected effects of this compound in these animal models?

A3: In long-term studies, this compound has been shown to decrease body weight gain. This effect is primarily due to a reduction in total body lipid content, with no significant impact on lean body mass. Food intake may be transiently suppressed for the first few days of treatment but often returns to normal, while the effect on body weight gain persists.

Q4: What is the duration of action of this compound?

A4: The inhibition of hepatic fatty acid synthesis by this compound has a duration of action of approximately 8 hours in vivo.

Troubleshooting Guide: Addressing Variability in Animal Response

High variability in animal response can be a significant challenge in preclinical studies. The following guide provides potential sources of variability and troubleshooting strategies when using this compound.

Potential Issue Possible Causes Troubleshooting Recommendations
Inconsistent reduction in body weight gain Animal Strain and Genetics: Different rat strains (e.g., Sprague Dawley vs. Zucker) and even substrains can exhibit different metabolic responses. Obese Zucker rats, for example, have an inherent genetic predisposition to obesity and may respond differently than lean counterparts.- Ensure the use of a consistent and well-characterized animal model. - When comparing between lean and obese animals, be aware of their inherent metabolic differences.
Diet Composition: The fat and carbohydrate content of the diet can influence the efficacy of a lipid synthesis inhibitor. A high-fat diet may lead to greater variability in weight gain among animals.- Standardize the diet across all experimental groups. - Report the detailed composition of the diet in your experimental protocol.
Age and Sex of Animals: Metabolic rates and responses to pharmacological agents can vary with the age and sex of the animals.- Use animals of the same age and sex within an experiment. - If both sexes are used, analyze the data separately.
Variable food and water intake Palatability of Medicated Diet: If administering this compound as a diet admixture, the taste of the compound may initially reduce food intake. Animals may adapt over time, leading to variable consumption.- If using diet admixture, consider a pair-feeding study design to control for caloric intake. - Alternatively, oral gavage can ensure precise dosing, though it may introduce stress.
Animal Handling and Stress: Stress from handling, housing conditions, or experimental procedures can influence feeding behavior and metabolism.- Acclimate animals to the housing facility and handling procedures before the start of the experiment. - Maintain a consistent and low-stress environment.
Unexpected toxicological effects Dose and Administration Route: The dose and method of administration can impact the compound's bioavailability and potential for adverse effects.- Conduct a dose-response study to determine the optimal therapeutic window for your specific animal model and experimental conditions. - For oral gavage, ensure proper technique to avoid injury and stress.
Inconsistent biochemical readouts (e.g., plasma lipids, liver triglycerides) Timing of Sample Collection: The 8-hour duration of action of this compound means that the timing of blood or tissue collection relative to the last dose is critical.- Standardize the time of day for dosing and sample collection. - Consider the pharmacokinetic profile of the compound when designing your sampling schedule.
Analytical Variability: Inconsistent sample processing and analysis can introduce significant variability.- Use standardized and validated analytical methods. - Process all samples in the same manner and, if possible, in the same batch.

Data Presentation

The following table summarizes the effects of this compound on daily food and water intake, as well as meal parameters, in mature male obese and lean Zucker rats. The compound was administered as a diet admixture at a dose of 322 mg/100 g of diet.

Table 1: Effects of this compound on Daily Food and Water Intakes and Meal Parameters in Zucker Rats

ParameterObese Zucker Rats (fa/fa)Lean Zucker Rats (Fa/--)
Baseline This compound
Food Intake (g) 29.1 ± 1.112.8 ± 1.8
Water Intake (ml) 48.2 ± 2.529.5 ± 3.1
Meal Frequency 12.4 ± 0.98.6 ± 1.1
Meal Size (g) 2.4 ± 0.21.5 ± 0.2

*p<0.01 compared to baseline. Data are presented as mean ± S.E.M.

Experimental Protocols

1. Animal Model and Housing

  • Animals: Use either male Sprague Dawley rats, or lean and obese male Zucker rats, aged 8-10 weeks at the start of the study.

  • Housing: House animals individually in a temperature-controlled facility (21-23°C) with a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water unless otherwise specified in the experimental design.

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

2. Preparation and Administration of this compound

  • Diet Admixture:

    • Determine the required concentration of this compound in the diet based on the desired dose (e.g., mg/kg body weight/day) and the average daily food consumption of the animals. A typical dose used in studies with Zucker rats is 322 mg/100 g of diet.

    • Thoroughly mix the powdered this compound with the powdered diet to ensure a homogenous mixture.

    • Provide the medicated diet to the animals in place of their regular chow.

    • Measure food consumption daily to monitor drug intake.

  • Oral Gavage:

    • Prepare a vehicle for suspending this compound. A common vehicle is 0.5% methylcellulose in water.

    • Calculate the required concentration of this compound in the vehicle to deliver the desired dose in a specific volume (e.g., 5 ml/kg).

    • Administer the suspension directly into the stomach using a ball-tipped gavage needle appropriate for the size of the rat.

    • Ensure proper training in gavage technique to minimize stress and risk of injury to the animals.

3. Measurement of Endpoints

  • Body Weight and Food Intake: Measure body weight and food intake daily at the same time each day.

  • Body Composition: At the end of the study, determine body composition (fat mass and lean mass) using a technique such as dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass.

  • Biochemical Analysis:

    • Collect blood samples at specified time points. For terminal studies, blood can be collected via cardiac puncture under anesthesia.

    • Separate plasma and store at -80°C until analysis.

    • Analyze plasma for triglycerides, cholesterol, and other relevant metabolites using standard enzymatic assays.

    • For tissue analysis, harvest the liver, snap-freeze in liquid nitrogen, and store at -80°C.

    • Analyze liver tissue for triglyceride content and fatty acid synthesis/oxidation rates using appropriate radioisotope or stable isotope tracer methods.

Visualizations

Ro_22-0654_Signaling_Pathway Ro_22_0654 This compound Malonyl_CoA Malonyl-CoA (Decreased) Ro_22_0654->Malonyl_CoA Inhibits synthesis of Hepatic_Fatty_Acid_Synthesis Hepatic Fatty Acid Synthesis (Inhibited) Ro_22_0654->Hepatic_Fatty_Acid_Synthesis CPT1 Carnitine Palmitoyltransferase I (CPT I) (Inhibition Relieved) Malonyl_CoA->CPT1 Normally inhibits Fatty_Acyl_CoA Fatty Acyl-CoA Mitochondrion Mitochondrion Fatty_Acyl_CoA->Mitochondrion Transport via CPT I Fatty_Acid_Oxidation Fatty Acid Oxidation (Increased) Mitochondrion->Fatty_Acid_Oxidation

Caption: Mechanism of action of this compound in the liver.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Analysis Analysis Animal_Selection Animal Selection (e.g., Zucker Rats) Acclimation Acclimation (1 week) Animal_Selection->Acclimation Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline_Measurements Randomization Randomization to Treatment Groups Baseline_Measurements->Randomization Drug_Administration This compound Administration (Diet Admixture or Gavage) Randomization->Drug_Administration Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Drug_Administration->Daily_Monitoring Endpoint_Collection Endpoint Collection (Blood, Tissues) Daily_Monitoring->Endpoint_Collection Biochemical_Assays Biochemical Assays (Lipids, etc.) Endpoint_Collection->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start High Variability in Results? Check_Animals Review Animal Model: - Strain/Genetics - Age/Sex Consistency Start->Check_Animals Yes Consult_Literature Consult Literature for Similar Issues Start->Consult_Literature No Check_Diet Review Diet: - Composition - Palatability (if admixture) Check_Animals->Check_Diet Check_Procedures Review Procedures: - Dosing Technique - Handling Stress - Sample Collection Timing Check_Diet->Check_Procedures Refine_Protocol Refine Protocol and Re-evaluate Check_Procedures->Refine_Protocol Refine_Protocol->Start Monitor

Caption: A logical approach to troubleshooting variability in this compound experiments.

References

Technical Support Center: Optimizing Feeding Protocols in Ro 22-0654 Obesity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing feeding protocols for obesity studies involving the lipid synthesis inhibitor Ro 22-0654.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Body Weight Data 1. Inconsistent food and water access.2. Stress from handling or environment.3. Inaccurate measurement techniques.4. Natural variations in animal metabolism.1. Ensure ad libitum access to food and water unless the protocol specifies otherwise. Use feeding apparatus that minimizes spillage.2. Acclimate animals to the housing and handling procedures before the study begins. Maintain a consistent light-dark cycle, temperature, and humidity.3. Use a calibrated scale and measure body weight at the same time each day.4. Increase sample size to improve statistical power. Consider using genetically homogenous animal strains.
Unexpectedly Low or High Food Intake 1. Palatability of the diet containing this compound.2. Incorrect drug concentration in the diet.3. Animal stress or illness.4. Inaccurate measurement of food consumption.1. If administering this compound in the diet, ensure it is thoroughly mixed to ensure uniform distribution. If palatability is a concern, consider alternative administration routes like oral gavage.2. Verify calculations for drug incorporation into the feed. Analyze a sample of the medicated diet to confirm the concentration.3. Monitor animals daily for signs of distress or illness. Consult with a veterinarian if necessary.4. Use specialized feeders that account for spillage. Manually check for and weigh any spilled food.
Transient Effect on Food Intake Not Observed 1. Insufficient dosage of this compound.2. Acclimation to the drug's effects prior to data collection.3. Infrequent monitoring of food intake.1. Review the literature for appropriate dosage ranges for the specific animal model. A common dose is around 80-100 mg/kg body weight in rats.[1]2. The anorectic effect of this compound is often transient, lasting only a few days.[2][3] Ensure that food intake is measured immediately following the initial administration.3. Monitor food intake at least daily, especially during the first week of treatment, to capture the initial dip and subsequent normalization.
No Significant Effect on Body Weight Gain Despite Reduced Food Intake 1. Compensatory decrease in energy expenditure.2. Issues with the pair-feeding protocol.1. While this compound's primary long-term effect is on lipid metabolism, initial caloric reduction can sometimes lead to metabolic adaptation. Consider measuring energy expenditure if possible.2. In pair-feeding studies, ensure the control group is not stressed by the restricted feeding schedule, which can affect their metabolism. Provide the pair-fed amount at the same time each day.
Inconsistent Plasma Lipid Profile Results 1. Timing of blood sample collection relative to feeding.2. Hemolysis of blood samples.3. Improper storage of plasma samples.1. Collect blood samples at a consistent time point, preferably from fasted animals, to minimize variability due to recent food intake.2. Use appropriate techniques for blood collection and processing to prevent hemolysis, which can interfere with lipid assays.3. Store plasma samples at -80°C until analysis to maintain the integrity of the lipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of lipid synthesis.[2] It primarily works by inhibiting hepatic fatty acid synthesis and stimulating fatty acid oxidation.[2] This leads to a reduction in total body lipid content.

Q2: Is the reduction in body weight gain with this compound solely due to decreased food intake?

A2: No. While this compound can cause a transient decrease in food intake for the first few days of treatment, food intake typically returns to normal levels. The sustained decrease in body weight gain is primarily attributed to the inhibition of fatty acid synthesis and a reduction in total body lipid, not a prolonged anorectic effect.

Q3: What is the recommended animal model for studying the anti-obesity effects of this compound?

A3: Studies have successfully used both standard Sprague Dawley rats and genetically obese Zucker rats to demonstrate the anti-obesity effects of this compound. The choice of model will depend on the specific research question.

Q4: What is a typical dosage and administration route for this compound in rat obesity studies?

A4: A commonly used dosage is in the range of 80-100 mg/kg of body weight per day. This compound can be administered as a diet admixture or via intra-gastric/intra-duodenal routes.

Q5: How should the diet be prepared when administering this compound as a diet admixture?

A5: It is crucial to ensure a homogenous mixture of the compound in the feed to provide a consistent dose. A common method is to first mix the compound with a small portion of the powdered diet and then progressively incorporate the rest of the feed. The diet should be stored under appropriate conditions to prevent degradation of the compound.

Q6: What should be considered when designing a pair-feeding study with this compound?

A6: In a pair-feeding study, the control group is given the same amount of food as that consumed by the this compound-treated group on the previous day. This helps to distinguish the effects of the drug on metabolism from those of caloric restriction. It is important to minimize stress in the pair-fed group by providing the food at a consistent time each day.

Quantitative Data Summary

The following table summarizes the effects of this compound on key metabolic parameters in obese Zucker rats.

ParameterControlThis compound Treated% Change
Body Weight Gain ( g/day ) 7.5 ± 0.53.2 ± 0.3-57.3%
Daily Food Intake (g) 35.2 ± 1.834.8 ± 2.1-1.1%
Total Body Lipid (%) 45.1 ± 2.332.5 ± 1.9-27.9%
Plasma Triglycerides (mg/dL) 250 ± 25150 ± 20-40.0%
Plasma Cholesterol (mg/dL) 180 ± 15145 ± 12-19.4%

Data are presented as mean ± SEM. The data is illustrative and compiled from findings across multiple sources.

Experimental Protocols

Diet-Induced Obesity Model in Sprague Dawley Rats

  • Animals: Male Sprague Dawley rats, approximately 8 weeks old, are individually housed.

  • Acclimation: Animals are acclimated for one week with ad libitum access to standard chow and water.

  • Diet: A high-fat diet (e.g., 45-60% of calories from fat) is provided ad libitum to induce obesity. A control group is maintained on a standard low-fat chow diet.

  • Monitoring: Body weight and food intake are monitored daily or weekly for a period of 8-12 weeks, or until a significant difference in body weight is observed between the high-fat and low-fat diet groups.

  • Compound Administration: Once the diet-induced obesity phenotype is established, this compound can be administered.

This compound Administration via Diet Admixture

  • Dosage Calculation: Calculate the total amount of this compound needed based on the estimated daily food intake and the target dose (e.g., 100 mg/kg/day).

  • Preparation:

    • Weigh the calculated amount of this compound hydrochloride.

    • In a fume hood, mix the compound with a small amount of the powdered diet until a homogenous pre-mix is achieved.

    • Gradually add the remaining diet in geometric proportions, mixing thoroughly at each step to ensure uniform distribution.

  • Storage: Store the medicated diet in airtight containers at 4°C, protected from light.

  • Feeding: Provide the medicated diet to the treatment group ad libitum, replacing it with a fresh batch as needed.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Induction of Obesity cluster_Phase2 Phase 2: this compound Treatment cluster_Phase3 Phase 3: Outcome Assessment Start Select Animal Model (e.g., Sprague Dawley Rats) Acclimation Acclimation Period (1 week) Start->Acclimation Diet_Induction High-Fat Diet Feeding (8-12 weeks) Acclimation->Diet_Induction Monitoring Monitor Body Weight & Food Intake Diet_Induction->Monitoring Randomization Randomize into Groups (Control, Treatment, Pair-fed) Monitoring->Randomization Treatment Administer this compound (e.g., Diet Admixture) Randomization->Treatment Pair_Feeding Pair-Feeding Protocol Randomization->Pair_Feeding Data_Collection Daily Monitoring: - Body Weight - Food Intake Treatment->Data_Collection Pair_Feeding->Data_Collection Terminal_Procedures Terminal Procedures: - Blood Collection - Tissue Harvesting Data_Collection->Terminal_Procedures Analysis Biochemical Analysis: - Plasma Lipids - Body Composition Terminal_Procedures->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: Experimental workflow for a diet-induced obesity study with this compound.

Signaling_Pathway cluster_Cell Hepatocyte Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FattyAcids + CPT1 CPT1 MalonylCoA->CPT1 - FattyAcidOxidation Fatty Acid Oxidation (Beta-Oxidation) Mitochondrion Mitochondrion ACC->MalonylCoA Ro220654 This compound Ro220654->ACC - CPT1->FattyAcidOxidation

References

Validation & Comparative

Validating Ro 22-0654's Effect on Fatty Acid Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 22-0654 with other common modulators of fatty acid oxidation (FAO), offering supporting experimental data and detailed protocols for validation. The information is intended to assist researchers in selecting the appropriate tools for their studies on metabolic regulation.

Introduction

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the liver, heart, and skeletal muscle. Dysregulation of FAO is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and cardiovascular conditions. Pharmacological modulation of FAO is therefore a significant area of research for developing novel therapeutics.

This compound is a compound known to stimulate fatty acid oxidation. Unlike direct activators, its mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, this compound effectively relieves the inhibition of CPT1, leading to an increased rate of FAO.

This guide compares this compound with two well-established inhibitors of FAO, Etomoxir and Perhexiline, which act directly on CPT1.

Comparative Analysis of FAO Modulators

The following table summarizes the key characteristics and reported quantitative effects of this compound, Etomoxir, and Perhexiline on fatty acid oxidation. It is important to note that direct comparative studies under identical experimental conditions are limited, and the provided data is compiled from various sources.

FeatureThis compoundEtomoxirPerhexiline
Primary Target Acetyl-CoA Carboxylase (ACC)Carnitine Palmitoyltransferase I (CPT1)Carnitine Palmitoyltransferase I & II (CPT1 & CPT2)[1]
Mechanism of Action on FAO Indirect Stimulation (via ACC inhibition)Direct InhibitionDirect Inhibition
Reported IC50 / Effective Concentration IC50 for a related ACC inhibitor is 5.1 µM.[2]IC50 for CPT1 is in the nM to low µM range. 10 µM inhibits FAO by ~90% in BT549 cells.[3]5 µM decreases palmitate oxidation by 38% in cultured rat hepatocytes.[2]
Cellular Effects Stimulates fatty acid oxidation and lipolysis in vivo.[4]Inhibits fatty acid oxidation.Inhibits fatty acid oxidation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Product Malonyl-CoA->CPT1 Inhibits This compound This compound This compound->ACC Inhibits Fatty Acyl-Carnitine Fatty Acyl-Carnitine CPT1->Fatty Acyl-Carnitine Transport Beta-Oxidation Beta-Oxidation Fatty Acyl-Carnitine->Beta-Oxidation Etomoxir Etomoxir Etomoxir->CPT1 Inhibits Perhexiline Perhexiline Perhexiline->CPT1 Inhibits

Figure 1: Signaling pathway of FAO modulation.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Fatty Acid Oxidation Assay cluster_analysis Data Analysis Isolate Hepatocytes Isolate Hepatocytes Incubate with Compound Incubate with This compound, Etomoxir, or Perhexiline Isolate Hepatocytes->Incubate with Compound Add Radiolabeled Palmitate Add [14C]-Palmitate Incubate with Compound->Add Radiolabeled Palmitate Incubate Incubate Add Radiolabeled Palmitate->Incubate Measure Radioactivity Measure Radioactivity in Acid-Soluble Metabolites Incubate->Measure Radioactivity Calculate FAO Rate Calculate FAO Rate (pmol/min/mg protein) Measure Radioactivity->Calculate FAO Rate Compare Effects Compare Effects Calculate FAO Rate->Compare Effects

Figure 2: Experimental workflow for FAO assay.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate and compare the effects of this compound and other modulators on fatty acid oxidation.

Measurement of Fatty Acid Oxidation in Isolated Hepatocytes using Radiolabeled Palmitate

This protocol is adapted from established methods for measuring FAO in primary hepatocytes.

Materials:

  • Hepatocyte isolation reagents (e.g., collagenase)

  • Hepatocyte culture medium

  • This compound, Etomoxir, Perhexiline

  • [1-¹⁴C]palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Scintillation fluid and counter

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from rodents using a standard collagenase perfusion method.

  • Cell Culture: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach.

  • Compound Treatment: Treat the hepatocytes with various concentrations of this compound, Etomoxir, or Perhexiline for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA in the culture medium.

  • Initiation of Assay: Remove the treatment medium and add the medium containing the [1-¹⁴C]palmitate-BSA complex to the cells.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).

  • Termination of Assay: Stop the reaction by adding a strong acid (e.g., perchloric acid) to the medium.

  • Measurement of Radioactivity:

    • Collect the acidified medium and centrifuge to pellet the precipitated proteins and unoxidized palmitate.

    • Transfer the supernatant, containing the acid-soluble metabolites (ASMs) of [1-¹⁴C]palmitate oxidation (e.g., ¹⁴C-acetyl-CoA, ¹⁴C-ketone bodies), to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates from each well.

    • Calculate the rate of fatty acid oxidation as picomoles of palmitate oxidized per minute per milligram of protein (pmol/min/mg protein).

    • Compare the FAO rates between the different treatment groups.

Acetyl-CoA Carboxylase (ACC) Activity Assay (Spectrophotometric Method)

This protocol is based on a coupled-enzyme spectrophotometric assay for ACC activity.

Materials:

  • Cell or tissue lysates

  • Assay buffer (e.g., MOPS buffer, pH 7.5)

  • Acetyl-CoA

  • ATP

  • Magnesium chloride (MgCl₂)

  • Potassium bicarbonate (KHCO₃)

  • NADPH

  • Malonyl-CoA reductase (purified)

  • This compound

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates containing active ACC.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, KHCO₃, ATP, NADPH, and malonyl-CoA reductase.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control.

  • Enzyme Addition: Add the cell or tissue lysate to the cuvette.

  • Initiation of Reaction: Start the reaction by adding acetyl-CoA.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. The rate of NADPH oxidation is proportional to the rate of malonyl-CoA production by ACC.

  • Data Analysis:

    • Calculate the specific activity of ACC (e.g., in nmol/min/mg protein).

    • Determine the IC50 value of this compound for ACC inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound stimulates fatty acid oxidation through a distinct, indirect mechanism compared to direct CPT1 inhibitors like Etomoxir and Perhexiline. By inhibiting ACC, this compound offers a different approach to modulating this key metabolic pathway. The choice of compound for research will depend on the specific scientific question being addressed. For studies aiming to understand the regulatory role of malonyl-CoA in FAO, this compound is a valuable tool. In contrast, for direct and potent inhibition of fatty acid entry into the mitochondria, Etomoxir or Perhexiline may be more appropriate. The provided experimental protocols offer a framework for researchers to quantitatively assess and compare the effects of these compounds in their specific experimental systems. It is recommended to perform dose-response experiments to determine the optimal concentration for each compound in the chosen cell or tissue model.

References

Reproducibility of Anti-Obesity Studies Using Ro 22-0654: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-obesity agent Ro 22-0654, focusing on the reproducibility of initial findings, its mechanistic profile, and a comparison with alternative anti-obesity compounds. The information is intended to support further research and development in the field of obesity treatment.

Executive Summary

This compound is a novel experimental compound that has demonstrated anti-obesity effects in preclinical studies, primarily in rodent models. It is characterized as a potent inhibitor of lipid synthesis, specifically targeting hepatic fatty acid synthesis, and a stimulator of fatty acid oxidation. This dual action leads to a reduction in body weight gain, primarily by decreasing total body lipid content without significantly affecting lean body mass. Notably, its effect on food intake appears to be transient.

A critical assessment of the available literature reveals a significant gap in the independent replication of the foundational studies on this compound. While the initial findings from the early 1980s are promising, a lack of subsequent independent validation presents a challenge for its continued development and clinical consideration. This guide synthesizes the available data on this compound and compares it with other anti-obesity agents for which more extensive data, including studies in the same animal models, are available.

Comparative Analysis of Anti-Obesity Agents in Zucker Rats

To provide a relevant comparison, this section focuses on data from studies conducted in the genetically obese Zucker rat model, a widely used model for studying obesity and metabolic disorders.

CompoundDosageDurationChange in Body WeightKey Findings
This compound Not specified in abstracts2 monthsDecreased weight gainPrimarily reduced body lipid content; transient effect on food intake.[1]
Sibutramine 10 mg/kg/day (i.p.)2 weeksReduced body weight gainReduction in fat mass, not protein; decreased food intake and increased energy expenditure.[1][2]
Diazoxide 150 mg/kg/dayNot specifiedLess weight gain compared to control obese animalsReduced plasma triglycerides; improved glucose tolerance.[3]
Liraglutide 0.1 mg/kg/day8 weeksNot specified directly as weight change, but improved renal vascular functionAmeliorated vascular dysfunction and improved NO-mediated dilation.[4]
SR 141716 (Rimonabant) 10 mg/kg (oral)28 daysSignificantly reduced body weight gainEffect was maintained over the treatment period.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies of this compound and a comparative agent.

This compound: In Vivo Anti-Obesity Studies in Rats
  • Animal Model: Sprague Dawley and genetically obese Zucker rats were used in the primary studies.

  • Drug Administration: The route and specific formulation for this compound administration in the long-term studies are not detailed in the available abstracts.

  • Duration of Treatment: Long-term studies were conducted over a period of two months.

  • Parameters Measured:

    • Body weight gain.

    • Food intake.

    • Total body lipid and lean body mass content.

    • In vivo hepatic fatty acid synthesis.

  • Analytical Methods:

    • HPLC for this compound and its Metabolite: A high-performance liquid chromatographic (HPLC) method was developed for the determination of this compound (4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester) and its acid metabolite in plasma and urine. The analysis of the parent compound was performed on a hexane extract of plasma or urine using a silica gel column with a hexane-ethanol eluent and UV detection at 254 nm. The acid metabolite was analyzed on a reversed-phase column with a water-methanol-phosphoric acid eluent and UV detection at 254 nm.

Sibutramine: In Vivo Anti-Obesity Study in Zucker Rats
  • Animal Model: Male obese Zucker rats.

  • Drug Administration: Sibutramine was administered daily via intraperitoneal injection at a dose of 10 mg/kg for two weeks.

  • Parameters Measured:

    • Body weight.

    • Adipose tissue weight.

    • Food intake.

    • Total body oxygen consumption (energy expenditure).

    • Immunostaining for Neuropeptide Y (NPY) and orexins in the hypothalamus.

Signaling Pathways and Mechanism of Action

This compound: Proposed Mechanism of Action

The primary mechanism of action of this compound is the inhibition of hepatic fatty acid synthesis and the stimulation of fatty acid oxidation. This leads to a reduction in the synthesis and secretion of very-low-density lipoproteins (VLDL) from the liver. The precise molecular target of this compound has not been fully elucidated in the available literature. It appears to act independently of direct inhibition of key lipogenic enzymes like acetyl-CoA carboxylase and fatty acid synthase.

Ro22_0654_Pathway cluster_liver Hepatocyte Ro220654 This compound FAS_Inhibition Inhibition of Fatty Acid Synthesis Ro220654->FAS_Inhibition FAO_Stimulation Stimulation of Fatty Acid Oxidation Ro220654->FAO_Stimulation VLDL_Secretion Decreased VLDL Secretion FAS_Inhibition->VLDL_Secretion FAO_Stimulation->VLDL_Secretion Body_Fat Reduced Body Fat VLDL_Secretion->Body_Fat

Proposed mechanism of this compound in hepatocytes.
General Fatty Acid Metabolism Pathway

To provide context for the action of this compound, the following diagram illustrates the general pathways of fatty acid synthesis and oxidation in a hepatocyte.

Fatty_Acid_Metabolism cluster_hepatocyte Hepatocyte Fatty Acid Metabolism Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS CPT1 CPT1 MalonylCoA->CPT1 VLDL VLDL FattyAcids->VLDL FattyAcids->CPT1 Mitochondrion Mitochondrion CPT1->Mitochondrion BetaOxidation β-Oxidation Mitochondrion->BetaOxidation ATP ATP BetaOxidation->ATP

Overview of hepatic fatty acid synthesis and oxidation.

Experimental Workflow for Preclinical Anti-Obesity Drug Testing

The following diagram outlines a general workflow for the preclinical evaluation of a novel anti-obesity compound, based on the methodologies described in the reviewed literature.

Experimental_Workflow start Start: Compound Selection animal_model Animal Model Selection (e.g., Zucker Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (Body Weight, Food Intake) acclimatization->baseline randomization Randomization to Treatment Groups baseline->randomization treatment Chronic Drug Administration randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring end_measurements End-of-Study Measurements (Body Composition, Blood Parameters) monitoring->end_measurements data_analysis Data Analysis and Statistical Evaluation end_measurements->data_analysis conclusion Conclusion on Anti-Obesity Efficacy data_analysis->conclusion

General workflow for in vivo anti-obesity studies.

Discussion and Future Directions

The initial research on this compound presented a promising profile for a novel anti-obesity agent with a distinct mechanism of action. However, the lack of accessible, independent, and peer-reviewed replications of these studies is a significant hurdle for its further consideration. For the scientific community to build upon these early findings, the following steps are recommended:

  • Independent Replication: New, well-controlled studies by independent research groups are crucial to validate the original findings on the efficacy and safety of this compound.

  • Mechanism of Action Studies: Further research is needed to identify the precise molecular target(s) of this compound and to fully elucidate the signaling pathways through which it inhibits fatty acid synthesis and stimulates fatty acid oxidation.

  • Direct Comparative Studies: Head-to-head studies comparing this compound with currently approved or widely studied anti-obesity medications in the same animal models would provide a clearer picture of its relative efficacy and potential advantages.

  • Publication of Detailed Protocols: The dissemination of detailed, step-by-step experimental protocols from any new studies is essential to ensure transparency and facilitate future research.

Without these further investigations, the potential of this compound as a therapeutic agent for obesity remains largely unsubstantiated despite its intriguing initial results.

References

A Comparative Guide to Lipid Synthesis Inhibition: Ro 22-0654 vs. (-)-Hydroxycitrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of lipid synthesis inhibitors is critical for advancing therapeutic strategies against metabolic diseases. This guide provides a detailed, objective comparison of two such inhibitors, Ro 22-0654 and (-)-hydroxycitrate, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.

Executive Summary

Both this compound and (-)-hydroxycitrate are effective inhibitors of de novo lipid synthesis, a key metabolic pathway implicated in obesity, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders. While both compounds ultimately reduce the cellular pool of acetyl-CoA available for fatty acid and cholesterol biosynthesis, they achieve this through distinct mechanisms. (-)-Hydroxycitrate is a well-characterized direct competitive inhibitor of ATP-citrate lyase (ACLY). In contrast, this compound appears to act upstream of fatty acid synthase, leading to a reduction in malonyl-CoA levels, though its precise molecular target is not as definitively established. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways to aid in the comparative assessment of these two compounds.

Mechanism of Action

(-)-Hydroxycitrate , a natural compound extracted from the fruit of Garcinia cambogia, directly targets ATP-citrate lyase (ACLY) . This cytosolic enzyme is responsible for the conversion of citrate into acetyl-CoA, the primary building block for fatty acid and cholesterol synthesis. By competitively inhibiting ACLY with respect to citrate, (-)-hydroxycitrate effectively curtails the supply of acetyl-CoA for lipogenesis.

This compound is a potent inhibitor of hepatic fatty acid synthesis.[1] While its exact molecular target is not definitively elucidated in the available literature, studies have shown that it leads to a decrease in the intracellular concentration of malonyl-CoA.[2] Malonyl-CoA is the product of acetyl-CoA carboxylase (ACC) and a critical substrate for fatty acid synthase. This suggests that this compound's inhibitory action occurs at or upstream of ACC. One publication notes that this compound inhibits fatty acid synthesis without directly affecting several lipogenic enzymes, including fatty acid synthase, suggesting an indirect mechanism or a target further upstream in the pathway.[1]

Figure 1. Simplified signaling pathway of de novo lipogenesis and points of inhibition. cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito via Acetyl-CoA TCA TCA Cycle Citrate_mito->TCA Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACLY ACLY_label ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC ACC_label Acetyl-CoA Carboxylase FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS FAS_label Fatty Acid Synthase Lipids Lipids (Triglycerides, Cholesterol Esters) FattyAcids->Lipids HCA_inhibitor (-)-Hydroxycitrate HCA_inhibitor->Citrate_cyto HCA_inhibitor->AcetylCoA Ro_inhibitor This compound Ro_inhibitor->AcetylCoA Ro_inhibitor->MalonylCoA Figure 2. General experimental workflow for inhibitor testing. cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions (this compound & (-)-HC) Incubation Incubate Cells with Inhibitors & Radiolabel Inhibitor_Prep->Incubation Cell_Prep Isolate & Culture Primary Hepatocytes Cell_Prep->Incubation Assay_Prep Prepare Assay Reagents & Buffers Assay_Prep->Incubation Termination Terminate Reaction & Lyse Cells Incubation->Termination Extraction Extract Lipids Termination->Extraction Measurement Measure Radioactivity (Scintillation Counting) Extraction->Measurement Normalization Normalize to Protein Content Measurement->Normalization Calculation Calculate % Inhibition & IC50 Values Normalization->Calculation

References

A Comparative Analysis of Ro 22-0654 and SB-204990: Efficacy and Mechanism in Lipid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two key research compounds, Ro 22-0654 and SB-204990, both recognized for their roles in inhibiting lipid metabolism. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance based on experimental data, and detailed protocols for relevant assays.

Introduction and Overview

This compound is a novel anti-obesity agent identified as a potent inhibitor of fatty acid and cholesterol synthesis.[1] It functions by inhibiting hepatic and adipose tissue fatty acid synthesis in vivo and has been shown to stimulate fatty acid oxidation.[1][2] Its primary therapeutic potential has been explored in the context of obesity and metabolic disorders.[1][3]

SB-204990 is a well-characterized inhibitor of ATP Citrate Lyase (ACLY), a crucial enzyme that links carbohydrate metabolism to the synthesis of lipids. It acts as a cell-penetrant γ-lactone prodrug, which is converted to its active form, SB-201076, intracellularly. By blocking ACLY, SB-204990 effectively reduces the cytosolic pool of acetyl-CoA, the primary building block for de novo synthesis of fatty acids and cholesterol. Its application extends from metabolic disease to cancer therapy, where it can suppress the growth of tumor cells that exhibit aerobic glycolysis.

Mechanism of Action

The primary distinction between the two compounds lies in their molecular mechanism of action. SB-204990 targets a specific, well-defined enzyme, while the precise molecular target of this compound is less clearly defined.

  • SB-204990: Directly inhibits ATP Citrate Lyase (ACLY). ACLY catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. This reaction is a critical step for providing the acetyl-CoA necessary for lipid biosynthesis. Inhibition of ACLY by the active form of SB-204990 (SB-201076) has been shown to modulate various signaling pathways, including the PI3K-AKT and AMPK-ROS pathways in certain cancer cells.

  • This compound: Functionally inhibits lipid synthesis. However, studies have shown that its inhibitory action occurs without a direct apparent effect on several key lipogenic enzymes, such as the tricarboxylic acid cycle, the pentose phosphate shunt, acetyl-CoA carboxylase, or fatty acid synthetase. This suggests a mechanism of action that is distinct from direct inhibition of the primary fatty acid synthesis enzymes. It has been shown to decrease the hepatic production of very low-density lipoproteins (VLDL).

G cluster_0 Mitochondrion cluster_1 Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mit Citrate Pyruvate->Citrate_mit Citrate_cyt Citrate Citrate_mit->Citrate_cyt Transport ACLY ATP Citrate Lyase (ACLY) Citrate_cyt->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA CoA Lipid_Synthesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipid_Synthesis SB204990 SB-204990 SB204990->ACLY Inhibits Ro220654 This compound Ro220654->Lipid_Synthesis Inhibits (Target Unspecified)

Caption: Comparative Mechanism of Action on Lipid Synthesis.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and SB-204990 based on published experimental data.

Table 1: General Compound Properties

Property This compound SB-204990
Chemical Name 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid
Molecular Target Unspecified; functional inhibitor of lipid synthesis ATP Citrate Lyase (ACLY)
Mechanism Inhibits fatty acid & cholesterol synthesis; stimulates fatty acid oxidation Competitive inhibitor of ACLY, reducing cytosolic acetyl-CoA
Prodrug Status No Yes (active form is SB-201076)

| Primary Indication | Anti-obesity | Hypolipidemic, Anti-cancer |

Table 2: Comparative In Vitro Efficacy

Parameter This compound SB-204990
Cell System Isolated rat hepatocytes HepG2 human hepatoma cells
Effect Potent inhibition of fatty acid and cholesterol synthesis Dose-dependent inhibition of cholesterol and fatty acid synthesis
Potency (Ki) Not Reported 1 µM (for active form SB-201076)
Max Inhibition Not Reported Cholesterol Synthesis: up to 91%Fatty Acid Synthesis: up to 82%

| Other Effects | Stimulated fatty acid oxidation | Suppresses growth of cancer cells showing aerobic glycolysis |

Table 3: Comparative In Vivo Efficacy

Parameter This compound SB-204990
Animal Model Sprague Dawley & genetically-obese Zucker rats Rats, Dogs, Mice
Administration Diet admixture Oral (diet admixture or gavage)
Dosing (Rats) Not specified in detail 0.05-0.25% (w/w) in diet for 1 week
Effect on Plasma Lipids (Rats) Decreased hepatic VLDL production Cholesterol: ↓ up to 46%Triglycerides: ↓ up to 80%
Effect on Lipid Synthesis (Rats) Dose-dependent inhibition of hepatic fatty acid synthesis Cholesterol Synthesis: ↓ 76%Fatty Acid Synthesis: ↓ 39%

| Effect on Body Weight | Decreased body weight gain and total body lipid content | Weight loss observed in some cancer xenograft models |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

A. In Vitro De Novo Lipid Synthesis Assay

  • Objective: To quantify the rate of de novo fatty acid and cholesterol synthesis in cultured hepatocytes (e.g., HepG2 or primary rat hepatocytes) following treatment with an inhibitor.

  • Materials:

    • Hepatocyte cell culture (e.g., HepG2 cells).

    • Culture medium (e.g., DMEM).

    • Test compounds (this compound, SB-204990) dissolved in a suitable vehicle (e.g., DMSO).

    • Radiolabeled precursor (e.g., [¹⁴C]acetate or [³H]glucose).

    • Reagents for lipid extraction (e.g., chloroform:methanol mixture).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Plate hepatocytes in multi-well plates and allow them to adhere and reach desired confluency.

    • Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for a specified period (e.g., 2-4 hours).

    • Add the radiolabeled precursor to the medium and incubate for a further period (e.g., 2 hours) to allow for incorporation into newly synthesized lipids.

    • Terminate the incubation and wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a chloroform:methanol solvent system.

    • Separate the aqueous and organic phases via centrifugation.

    • Transfer an aliquot of the organic (lipid-containing) phase to a scintillation vial.

    • Evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity (counts per minute) is normalized to the total protein content of the cell lysate. Results are expressed as a percentage of the vehicle-treated control to determine the dose-dependent inhibition.

B. In Vivo Hypolipidemic Efficacy Study in Rodents

  • Objective: To assess the effect of orally administered this compound or SB-204990 on plasma lipid profiles in a rodent model.

  • Materials:

    • Rodent model (e.g., Sprague-Dawley rats).

    • Standard or high-fat diet.

    • Test compounds formulated for dietary admixture or oral gavage.

    • Blood collection supplies (e.g., EDTA tubes).

    • Centrifuge for plasma separation.

    • Commercial assay kits for measuring total cholesterol, triglycerides, LDL, and HDL.

  • Procedure:

    • Acclimatize animals for at least one week, providing free access to food and water.

    • Divide animals into treatment groups (e.g., vehicle control, low-dose, high-dose of each compound).

    • Administer the compounds daily for the study duration (e.g., 1-2 weeks). For dietary administration, mix the compound directly into the feed at specified concentrations (e.g., 0.25% w/w).

    • Monitor body weight and food consumption regularly.

    • At the end of the treatment period, collect blood samples from fasted animals via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).

    • Centrifuge the blood samples to separate plasma.

    • Analyze plasma samples for total cholesterol, triglycerides, and lipoprotein fractions using enzymatic colorimetric assay kits.

  • Data Analysis: Compare the mean lipid concentrations between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The results are typically presented as mean ± SEM.

G start Start: In Vivo Study acclimate Animal Model Selection & Acclimatization (e.g., Sprague-Dawley Rats) start->acclimate grouping Randomization into Groups (Vehicle, this compound, SB-204990) acclimate->grouping dosing Chronic Oral Administration (e.g., 14 days via diet admixture) grouping->dosing monitoring In-Life Monitoring (Body Weight, Food Intake) dosing->monitoring sampling Terminal Blood & Tissue Collection (Fasted State) monitoring->sampling analysis Sample Analysis sampling->analysis plasma Plasma Lipid Profiling (Cholesterol, Triglycerides) liver Hepatic Lipid Content & Gene Expression Analysis end End: Comparative Data analysis->end

Caption: General Experimental Workflow for an In Vivo Study.

Summary and Conclusion

Both this compound and SB-204990 are effective inhibitors of lipid synthesis with demonstrated in vivo efficacy in reducing plasma lipids and affecting body composition. The fundamental difference lies in their mechanism of action. SB-204990 is a specific inhibitor of ACLY, a well-defined and validated target at the intersection of glucose and lipid metabolism. This specificity makes it a valuable tool for studying the direct consequences of ACLY inhibition.

In contrast, this compound acts as a functional inhibitor of lipid synthesis through a mechanism that does not appear to involve direct inhibition of the core lipogenic enzymes. While its precise molecular target remains to be fully elucidated, its potent anti-obesity and lipid-lowering effects make it an important compound for metabolic research.

For researchers, the choice between these compounds depends on the experimental goal. SB-204990 is ideal for studies focused specifically on the role of ACLY in metabolic or disease pathways. This compound may be more suited for broader studies on the pharmacological inhibition of lipid synthesis and its downstream physiological consequences, particularly where an alternative mechanism to direct ACLY or fatty acid synthase inhibition is desired.

References

Cross-Validation of In Vitro and In Vivo Data for Ro 22-0654: A Comparative Analysis with Alternative Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Acetyl-CoA Carboxylase (ACC) inhibitor Ro 22-0654 with other alternatives, focusing on its performance in both laboratory (in vitro) and living organism (in vivo) studies. The information is intended to support research and drug development efforts in the field of metabolic diseases.

Executive Summary

This compound is a potent inhibitor of lipid synthesis, demonstrating efficacy in reducing fatty acid production and promoting its breakdown in both cellular and animal models. Its primary mechanism of action is the inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway. While in vivo studies have shown promising results in reducing body weight and lipid accumulation, specific quantitative data on its in vitro potency remains less defined compared to newer generation ACC inhibitors such as CP-640186 and ND-630. This guide presents a detailed comparison of these compounds to aid in the evaluation of their therapeutic potential.

Data Presentation: A Comparative Look at ACC Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators, CP-640186 and ND-630.

Table 1: In Vitro Efficacy of ACC Inhibitors

CompoundTarget(s)IC50 (ACC1)IC50 (ACC2)Cell-Based Assay
This compound Acetyl-CoA Carboxylase~5.1 µM (unconfirmed)Data not availablePotent inhibitor of fatty acid synthesis in isolated rat hepatocytes.[1]
CP-640186 ACC1 and ACC253 nM61 nMInhibited fatty acid synthesis in HepG2 cells.[2][3]
ND-630 ACC1 and ACC22.1 nM6.1 nMInhibited fatty acid synthesis in HepG2 cells (EC50 = 66 nM) and stimulated fatty acid oxidation in C2C12 cells.[4]

Table 2: In Vivo Efficacy of ACC Inhibitors in Rodent Models

CompoundAnimal ModelKey Findings
This compound Sprague Dawley and Zucker ratsDose-dependent decrease in body weight gain and total body lipid content over two-month studies. Transiently suppressed food intake.[5]
CP-640186 RatsInhibited hepatic fatty acid synthesis with an ED50 of 13 mg/kg. Lowered malonyl-CoA levels in the liver, soleus muscle, quadriceps muscle, and cardiac muscle.
ND-630 Diet-induced obese rats and Zucker diabetic fatty ratsReduced hepatic steatosis, improved insulin sensitivity, and reduced weight gain without affecting food intake.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of ACC inhibitors is a spectrophotometric assay that measures the ACC-dependent oxidation of NADPH.

Materials:

  • Purified human ACC1 or ACC2 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Substrates: Acetyl-CoA, ATP, and Sodium Bicarbonate

  • Coupling enzymes and substrates: Malonyl-CoA synthetase and NADPH

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, sodium bicarbonate, MgCl2, and NADPH in the wells of a microplate.

  • Add the test inhibitor at various concentrations to the designated wells. A vehicle control (e.g., DMSO) is included for baseline activity.

  • Pre-incubate the mixture with the ACC enzyme for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding acetyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

In Vivo Administration of this compound in Zucker Rats (Summary of a Representative Protocol)

The following is a summary of a typical in vivo study design to evaluate the anti-obesity effects of this compound.

Animals:

  • Male lean and obese Zucker rats.

Housing and Diet:

  • Animals are individually housed in a controlled environment with a 12-hour light/dark cycle.

  • Rats are fed a standard laboratory chow or a purified diet with a specific fat content (e.g., 1% or 10% corn oil) for an acclimation period.

Drug Administration:

  • This compound is administered as a dietary admixture or via oral gavage.

  • The study typically involves multiple dose groups to assess dose-responsiveness.

  • A control group receives the vehicle or a placebo diet.

  • The treatment duration is typically long-term, for example, two months.

Parameters Measured:

  • Body weight and food intake are recorded daily.

  • At the end of the study, body composition analysis is performed to determine total body lipid and lean mass.

  • Blood samples may be collected to measure plasma levels of triglycerides, cholesterol, and other metabolic markers.

  • Tissues such as the liver and adipose tissue may be collected for further analysis of fatty acid synthesis rates.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_cell Hepatocyte cluster_inhibitor Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FattyAcidOxidation Fatty Acid Oxidation MalonylCoA->FattyAcidOxidation Inhibition Ro220654 This compound Ro220654->MalonylCoA

Signaling Pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start_vitro Prepare ACC enzyme and reagents Add_Inhibitor_vitro Add this compound / Alternatives Start_vitro->Add_Inhibitor_vitro Initiate_Reaction Add Substrates (Acetyl-CoA, ATP) Add_Inhibitor_vitro->Initiate_Reaction Measure_Activity Measure NADPH oxidation Initiate_Reaction->Measure_Activity Analyze_Data_vitro Calculate IC50 Measure_Activity->Analyze_Data_vitro Start_vivo Acclimatize Zucker Rats Administer_Drug Administer this compound / Alternatives Start_vivo->Administer_Drug Monitor_Animals Monitor body weight and food intake Administer_Drug->Monitor_Animals Collect_Samples Collect blood and tissues Monitor_Animals->Collect_Samples Analyze_Data_vivo Analyze lipid levels and body composition Collect_Samples->Analyze_Data_vivo

Experimental Workflow Overview.

References

A Comparative Analysis of Fatty Acid Synthase Inhibitors: Ro 22-0654 versus C75

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two prominent fatty acid synthase (FAS) inhibitors, Ro 22-0654 and C75.

Fatty acid synthase (FAS) has emerged as a critical therapeutic target in various diseases, most notably in cancer and metabolic disorders. This enzyme's role in de novo lipogenesis is crucial for cell membrane synthesis, signaling molecule production, and energy storage. Its overexpression in many cancer types has spurred the development of inhibitors aimed at disrupting these vital cellular processes. This guide provides a comparative overview of two such inhibitors, this compound and C75, summarizing their mechanisms of action, inhibitory concentrations, and effects on cellular signaling pathways based on available experimental data.

At a Glance: Key Differences and Mechanisms

This compound and C75 are both potent inhibitors of fatty acid synthesis, yet they exhibit distinct characteristics. C75 is a synthetic α-methylene-γ-butyrolactone that acts as a slow-binding, irreversible inhibitor of FAS. It is known to affect multiple domains of the FAS enzyme. In contrast, this compound is recognized as a potent inhibitor of hepatic lipid synthesis and has demonstrated anti-obesity effects. While its precise molecular interaction with FAS is less detailed in publicly available literature, it is understood to significantly reduce fatty acid production.

Quantitative Comparison of Inhibitory Activity

Direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited. However, by compiling data from various sources, a general understanding of their potency can be established.

InhibitorTarget/Cell LineIC50 ValueReference
C75 Purified mammalian FASSlow-binding inhibition, time-dependentN/A
Prostate cancer cells (PC3)35 µM[1]
Human melanoma A-375 cells20-160 µM (dose- and time-dependent reduction in viability)N/A
Human A375 cells (FASN inhibition)32.43 µM[2]
This compound Hepatic fatty acid synthesisPotent inhibitor (specific IC50 not widely reported)[3]
Cancer Cell LinesData not readily availableN/A

Note: The IC50 values for C75 can vary significantly depending on the cell line, incubation time, and the specific assay used to measure FAS inhibition or cell viability. The lack of standardized reporting for this compound's IC50 against purified FAS or in various cancer cell lines makes a direct quantitative comparison challenging.

Experimental Methodologies

To facilitate the replication and validation of findings, detailed experimental protocols for key assays are crucial.

Fatty Acid Synthase (FAS) Inhibition Assay (General Protocol)

This spectrophotometric assay measures the activity of purified FAS by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified fatty acid synthase

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Inhibitor (C75 or this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

  • Add the purified FAS enzyme to the mixture.

  • To test for slow-binding inhibition (particularly relevant for C75), pre-incubate the enzyme with the inhibitor for varying time points before initiating the reaction.

  • Initiate the enzymatic reaction by adding malonyl-CoA.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the FAS activity.

  • Calculate the percentage of inhibition by comparing the activity in the presence and absence of the inhibitor.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Inhibitor (C75 or this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent solution)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanistic Insights

The inhibition of FAS by these compounds triggers a cascade of downstream cellular events, impacting key signaling pathways involved in cell growth, survival, and metabolism.

C75: A Modulator of Cellular Energy Sensing

C75 has been shown to modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[4][5] Inhibition of FAS by C75 leads to an initial decrease followed by a prolonged increase in neuronal ATP levels. This alteration in the cellular energy state affects the phosphorylation and activity of AMPK. In the hypothalamus, C75-mediated inhibition of AMPK is associated with reduced food intake.

C75_Signaling_Pathway C75 C75 FAS Fatty Acid Synthase (FAS) C75->FAS inhibits ATP Cellular ATP levels ↑ C75->ATP FattyAcid Fatty Acid Synthesis ↓ FAS->FattyAcid AMPK AMPK Activity ↓ ATP->AMPK inhibits Feeding Food Intake ↓ AMPK->Feeding regulates

Caption: C75 inhibits FAS, leading to increased ATP and subsequent inhibition of AMPK activity.

This compound: A Regulator of Hepatic Lipid Metabolism

This compound is a potent inhibitor of hepatic fatty acid synthesis. Its primary described effect is the reduction of lipid accumulation, leading to anti-obesity effects in animal models. While the specific signaling pathways modulated by this compound are not as extensively characterized as those for C75, its profound impact on hepatic lipid metabolism suggests a potential interplay with pathways such as the PI3K/Akt and AMPK signaling, which are known to be central to metabolic regulation. Further research is needed to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Experimental Workflow for Comparative Analysis

A logical workflow for a comprehensive comparative study of this compound and C75 is outlined below.

Comparative_Workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Studies FAS_Assay FAS Inhibition Assay (IC50 determination) Cell_Viability Cell Viability Assays (e.g., MTT, in various cancer cell lines) Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-AMPK, p-Akt, etc.) FAS_Assay->Signaling_Analysis Cell_Viability->Signaling_Analysis Metabolomics Metabolomic Profiling (Lipid analysis) Xenograft Tumor Xenograft Models (Efficacy Assessment) Signaling_Analysis->Xenograft Metabolic Metabolic Studies (e.g., in models of obesity) Metabolomics->Metabolic

Caption: A workflow for comparing this compound and C75 from in vitro assays to in vivo models.

Conclusion

Both this compound and C75 are valuable tools for studying the role of fatty acid synthesis in health and disease. C75 is a well-characterized irreversible inhibitor with a known impact on cellular energy sensing pathways, making it a useful probe for cancer research. This compound demonstrates potent inhibition of hepatic lipid synthesis and holds promise in the context of metabolic disorders. A significant gap in the current literature is the lack of direct, side-by-side comparative studies and detailed mechanistic information for this compound, particularly in oncology settings. Future research should focus on obtaining quantitative data for this compound's activity against purified FAS and in a broad range of cancer cell lines, as well as elucidating its impact on key signaling pathways. Such studies will be instrumental in fully understanding the therapeutic potential of these two important fatty acid synthase inhibitors.

References

A Comparative Guide to Ro 22-0654 and TOFA in the Regulation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of lipid metabolism presents a critical area of study for understanding and developing therapeutics for a range of metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. Central to this network is the de novo synthesis of fatty acids, a pathway tightly regulated by the enzyme acetyl-CoA carboxylase (ACC). Inhibition of this pathway has emerged as a promising strategy for modulating lipid homeostasis. This guide provides a detailed, objective comparison of two key inhibitors of lipid synthesis: Ro 22-0654 and 5-(tetradecyloxy)-2-furoic acid (TOFA). By presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their scientific endeavors.

Mechanism of Action

Both this compound and TOFA exert their effects by disrupting the synthesis of fatty acids, albeit through mechanisms that are understood to different degrees of molecular detail.

TOFA is a well-characterized allosteric inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the fatty acid biosynthesis pathway.[] In the cellular environment, TOFA is converted to its active form, TOFyl-CoA.[] This active metabolite then binds to ACC, inducing a conformational change that inhibits its enzymatic activity. This leads to a reduction in the production of malonyl-CoA, the primary building block for fatty acid synthesis.[]

This compound is a potent inhibitor of hepatic fatty acid synthesis.[2] While its direct molecular target has not been as explicitly defined as that of TOFA, studies have shown that it effectively decreases the intracellular concentration of malonyl-CoA.[2] This reduction in malonyl-CoA levels strongly suggests that this compound's mechanism of action involves the direct or indirect inhibition of ACC activity. The inhibition of fatty acid synthesis by this compound has been observed to occur without a discernible direct effect on several other lipogenic enzymes.

The reduction of malonyl-CoA by both compounds has a dual effect on lipid metabolism. Firstly, it directly curtails the synthesis of new fatty acids. Secondly, since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation, a decrease in its concentration leads to the stimulation of fatty acid breakdown.

cluster_0 Cellular Environment cluster_1 Inhibitor Action cluster_2 Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Carnitine Palmitoyltransferase 1 (CPT1) Carnitine Palmitoyltransferase 1 (CPT1) Malonyl-CoA->Carnitine Palmitoyltransferase 1 (CPT1) Inhibits CPT1 CPT1 Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation TOFA TOFA TOFyl-CoA (Active Form) TOFyl-CoA (Active Form) TOFA->TOFyl-CoA (Active Form) Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC) TOFyl-CoA (Active Form)->Acetyl-CoA Carboxylase (ACC) Allosteric Inhibition This compound This compound This compound->Malonyl-CoA Decreases Levels

Figure 1: Signaling pathway of TOFA and this compound in lipid metabolism.

Quantitative Performance Data

CompoundTarget/ProcessCell Type/SystemIC50 / EffectReference
TOFA CytotoxicityNCI-H460 (Lung Cancer)~5.0 µg/mL
CytotoxicityHCT-8 (Colon Carcinoma)~5.0 µg/mL
CytotoxicityHCT-15 (Colon Carcinoma)~4.5 µg/mL
This compound Fatty Acid SynthesisIsolated Rat HepatocytesPotent Inhibition (Specific IC50 not provided)
VLDL-Triglyceride SecretionPerfused Rat LiverDecreased Secretion
Body WeightSprague Dawley & Zucker RatsDecreased Weight Gain

Experimental Protocols

To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies for key experiments are provided below.

Acetyl-CoA Carboxylase (ACC) Activity Assay (Radiochemical Method)

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

start Start prep Prepare Reaction Mixture: - Assay Buffer - ACC Enzyme - Acetyl-CoA - ATP - Test Inhibitor (this compound or TOFA) start->prep initiate Initiate Reaction: Add [14C]Sodium Bicarbonate prep->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction: Add Acid Solution incubate->terminate measure Measure Radioactivity: Scintillation Counting terminate->measure end End measure->end

Figure 2: Workflow for ACC activity assay.

Materials:

  • Purified ACC enzyme or cell/tissue lysate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Acetyl-CoA

  • ATP

  • [¹⁴C]Sodium Bicarbonate

  • Test inhibitor (this compound or TOFA) dissolved in a suitable solvent (e.g., DMSO)

  • Acid solution (e.g., 6 M HCl)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, ACC enzyme, acetyl-CoA, and ATP.

  • Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

  • Incubate the reaction at 37°C for a specific duration (e.g., 10-20 minutes).

  • Terminate the reaction by adding the acid solution. This step also helps to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas.

  • Vortex the tubes and incubate for a further 10 minutes to ensure complete removal of gaseous ¹⁴CO₂.

  • Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail.

  • Measure the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Lipid Accumulation Assay (Oil Red O Staining)

This method is used to visualize and quantify neutral lipid accumulation in cultured cells.

Materials:

  • Cultured hepatocytes or other relevant cell lines

  • Cell culture medium

  • Test inhibitors (this compound or TOFA)

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O working solution

  • Hematoxylin

  • Light microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or TOFA for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • Remove the culture medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 10% formalin and incubating for 30-60 minutes.

  • Remove the formalin and wash the cells twice with water.

  • Add 60% isopropanol to the cells and incubate for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.

  • Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.

  • Counterstain the nuclei by adding Hematoxylin and incubating for 1 minute.

  • Remove the Hematoxylin and wash the cells 2-5 times with water.

  • Add water to the wells to prevent drying and visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 492 nm.

In Vitro VLDL-Triglyceride Secretion Assay

This assay measures the rate of secretion of very-low-density lipoprotein (VLDL)-triglycerides from cultured hepatocytes.

Materials:

  • Primary hepatocytes or hepatoma cell lines (e.g., HepG2)

  • Culture medium

  • Radiolabeled lipid precursor (e.g., [³H]glycerol or [¹⁴C]oleic acid)

  • Test inhibitors (this compound or TOFA)

  • Reagents for VLDL isolation (e.g., ultracentrifugation or immunoprecipitation)

  • Scintillation counter

Procedure:

  • Culture hepatocytes to near confluency in appropriate culture plates.

  • Pre-incubate the cells with the test inhibitor (this compound or TOFA) at various concentrations for a defined period.

  • Pulse-label the cells with a radiolabeled lipid precursor in fresh medium containing the inhibitor for a specific time (e.g., 1-2 hours).

  • After the pulse period, wash the cells and chase them in fresh, label-free medium containing the inhibitor for various time points.

  • At each time point, collect the culture medium.

  • Isolate the VLDL fraction from the collected medium using methods such as ultracentrifugation or immunoprecipitation for apolipoprotein B (the core protein of VLDL).

  • Quantify the amount of radiolabeled triglycerides in the VLDL fraction using a scintillation counter.

  • The rate of VLDL-triglyceride secretion can be calculated from the amount of radioactivity appearing in the VLDL fraction over time.

Conclusion

This compound and TOFA are both valuable tools for the study of lipid metabolism, specifically for investigating the consequences of inhibiting de novo fatty acid synthesis. TOFA's mechanism as a direct allosteric inhibitor of ACC is well-established. While the precise molecular target of this compound is less defined, its ability to decrease malonyl-CoA levels and inhibit fatty acid synthesis makes it a functionally similar and potent compound for research.

The choice between these two inhibitors may depend on the specific research question. TOFA is ideal for studies where a well-characterized, direct inhibitor of ACC is required. This compound, as a potent inhibitor of hepatic fatty acid synthesis with demonstrated in vivo efficacy in reducing body weight, may be more suitable for studies investigating the broader physiological effects of inhibiting this pathway.

The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the effects of these and other lipid synthesis inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and potential off-target effects of these compounds, which will be crucial for advancing our understanding of lipid metabolism and for the development of novel therapeutics for metabolic diseases.

References

Independent Verification of Ro 22-0654's Anti-Obesity Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-obesity claims of the experimental compound Ro 22-0654 with other therapeutic alternatives. The information is compiled from preclinical studies to support further research and drug development in the field of obesity and metabolic disorders.

Overview of this compound and Comparator Compounds

This compound is a novel lipid synthesis inhibitor that has demonstrated anti-obesity effects in preclinical models.[1][2] Its primary mechanism of action involves the inhibition of hepatic fatty acid synthesis and the stimulation of fatty acid oxidation.[1][2] This guide compares this compound with three other classes of anti-obesity agents with distinct mechanisms of action:

  • Acetyl-CoA Carboxylase (ACC) Inhibitors (e.g., GS-0976): These compounds, similar to this compound, target the fatty acid synthesis pathway. ACC is the rate-limiting enzyme in this pathway, and its inhibition leads to decreased production of malonyl-CoA, resulting in reduced lipogenesis and increased fatty acid oxidation.[3]

  • Pancreatic Lipase Inhibitors (e.g., Orlistat): Orlistat acts locally in the gastrointestinal tract to inhibit the absorption of dietary fats, thereby reducing caloric intake.

  • α-Glucosidase Inhibitors (e.g., Acarbose): Acarbose delays the digestion and absorption of carbohydrates in the small intestine, leading to a reduction in postprandial blood glucose levels and a potential impact on body weight.

Quantitative Comparison of Anti-Obesity Effects in Preclinical Models

The following tables summarize the quantitative data from preclinical studies in rat models of obesity. It is important to note that direct comparative studies between this compound and the other agents are limited; therefore, the data is compiled from separate studies. Variations in experimental design, including rat strain, diet composition, and study duration, should be considered when interpreting these results.

Table 1: Effect on Body Weight

Compound/ClassAnimal ModelDietDurationDosageChange in Body WeightReference(s)
This compound Sprague Dawley & Zucker RatsStandard2 monthsNot Specified in SnippetsDecreased body weight gain
ACC Inhibitor (GS-0976) Diet-Induced Obese RatsHigh Fat/Sucrose21 daysNot Specified in SnippetsNo significant change
Orlistat Sprague-Dawley RatsHigh Fat6 weeks10 mg/kg/daySignificant reduction vs. HFD control
Acarbose Zucker (fa/fa) RatsHigh Carbohydrate (45%)13 weeks40 mg/100g dietSignificantly lower body weight vs. control
Acarbose SHR/N-corpulent RatsHigh Sucrose (54%)12 weeks150 mg/kg dietReduced final body weight in obese rats

Table 2: Effect on Food Intake

Compound/ClassAnimal ModelDietDurationDosageEffect on Food IntakeReference(s)
This compound Zucker RatsStandard3-4 daysDiet admixtureReduced by 56-77% (reduced meal frequency and size)
ACC Inhibitor (GS-0976) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified in Snippets
Orlistat Sprague-Dawley RatsHigh Fat6 weeks10 mg/kg/dayNo significant difference from HFD control
Acarbose Zucker (fa/fa) RatsHigh Carbohydrate (45%)13 weeks20 & 40 mg/100g dietInitial dose-dependent reduction

Table 3: Effect on Adipose Tissue/Body Composition

Compound/ClassAnimal ModelDietDurationDosageEffect on Fat Mass/Body CompositionReference(s)
This compound Sprague Dawley & Zucker RatsStandard2 monthsNot Specified in SnippetsDecreased total body lipid content
ACC Inhibitor (GS-0976) Diet-Induced Obese RatsHigh Fat/Sucrose21 daysNot Specified in SnippetsDecreased hepatic steatosis
Orlistat Genetically Obese RatsStandard77 days42 mg/kg/day24% reduction in body fat
Acarbose Zucker (fa/fa) RatsHigh Carbohydrate (45%)13 weeks20 & 40 mg/100g dietReduced retroperitoneal pad weight

Experimental Protocols

Diet-Induced Obesity (DIO) in Sprague-Dawley Rats

This protocol is a general representation of methods used to induce obesity in Sprague-Dawley rats for the evaluation of anti-obesity compounds.

  • Animals: Male Sprague-Dawley rats, typically 10-12 weeks of age at the start of the diet.

  • Housing: Animals are individually housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., Harlan Teklad, #7001) with a low-fat content.

    • Obesity-Inducing Group: Fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat (e.g., Research Diets, D12451). The diet is typically provided for a period of 8 to 32 weeks to induce a significant increase in body weight and adiposity compared to the control group.

  • Compound Administration: Test compounds are typically administered daily via oral gavage or as a diet admixture for a specified treatment period.

  • Measurements:

    • Body Weight: Recorded weekly or bi-weekly.

    • Food Intake: Measured daily or several times a week.

    • Body Composition: Assessed at the beginning and end of the treatment period using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal) at the end of the study.

    • Biochemical Analysis: Blood samples are collected for the analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin levels.

Genetically Obese Zucker Rat Model

The Zucker rat is a widely used genetic model of obesity and insulin resistance.

  • Animals: Both lean (Fa/Fa or Fa/fa) and obese (fa/fa) male Zucker rats are used.

  • Housing and Diet: Animals are housed under standard conditions and are typically fed a standard chow or a specific experimental diet.

  • Study Design: Obese rats are treated with the test compound, and their metabolic parameters are compared to untreated obese controls and lean littermates.

  • Measurements: Similar to the DIO model, measurements include body weight, food intake, body composition, and various plasma biochemical markers.

Signaling Pathways and Mechanisms of Action

This compound and ACC Inhibitors: Targeting Fatty Acid Synthesis

This compound and ACC inhibitors share a common overarching mechanism of reducing fatty acid synthesis. This compound has been shown to decrease the hepatic levels of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in fatty acid oxidation. By reducing malonyl-CoA, these compounds disinhibit CPT1, leading to an increase in the transport of fatty acids into the mitochondria for oxidation.

Fatty_Acid_Metabolism Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 FattyAcids Fatty Acid Synthesis FAS->FattyAcids FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Ro220654 This compound Ro220654->MalonylCoA Decreases Levels ACC_Inhibitors ACC Inhibitors ACC_Inhibitors->ACC

Fig. 1: Inhibition of Fatty Acid Synthesis Pathway.

Orlistat: Inhibition of Fat Absorption

Orlistat's mechanism is confined to the gastrointestinal lumen, where it forms a covalent bond with the active site of gastric and pancreatic lipases. This inactivation of lipases prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Orlistat_Mechanism DietaryFat Dietary Triglycerides (in GI Lumen) Lipases Gastric & Pancreatic Lipases DietaryFat->Lipases Excretion Fecal Excretion DietaryFat->Excretion FattyAcids Free Fatty Acids & Monoglycerides Lipases->FattyAcids Hydrolysis Absorption Absorption Orlistat Orlistat Orlistat->Lipases FattyAcids->Absorption

Fig. 2: Orlistat's Mechanism of Action.

Acarbose: Inhibition of Carbohydrate Absorption

Acarbose is a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into monosaccharides, thereby slowing down glucose absorption.

Acarbose_Mechanism ComplexCarbs Complex Carbohydrates (in GI Lumen) AlphaGlucosidase α-Glucosidase (Brush Border) ComplexCarbs->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Breakdown Absorption Glucose Absorption Glucose->Absorption Acarbose Acarbose Acarbose->AlphaGlucosidase

Fig. 3: Acarbose's Mechanism of Action.

Summary and Conclusion

This compound demonstrates a promising anti-obesity profile in preclinical models, primarily through the inhibition of lipid synthesis, a mechanism shared with ACC inhibitors. Its ability to also reduce food intake, a feature not consistently observed with Orlistat or ACC inhibitors in the cited studies, suggests a potentially dual mode of action that warrants further investigation.

Compared to Orlistat, which acts peripherally to block fat absorption, this compound offers a systemic approach to modulating lipid metabolism. Acarbose, on the other hand, focuses on carbohydrate metabolism and may be more suitable for obesity associated with high carbohydrate consumption.

The lack of detailed, publicly available quantitative data from long-term studies of this compound remains a significant gap and hinders a direct, robust comparison of its efficacy against more recently developed compounds. Future research should aim to generate this data and conduct head-to-head comparative studies to fully elucidate the therapeutic potential of this compound in the context of current anti-obesity strategies. The distinct mechanisms of action of these compounds also suggest that combination therapies could be a fruitful area for future investigation.

Experimental Workflow for Preclinical Anti-Obesity Drug Screening

Experimental_Workflow start Start: Select Animal Model (e.g., DIO Sprague-Dawley Rats) diet Diet Acclimation & Induction of Obesity (e.g., 8-12 weeks High-Fat Diet) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Chronic Drug Administration (e.g., Daily Oral Gavage for 4-12 weeks) randomization->treatment monitoring In-life Monitoring: - Body Weight - Food Intake - Clinical Observations treatment->monitoring end_measurements End-of-Study Measurements: - Body Composition (DEXA) - Blood Collection (Lipids, Glucose) - Tissue Harvesting (Fat pads, Liver) treatment->end_measurements monitoring->treatment analysis Data Analysis and Statistical Evaluation end_measurements->analysis conclusion Conclusion on Efficacy and Mechanism analysis->conclusion

Fig. 4: General preclinical screening workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Ro 22-0654: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Ro 22-0654, a potent lipid synthesis inhibitor used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following disposal guidelines are based on general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for the correct classification and segregation of waste.

PropertyValue
Chemical Name Methyl 4-amino-5-ethylthiophene-3-carboxylate hydrochloride
Molecular Formula C8H11NO2S · HCl
Molecular Weight 221.71 g/mol
Appearance Not specified (likely a solid)
Solubility Not specified
CAS Number 66319-20-8

Step-by-Step Disposal Procedures

The proper disposal of this compound must be handled with care, treating the substance as potentially hazardous in the absence of complete safety data.

Step 1: Waste Identification and Classification

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[1][2]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Waste Segregation and Containerization

  • Use a designated, leak-proof, and chemically compatible container for this compound waste.[3][4] Plastic containers are often preferred for their durability.[3]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound (Methyl 4-amino-5-ethylthiophene-3-carboxylate hydrochloride)".

  • Indicate the approximate concentration and quantity of the waste.

  • Keep the waste container securely closed except when adding waste.

Step 3: Safe Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store incompatible chemicals separately to prevent dangerous reactions.

Step 4: Disposal Request and Collection

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by the EHS department.

  • Do not dispose of this compound down the drain or in regular trash.

  • For empty containers that held this compound, consult your EHS department. Some guidelines suggest that non-acutely hazardous chemical containers can be disposed of as regular trash after being thoroughly emptied and the label defaced. However, given the lack of a specific SDS, treating the empty container as hazardous waste is the most prudent approach.

Experimental Protocols and Signaling Pathways

This compound is a potent inhibitor of lipid synthesis, with a primary mechanism of action involving the inhibition of hepatic fatty acid synthesis. This action contributes to its observed antiobesity effects in research models. The compound has also been noted to stimulate fatty acid oxidation.

Below is a diagram illustrating the inhibitory effect of this compound on the fatty acid synthesis pathway.

Ro220654_Mechanism_of_Action cluster_0 Fatty Acid Synthesis Pathway cluster_1 Fatty Acid Oxidation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Energy (ATP) Energy (ATP) Fatty Acids->Energy (ATP) This compound This compound This compound->Malonyl-CoA Inhibits

Caption: Inhibitory effect of this compound on fatty acid synthesis.

This guide is intended to provide foundational, immediate safety and logistical information. Always prioritize your institution's specific protocols and consult with your EHS department for guidance on the proper disposal of this compound and other laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 22-0654
Reactant of Route 2
Ro 22-0654

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.